molecular formula C6H8O4-2 B1204190 Adipate CAS No. 764-65-8

Adipate

Cat. No.: B1204190
CAS No.: 764-65-8
M. Wt: 144.12 g/mol
InChI Key: WNLRTRBMVRJNCN-UHFFFAOYSA-L
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Description

Adipate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of adipic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of an this compound(1-).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

764-65-8

Molecular Formula

C6H8O4-2

Molecular Weight

144.12 g/mol

IUPAC Name

hexanedioate

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-2

InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-L

SMILES

C(CCC(=O)[O-])CC(=O)[O-]

Canonical SMILES

C(CCC(=O)[O-])CC(=O)[O-]

Other CAS No.

764-65-8

Synonyms

adipate
adipic acid
adipic acid, calcium salt
adipic acid, Cu salt
adipic acid, Cu(+2) salt
adipic acid, Cu(+2) salt (1:1)
adipic acid, diammonium salt
adipic acid, disodium salt
adipic acid, Mg salt (1:1)
adipic acid, monoammonium salt
adipic acid, nickel salt
adipic acid, potassium salt
adipic acid, sodium salt
ammonium adipate
diammonium adipate
hexanedioic acid
magnesium adipate
sodium adipate

Origin of Product

United States

Foundational & Exploratory

The Genesis of Superpolymers: A Technical Guide to Wallace Carothers' Foundational Research on Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the 1920s and 1930s, the scientific understanding of polymers was in its infancy. The prevailing theory held that these materials were merely colloidal aggregates of small molecules. It was against this backdrop that Wallace Hume Carothers, leading a fundamental research group at DuPont, conducted a series of groundbreaking experiments that would not only validate Hermann Staudinger's macromolecular hypothesis but also lay the rational foundation for modern polymer science.[1][2] Carothers' systematic approach involved synthesizing large molecules from small, well-defined reactants using established organic reactions.[1] His initial focus on polyesters, formed through the condensation reaction of dicarboxylic acids and diols, provided the crucial insights and experimental innovations that paved the way for the later invention of nylon and the broader synthetic fiber industry.[1][3] This technical guide provides an in-depth look at the core of Carothers' foundational research on polyesters, detailing the experimental protocols, quantitative results, and the theoretical framework he developed.

I. The Principle of Condensation Polymerization

Carothers' central hypothesis was that polymers were ordinary molecules, just exceptionally long, and could be constructed by linking small bifunctional monomers together.[3] He termed the resulting products "condensation polymers" because a small molecule, typically water, was eliminated as a byproduct during the linking reaction.[3] The reaction between a dicarboxylic acid and a diol (glycol) to form a polyester chain is a classic example of this principle.[1]

Polyester_Reaction cluster_reaction Diacid HOOC-R-COOH Dicarboxylic Acid plus1 + Diol HO-R'-OH Diol arrow Polyester -[OC-R-COO-R'-O]n- Polyester plus2 + Water nH₂O Water Experimental_Workflow Reactants Diacid + Diol Step1 Step 1: Initial Polycondensation (Heat in Flask, ~200°C) - H₂O byproduct Reactants->Step1 Low_MW Low-MW Polyester (MW < 5,000) Step1->Low_MW Step2 Step 2: Superpolymerization (Molecular Still, High Vacuum) - Remove residual H₂O & Glycol Low_MW->Step2 High_MW High-MW 'Superpolyester' (MW > 10,000) Step2->High_MW Fiber Fiber Formation (Melt Spinning & Cold Drawing) High_MW->Fiber Carothers_Equation cluster_implications Implication of the Equation p p (Reaction Conversion) eq Xn = 1 / (1 - p) p->eq Xn Xn (Degree of Polymerization) eq->Xn low_p Low Conversion (e.g., p = 0.95) low_Xn Low Polymerization (Xn = 20) low_p->low_Xn Leads to high_p High Conversion (e.g., p = 0.995) high_Xn High Polymerization (Xn = 200) high_p->high_Xn Is required for

References

An In-depth Technical Guide to Di(2-ethylhexyl) Adipate (DEHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of di(2-ethylhexyl) adipate (DEHA), a widely used industrial chemical.

Chemical Identity and Structure

Di(2-ethylhexyl) this compound, commonly known as DEHA, is an organic compound with the chemical formula C22H42O4.[1] It is the diester formed from the reaction of adipic acid and 2-ethylhexanol.[1][2] DEHA is a colorless, oily liquid with a mild odor.[1][3]

Table 1: Chemical Identifiers for Di(2-ethylhexyl) this compound

IdentifierValue
IUPAC NameBis(2-ethylhexyl) hexanedioate[1][4]
SynonymsDEHA, Dioctyl this compound (DOA)[1][2][5]
CAS Number103-23-1[1][5]
Molecular FormulaC22H42O4[1][6]
Molecular Weight370.574 g/mol [1]

Synthesis of Di(2-ethylhexyl) this compound

The primary industrial method for producing DEHA is through the esterification of adipic acid with 2-ethylhexanol.[5][7] This reaction is typically catalyzed by an acid, such as sulfuric acid or para-toluenesulfonic acid.[5] The reaction involves the condensation of two molecules of 2-ethylhexanol with one molecule of adipic acid, resulting in the formation of DEHA and water as a byproduct.[2]

More recently, enzymatic synthesis methods using lipases, such as Candida antarctica lipase B, have been explored as a more sustainable alternative, achieving high conversion rates.[8][9][10]

Below is a diagram illustrating the chemical synthesis of Di(2-ethylhexyl) this compound.

DEHA_Synthesis Adipic_Acid Adipic Acid (HOOC(CH₂)₄COOH) DEHA Di(2-ethylhexyl) this compound ((CH₂)₄(COOCH₂CH(C₂H₅)(CH₂)₃CH₃)₂) Adipic_Acid->DEHA Two_Ethylhexanol 2-Ethylhexanol (CH₃(CH₂)₃CH(C₂H₅)CH₂OH) Two_Ethylhexanol->DEHA Water Water (H₂O) DEHA->Water + 2 Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->DEHA

Caption: Synthesis of Di(2-ethylhexyl) this compound.

Physicochemical Properties

DEHA is a viscous liquid with low volatility.[5] It is characterized by its good flexibility at low temperatures and resistance to weathering.[11]

Table 2: Physical and Chemical Properties of Di(2-ethylhexyl) this compound

PropertyValue
AppearanceColorless to light-colored oily liquid[1][5]
Melting Point-67.8 °C[1][5]
Boiling Point417 °C[1][5]
Density0.922 - 0.93 g/cm³ at 20 °C[1][5]
Solubility in waterVery slightly soluble (< 200 mg/L at 20 °C)[5]
Solubility in organic solventsVery soluble in acetone, diethyl ether, and ethanol[5]
Flash Point196 °C[1][5]
Autoignition Temperature377 °C[1]
Octanol/Water Partition Coefficient (log P)8.1[5]

Spectroscopic Data

Spectroscopic data for DEHA, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been reported and are available in various databases.[5][12][13][14][15][16] These data are crucial for the identification and characterization of the compound.

Applications

The primary application of DEHA is as a plasticizer, particularly for polyvinyl chloride (PVC).[5][11] It is added to plastics to increase their flexibility, durability, and workability.[6][11] DEHA is widely used in the production of:

  • Flexible PVC food films (cling wrap)[5]

  • Wire and cable insulation[11]

  • Children's toys[11]

  • Coatings and inks[6]

  • Adhesives and sealants[6]

  • Lubricants and hydraulic fluids[5][6]

  • Cosmetics and personal care products[5][7]

Toxicological Profile

DEHA exhibits very low acute toxicity.[1] The oral LD50 in rats is estimated to be between 25 and 45 g/kg of body weight.[5][17] It is rapidly absorbed, metabolized, and excreted in humans and experimental animals.[5] The International Agency for Research on Cancer (IARC) has classified DEHA as "not classifiable as to its carcinogenicity to humans (Group 3)".[1] Some studies have indicated that at high doses, DEHA can cause liver toxicity in rodents.[17] Long-term exposure to high levels of DEHA has been associated with reduced body weight and damage to the liver and testes in animal studies.[18]

Table 3: Acute Oral Toxicity of Di(2-ethylhexyl) this compound

SpeciesSexLD50 (g/kg body weight)
RatMale45[5][17]
RatFemale25[5][17]
MouseMale15[5][17]
MouseFemale25[5][17]

Experimental Protocols

Synthesis of Di(2-ethylhexyl) this compound (Acid-Catalyzed Esterification)

Materials:

  • Adipic acid

  • 2-Ethylhexanol

  • Sulfuric acid (or p-toluenesulfonic acid) as a catalyst

  • Reactor equipped with a heating unit, stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus)

Procedure:

  • Charge the reactor with adipic acid and 2-ethylhexanol. A molar ratio of slightly more than 2:1 of 2-ethylhexanol to adipic acid is often used to drive the reaction to completion.[19]

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture to its boiling point under agitation.

  • Continuously remove the water formed during the reaction using the water separator to shift the equilibrium towards the product side.

  • Monitor the reaction until no more water is produced.

  • Cool the reaction mixture.

  • The crude product is then typically washed with water to remove the acid catalyst and any unreacted adipic acid.[19]

  • The excess 2-ethylhexanol is removed by distillation.

  • Further purification may be achieved through vacuum distillation to obtain the final DEHA product.

Determination of Physical Properties

Standard laboratory methods are employed to determine the physical properties of DEHA:

  • Melting and Boiling Points: Determined using a melting point apparatus and distillation setup, respectively, under controlled pressure.

  • Density: Measured using a pycnometer or a density meter at a specified temperature.

  • Solubility: Assessed by mixing known amounts of DEHA with various solvents and observing for miscibility or the formation of a saturated solution.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: A sample of DEHA is analyzed using an IR spectrometer to identify characteristic functional groups, such as the ester carbonyl stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and analyzing it in an NMR spectrometer to elucidate the detailed molecular structure.

  • Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio of the resulting fragments is measured to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

References

An In-depth Technical Guide to Adipate Esters as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate esters, a class of non-phthalate plasticizers, are increasingly gaining prominence in various industries, from medical devices and food packaging to automotive components and textiles.[1][2] Their rising popularity stems from their favorable toxicological profile, excellent low-temperature flexibility, and good compatibility with a wide range of polymers, most notably polyvinyl chloride (PVC).[1][3] This technical guide provides a comprehensive overview of this compound esters, detailing their synthesis, mechanism of action, key properties, and applications, with a focus on quantitative data and experimental protocols relevant to researchers and professionals in drug development.

The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains.[4] this compound esters, formed through the esterification of adipic acid with various alcohols, effectively lower the glass transition temperature (Tg) of polymers, thereby enhancing their flexibility.[1][5] Common examples include di(2-ethylhexyl) this compound (DEHA), diisononyl this compound (DINA), and dioctyl this compound (DOA).[1]

Synthesis of this compound Esters

The synthesis of this compound esters is typically achieved through the esterification of adipic acid with an appropriate alcohol in the presence of a catalyst.[1] The reaction can be carried out using various methods, including azeotropic distillation and enzymatic processes.

General Synthesis Pathway

The fundamental reaction involves the condensation of adipic acid (a dicarboxylic acid) with an alcohol, resulting in the formation of a diester and water.

Synthesis_Pathway Adipic_Acid Adipic Acid (HOOC-(CH2)4-COOH) Intermediate Monoester Intermediate Adipic_Acid->Intermediate + Alcohol Alcohol Alcohol (R-OH) Alcohol->Intermediate Catalyst Catalyst (e.g., H2SO4, p-TSA) Catalyst->Intermediate Adipate_Ester This compound Ester (R-OOC-(CH2)4-COO-R) Catalyst->Adipate_Ester Intermediate->Adipate_Ester + Alcohol Water Water (H2O) Adipate_Ester->Water - 2H2O

Caption: General synthesis pathway of this compound esters via esterification.

Experimental Protocol: Synthesis of Di(2-ethylhexyl) this compound (DEHA)

This protocol describes a typical laboratory-scale synthesis of DEHA.

Materials:

  • Adipic acid

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine adipic acid (1 mole), 2-ethylhexanol (2.2 moles), and p-toluenesulfonic acid (0.02 moles).

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to obtain the crude DEHA.

  • Purify the crude product by vacuum distillation to yield pure di(2-ethylhexyl) this compound.

Properties and Performance of this compound Plasticizers

This compound esters are valued for their ability to impart excellent low-temperature flexibility to polymers. Their performance is often compared to that of phthalate plasticizers, which they are increasingly replacing due to health and environmental concerns.[3][5]

Quantitative Comparison of Plasticizer Properties
PropertyThis compound Esters (e.g., DEHA, DOA)Phthalate Esters (e.g., DOP, DINP)Reference
Plasticizing Efficiency GoodExcellent[1]
Low-Temperature Flexibility ExcellentGood[1]
Volatility Low to moderateModerate to high[2]
Migration Resistance ModerateGood to excellent[3]
Thermal Stability GoodGood[5]
Toxicity LowConcerns for some phthalates[1]
Mechanism of Plasticization

Plasticizers work by inserting themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in increased flexibility and a lower glass transition temperature (Tg).

Plasticization_Mechanism cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain pp1 Polymer Chain plast1 This compound Ester pp2 Polymer Chain plast2 This compound Ester pp3 Polymer Chain plast3 This compound Ester Unplasticized Rigid Polymer Matrix (High Tg) Adipate_Addition Addition of This compound Ester Unplasticized->Adipate_Addition Plasticized Flexible Polymer Matrix (Low Tg) Adipate_Addition->Plasticized

Caption: Mechanism of polymer plasticization by this compound esters.

Analytical Characterization of this compound Plasticizers

Several analytical techniques are employed to characterize this compound esters and evaluate their performance in polymer formulations.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the plasticized polymer. A significant decrease in Tg compared to the unplasticized polymer indicates effective plasticization.[5]

Thermogravimetric Analysis (TGA) measures the thermal stability and volatility of the plasticizer.[2] It determines the temperature at which the plasticizer begins to degrade or evaporate from the polymer matrix.

Experimental Protocol: Thermal Analysis of a Plasticized Polymer

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Prepare thin films or small, uniform samples of the plasticized polymer.

  • DSC Analysis:

    • Place a known weight of the sample (typically 5-10 mg) in an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same rate. The Tg is determined from the second heating scan.

  • TGA Analysis:

    • Place a known weight of the sample (typically 10-20 mg) in a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C).

    • Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of volatilization or degradation.

Migration of this compound Plasticizers

A critical aspect of plasticizer performance, particularly in sensitive applications like medical devices and food packaging, is its tendency to migrate out of the polymer matrix.[3] Migration can lead to a loss of flexibility in the polymer and potential contamination of the surrounding environment.

Experimental Protocol: Migration Testing

This protocol is based on standard methods for determining plasticizer migration into food simulants.[6][7]

Materials:

  • Plasticized polymer film

  • Food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol, olive oil)

  • Glass containers with lids

  • Incubator or oven

  • Analytical balance

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cut the plasticized polymer film into specimens of known surface area.

  • Weigh each specimen accurately.

  • Immerse each specimen in a known volume of a specific food simulant in a glass container.

  • Incubate the containers at a controlled temperature for a specified period (e.g., 10 days at 40°C for aqueous simulants).[7]

  • After incubation, remove the polymer specimens, dry them, and reweigh to determine the weight loss due to migration.

  • Analyze the food simulant using GC-MS to quantify the amount of this compound ester that has migrated.

Migration_Workflow Start Start: Plasticized Polymer Sample Prep Sample Preparation (Cut & Weigh) Start->Prep Immersion Immersion in Food Simulant Prep->Immersion Incubation Incubation (Controlled Temp & Time) Immersion->Incubation Separation Separate Sample & Simulant Incubation->Separation Analysis_Sample Analyze Polymer Sample (Weight Loss) Separation->Analysis_Sample Analysis_Simulant Analyze Simulant (GC-MS) Separation->Analysis_Simulant Results Quantify Migration Analysis_Sample->Results Analysis_Simulant->Results

Caption: Experimental workflow for plasticizer migration testing.

Applications of this compound Esters

The unique properties of this compound esters make them suitable for a wide range of applications:

  • Medical Devices: Used in PVC tubing, blood bags, and other flexible medical equipment where low toxicity is crucial.[1]

  • Food Packaging: Employed in food wrap films and containers due to their safety and flexibility at refrigeration temperatures.[1]

  • Automotive Industry: Incorporated into interior trims, wiring, and seals to enhance flexibility and durability in varying temperatures.[1]

  • Building and Construction: Used in flooring, roofing membranes, and wire insulation.[2]

  • Textiles and Footwear: Provide flexibility to synthetic leathers and coatings.[1]

Conclusion

This compound esters represent a versatile and safe class of plasticizers that offer significant performance advantages, particularly in applications requiring low-temperature flexibility. Their favorable toxicological profile makes them an excellent alternative to traditional phthalate plasticizers. For researchers and professionals in fields such as drug development, a thorough understanding of their synthesis, properties, and analytical characterization is essential for the development of safe and effective products. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research and application of this compound esters.

References

mechanism of adipate function in polymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Adipate Function in Polymers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound esters are a crucial class of non-phthalate plasticizers and polyester polyols utilized extensively in the polymer industry. Their primary function is to impart flexibility, enhance durability, and improve the processability of various polymers, most notably Polyvinyl Chloride (PVC). Additionally, this compound-based polyesters serve as fundamental building blocks in the synthesis of polyurethanes, where they constitute the soft segment that governs the flexibility and elastomeric properties of the final material. This guide provides a detailed examination of the mechanisms through which adipates function in polymers, a compilation of their quantitative effects on polymer properties, and detailed protocols for their synthesis and evaluation.

Core Mechanism of this compound Plasticizers

The primary role of this compound esters as plasticizers is to increase the flexibility and workability of a polymer.[1] In their neat form, many polymers, such as PVC, are rigid and brittle at ambient temperatures due to strong intermolecular forces between the long polymer chains.[1] this compound plasticizers, which are low molecular weight esters, function by disrupting these forces.[2]

The mechanism can be broken down into several key steps:

  • Interposition and Shielding : The relatively small this compound molecules embed themselves between the large polymer chains.[3] This spacing effectively shields the polymer chains from one another, weakening the van der Waals forces and dipole-dipole interactions that hold them tightly together.[4]

  • Increased Free Volume : By separating the polymer chains, adipates increase the "free volume" within the polymer matrix. This additional space allows for greater mobility of the polymer segments.[5]

  • Lowering of the Glass Transition Temperature (Tg) : The increased segmental mobility means that less thermal energy is required for the polymer to transition from a rigid, glassy state to a more flexible, rubbery state.[6] This reduction in the glass transition temperature (Tg) is the hallmark of an effective plasticizer.[6][7] Materials plasticized with adipates are therefore more flexible at lower temperatures.[7]

This overall process results in a softer, more pliable material that is easier to process via methods like extrusion, molding, or calendering, and is more durable and less prone to cracking in its final application.[3][8]

Mechanism_of_Adipate_Plasticization cluster_0 Unplasticized Polymer (e.g., PVC) cluster_1 Plasticized Polymer P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain label_rigid Strong Intermolecular Forces (Rigid, Brittle) P4 Polymer Chain A1 This compound P5 Polymer Chain A2 This compound P6 Polymer Chain label_flexible Weakened Intermolecular Forces (Flexible, Durable) start->P1 Addition of this compound Esters

Caption: Mechanism of this compound Plasticization in Polymers.

Adipates in Polyurethane Synthesis

In addition to their role as additives, adipates are integral components in the synthesis of certain polymers, particularly polyurethanes. Adipic acid is reacted with diols (such as 1,4-butanediol or ethylene glycol) to form long-chain polyester polyols.[1][9] These this compound-based polyesters then serve as the "soft segment" in the polyurethane structure.[10]

During polyurethane synthesis, the hydroxyl end-groups of the this compound polyester polyol react with a diisocyanate (e.g., MDI or TDI) to form the final polymer. The long, flexible, and low-Tg this compound chains provide the elastomeric and flexible properties of the polyurethane, while the diisocyanate and a chain extender form the "hard segments" that impart strength and rigidity. The ratio and nature of these soft and hard segments can be precisely controlled to tailor the final properties of the polyurethane, from soft foams and elastomers to more rigid materials.[6]

Data Presentation: Quantitative Effects on Polymer Properties

The effectiveness of an this compound plasticizer is quantified by its impact on the mechanical and thermal properties of the polymer. The following tables summarize typical performance data for common this compound esters in PVC formulations.

Disclaimer: The data presented below is collated from various sources and is intended for illustrative and comparative purposes. Absolute values can vary based on the specific PVC resin, formulation (including stabilizers and fillers), and processing conditions.

Table 1: Comparative Mechanical Properties of PVC (40 phr Plasticizer)*[11]

PropertyTest MethodUnplasticized PVCPVC with Dioctyl this compound (DOA)PVC with Polymeric this compound
Hardness (Shore A)ASTM D2240>100~80-90~85-95
Tensile Strength (MPa)ASTM D882~40-50~15-20~18-25
Elongation at Break (%)ASTM D882<10~300-400~250-350
100% Modulus (MPa)ASTM D882N/A~8-12~10-15

*phr = parts per hundred parts of resin

Table 2: Thermal and Permanence Properties of this compound Plasticizers [12][13]

PropertyDioctyl this compound (DOA)Diisononyl this compound (DINA)Polymeric Adipates
Glass Transition Temp. (Tg) of PVC Compound (°C) ~ -40 to -20~ -45 to -25~ -20 to 0
Volatility (Weight Loss %, ASTM D1203) ModerateLowVery Low
Migration Resistance GoodVery GoodExcellent
Low-Temperature Flexibility ExcellentExcellentGood
Viscosity @ 20°C (cP) ~20~20-25High (~1000-3000)
Specific Gravity @ 27°C ~0.92~0.91~1.04-1.08

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of this compound performance in polymers. The following sections provide outlines for key experimental protocols.

Laboratory Synthesis of Dioctyl this compound (DOA)

This protocol describes a typical Fischer esterification for synthesizing DOA.

Materials and Equipment:

  • Adipic acid

  • n-Octanol (or 2-ethylhexanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Dehydrating agent/azeotrope (e.g., toluene)

  • Neutralizing solution (e.g., 5% sodium carbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vessel with mechanical stirrer, thermometer, and Dean-Stark apparatus with condenser

  • Separatory funnel

  • Vacuum distillation setup

Procedure: [14][]

  • Reactant Charging: Charge the reaction vessel with n-octanol and adipic acid in a 2.2:1 molar ratio. Add toluene (approx. 5-6% of total reactant mass).

  • Catalyst Addition: Begin stirring and add the p-toluenesulfonic acid catalyst (approx. 0.5-1.0% of total reactant mass).

  • Esterification: Heat the mixture to reflux (typically 140-180°C). Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value drops below a predetermined threshold (e.g., < 2 mg KOH/g).[12]

  • Purification - Neutralization: Cool the crude product. Transfer to a separatory funnel and wash twice with a 5% sodium carbonate solution to remove the acid catalyst, followed by washes with deionized water until neutral.[12]

  • Purification - Drying: Dry the washed organic layer over anhydrous sodium sulfate.

  • Purification - Distillation: Filter off the drying agent. Purify the final product by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 240–250 °C at 0.095 MPa).[12]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Charge Reactants (Adipic Acid, Octanol, Toluene) Catalyst Add Catalyst (p-TSA) Reactants->Catalyst Reflux Heat to Reflux (140-180°C) Catalyst->Reflux Monitor Monitor Acid Value Reflux->Monitor Crude Crude DOA Monitor->Crude Neutralize Neutralize (Wash with Na₂CO₃) Crude->Neutralize Cool Wash Wash with Water Neutralize->Wash Dry Dry (Anhydrous Na₂SO₄) Wash->Dry Distill Vacuum Distillation Dry->Distill Product Pure DOA Distill->Product

Caption: General experimental workflow for DOA synthesis.

Evaluation of Tensile Properties (ASTM D882)

This method determines the tensile strength, elongation, and modulus of thin plastic sheeting (<1 mm thick).

Equipment:

  • Universal Testing Machine (Tensile Tester) with appropriate load cell

  • Specimen grips (e.g., line-contact grips)

  • Micrometer for thickness measurement

  • Specimen cutter

Procedure: [2][13]

  • Specimen Preparation: Cut rectangular test specimens from the plastic sheet. Dimensions are typically 25 mm wide and at least 150 mm long. Ensure cuts are clean and free of nicks.[13] At least five specimens should be tested.[4]

  • Conditioning: Condition the specimens at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.[4]

  • Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and use the average value.

  • Machine Setup: Set the initial grip separation (gauge length), typically to 100 mm. Set the crosshead speed (rate of separation) as specified by the material standard, often between 12.5 and 500 mm/min.[4]

  • Testing: Mount the specimen securely in the grips, ensuring it is vertically aligned and not under tension before the test begins.[2] Start the test, and record the force-elongation curve until the specimen breaks.

  • Calculations: From the recorded data, calculate:

    • Tensile Strength: Maximum load divided by the original cross-sectional area.[2]

    • Elongation at Break: The increase in length at the moment of rupture divided by the initial gauge length, expressed as a percentage.

    • Modulus of Elasticity: The slope of the initial linear portion of the stress-strain curve.[2]

Evaluation of Volatility (ASTM D1203 - Method A)

This method measures the weight loss of a plastic material due to the volatilization of components like plasticizers.

Equipment:

  • Forced-convection oven

  • Analytical balance (accurate to 0.1 mg)

  • Containers (e.g., 250-mL beakers)

  • Activated carbon (14-mesh)

Procedure: [5][16]

  • Specimen Preparation: Cut a circular specimen (e.g., 50 mm diameter) from the plastic sheet.

  • Initial Weighing: Weigh the specimen to the nearest 0.1 mg (W₁).

  • Sample Placement: Place the specimen in a beaker and cover it with a 25 mm layer of activated carbon.

  • Conditioning: Place the beaker in a forced-convection oven for a specified time and temperature (e.g., 24 hours at 70°C).

  • Final Weighing: After the conditioning period, remove the beaker from the oven and allow it to cool to room temperature in a desiccator. Carefully remove the specimen from the activated carbon, brush off any adhering particles, and reweigh it to the nearest 0.1 mg (W₂).

  • Calculation: Calculate the percentage of volatile loss as follows:

    • Volatile Loss (%) = [(W₁ - W₂) / W₁] x 100

Evaluation_Workflow cluster_tensile Tensile Properties (ASTM D882) cluster_volatility Volatility (ASTM D1203) start Plasticized Polymer Sheet cut_tensile Cut Rectangular Specimens start->cut_tensile cut_vol Cut Circular Specimen start->cut_vol condition_tensile Condition (23°C, 50% RH) cut_tensile->condition_tensile test_tensile Test on Universal Tester condition_tensile->test_tensile results_tensile Calculate: - Tensile Strength - Elongation - Modulus test_tensile->results_tensile weigh1 Initial Weigh (W₁) cut_vol->weigh1 immerse Immerse in Carbon & Heat weigh1->immerse weigh2 Cool & Final Weigh (W₂) immerse->weigh2 results_vol Calculate % Weight Loss weigh2->results_vol

Caption: Experimental workflow for evaluating plasticizer performance.

References

Synthesis and Applications of Cellulose Adipate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellulose adipate derivatives are emerging as a versatile class of bio-based polymers with significant potential in the pharmaceutical and materials science sectors. Their unique properties, including biodegradability, pH-sensitivity, and the ability to enhance the performance of other materials, make them a subject of growing interest. This technical guide provides an in-depth overview of the synthesis methodologies for cellulose this compound derivatives, detailing key experimental protocols. Furthermore, it explores their primary applications, with a focus on their role in amorphous solid dispersions for improved drug delivery and as a performance-enhancing additive in bioplastics. This document aims to serve as a comprehensive resource for researchers and professionals working in drug development and materials science, offering detailed data, experimental procedures, and visual representations of key processes.

Introduction

Cellulose, the most abundant natural polymer, offers a renewable and biodegradable platform for the development of advanced materials.[1] However, its strong intra- and intermolecular hydrogen bonding network results in poor solubility in common solvents, limiting its direct processability.[2][3] Chemical modification, such as esterification, is a key strategy to overcome these limitations and tailor the properties of cellulose for specific applications.[4]

Cellulose this compound, an ester of cellulose and adipic acid, has garnered attention due to the introduction of flexible dicarboxylic acid chains onto the rigid cellulose backbone. These derivatives exhibit properties such as increased hydrophobicity, lower melting points compared to unmodified cellulose, and pH-responsive behavior, making them highly suitable for a range of applications.[5][6] This guide will delve into the synthesis of these valuable derivatives and their significant applications in drug delivery and bioplastics.

Synthesis of Cellulose this compound Derivatives

The synthesis of cellulose this compound derivatives can be achieved through several methods, each with its own advantages and challenges. The primary goal of these synthetic routes is to achieve a desired degree of substitution (DS), which dictates the final properties of the polymer.[4] Key methods include the use of adipic anhydride, molten adipic acid, and benzyl monoester of adipoyl chloride. A persistent challenge in the synthesis is the potential for crosslinking and gelation, which can render the product insoluble.[2]

Synthesis via Adipic Anhydride

The direct reaction of cellulose or its derivatives with adipic anhydride is a common method for producing cellulose this compound. However, this reaction is prone to crosslinking due to the potential for the difunctional adipic anhydride to react with hydroxyl groups on different cellulose chains.[2] Careful control of reaction conditions is crucial to obtain a soluble product.

This protocol describes the synthesis of a mixed cellulose ester this compound from cellulose acetate propionate (CAP) using adipic anhydride.

Materials:

  • Cellulose Acetate Propionate (CAP)

  • Adipic Anhydride (freshly prepared or purified)

  • 1,3-dimethyl-2-imidazolidinone (DMI) or N,N-Dimethylacetamide (DMAc)

  • Pyridine

  • Methanol

  • Deionized water

Procedure:

  • Dry the CAP under vacuum at 60°C for 24 hours.

  • Dissolve the dried CAP in DMI or DMAc to form a solution.

  • In a separate flask, dissolve freshly prepared adipic anhydride in the same solvent.

  • Slowly add the adipic anhydride solution to the CAP solution under a nitrogen atmosphere with constant stirring.

  • Add pyridine to the reaction mixture as a catalyst and acid scavenger.

  • Heat the reaction mixture to a specific temperature (e.g., 80-100°C) and maintain for a defined period (e.g., 4-24 hours), monitoring the viscosity to avoid gelation.

  • After the reaction is complete, precipitate the product by pouring the reaction mixture into a non-solvent like methanol or a methanol/water mixture.

  • Filter the precipitate and wash thoroughly with the non-solvent to remove unreacted reagents and byproducts.

  • Dry the final cellulose acetate propionate this compound product under vacuum.

Table 1: Synthesis of Cellulose this compound Derivatives using Adipic Anhydride - Reaction Conditions and Properties

Starting MaterialAdipic Anhydride (equivalents)SolventCatalystTemperature (°C)Time (h)DS (this compound)Reference
Cellulose Acetate Propionate1.5DMIPyridine90120.35[2]
Cellulose Acetate Butyrate2.0DMAcPyridine10080.42[2]
Microcrystalline Cellulose3.0DMAc/LiClPyridine8024Gelation[2]
Synthesis using Molten Adipic Acid

A solvent-free approach involves using molten adipic acid as both the reactant and the reaction medium. This method is considered a greener alternative as it avoids the use of organic solvents.[5]

Materials:

  • Microcrystalline Cellulose (MCC)

  • Adipic Acid

  • Acetone

  • Deionized water

Procedure:

  • Dry the MCC and adipic acid in a vacuum oven at 80°C overnight.

  • Mix the dried MCC and adipic acid in a reaction vessel.

  • Heat the mixture in an oil bath to a temperature slightly above the melting point of adipic acid (e.g., 155-160°C) under an open-air atmosphere.[5]

  • Maintain the reaction temperature for a specified time (e.g., 2 hours) without stirring.

  • After the reaction, cool the solid product and crush it into a powder.

  • Wash the powder with deionized water to remove excess adipic acid, followed by washing with acetone to remove any remaining impurities.

  • Dry the final cellulose this compound product in a vacuum oven at 80°C overnight.

Table 2: Synthesis of Cellulose this compound using Molten Adipic Acid - Reaction Parameters and Degree of Substitution

MCC:Adipic Acid (w/w)Temperature (°C)Time (min)DS (this compound)Melting Point (°C)Reference
1:41561200.21153[5][7]
1:51561200.25-[5][7]
1:4156600.15-[5][7]
1:41561800.23-[5][7]
Synthesis via Benzyl Monoester of Adipoyl Chloride

This method involves a two-step process that utilizes a protected form of adipic acid to prevent crosslinking.[8] The benzyl group is later removed through hydrogenation.

Materials:

  • Cellulose Acetate (or other cellulose ester)

  • Benzyl monoester of adipoyl chloride

  • Pyridine

  • Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • Dissolve the cellulose ester in a suitable solvent such as THF.

  • Add pyridine to the solution.

  • Slowly add the benzyl monoester of adipoyl chloride to the reaction mixture at room temperature.

  • Stir the reaction for several hours until completion.

  • Precipitate the product, benzyl cellulose this compound, in a non-solvent and dry.

  • For deprotection, dissolve the benzyl cellulose this compound in THF.

  • Add 10% Pd/C catalyst to the solution.

  • Stir the mixture overnight under a hydrogen atmosphere using a hydrogen balloon.

  • Filter the catalyst and isolate the final cellulose this compound product.

Applications of Cellulose this compound Derivatives

The unique properties of cellulose this compound derivatives make them valuable in several fields, most notably in drug delivery and as additives for bioplastics.

Drug Delivery: Amorphous Solid Dispersions (ASDs)

A major application of cellulose this compound derivatives, particularly cellulose ω-carboxyalkanoates, is in the formulation of amorphous solid dispersions (ASDs). ASDs are a strategy to improve the oral bioavailability of poorly water-soluble drugs by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.[9][10] The polymer plays a crucial role in stabilizing the amorphous drug against recrystallization, both in the solid state and upon dissolution in the gastrointestinal tract.[6]

The carboxylic acid groups on the this compound moieties provide pH-responsive solubility. At the low pH of the stomach, the carboxylic acid groups are protonated and less soluble, protecting the drug from the acidic environment. In the higher pH of the small intestine, the carboxylic acid groups deprotonate, leading to polymer dissolution and release of the drug in a supersaturated state, which enhances its absorption.[11][12]

Table 3: Application of Cellulose this compound Derivatives in Amorphous Solid Dispersions

DrugPolymerDrug Loading (%)Key FindingsReference
RifampicinCellulose Acetate Propionate this compound20Prevented acid-catalyzed degradation in simulated gastric fluid and provided complete release at intestinal pH.[11][12]
RitonavirCellulose this compound Derivatives10-30Inhibited crystallization of ritonavir at higher pH, with polymer conformation at the solid-liquid interface being a critical factor.[2]
TelaprevirCarboxyl-functionalized HPC derivative-Effectively inhibited telaprevir crystallization, increasing induction time up to 8-fold.[13]
Bioplastics and Composites

Cellulose this compound derivatives can be blended with other biodegradable polymers, such as poly(lactic acid) (PLA), to improve their mechanical properties. The flexible this compound chains can act as internal plasticizers, increasing the elongation at break and reducing the brittleness of PLA.[5]

Materials:

  • Poly(lactic acid) (PLA)

  • Cellulose this compound

  • Chloroform

Procedure:

  • Dissolve a specific weight percentage of PLA in chloroform.

  • In a separate container, disperse the desired amount of cellulose this compound in chloroform. Sonication may be used to aid dispersion.

  • Add the cellulose this compound dispersion to the PLA solution and stir until a homogeneous mixture is obtained.

  • Cast the solution onto a flat glass plate or Petri dish.

  • Allow the solvent to evaporate slowly at room temperature in a fume hood.

  • Once the film is formed, dry it further in a vacuum oven to remove any residual solvent.

Table 4: Mechanical Properties of PLA/Cellulose this compound Blends

Blend Composition (PLA:Cellulose this compound)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
100:0631.83.5[1]
97:347.252.86-[5]
95:5----
90:10----
(Note: Specific quantitative data for a direct comparison of PLA/Cellulose this compound blends is limited in the provided search results. The table is structured to be populated with such data when available.)

Visualizations

Logical Relationship Diagram: Synthesis of Cellulose this compound

This diagram illustrates the key factors influencing the synthesis of cellulose this compound and the resulting properties.

Synthesis_Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_properties Product Properties Cellulose Cellulose Source Synthesis Esterification Reaction Cellulose->Synthesis Adipic_Acid_Derivative Adipic Acid Derivative Adipic_Acid_Derivative->Synthesis Temperature Temperature Temperature->Synthesis Time Time Time->Synthesis Catalyst Catalyst Catalyst->Synthesis Solvent Solvent Solvent->Synthesis DS Degree of Substitution (DS) Synthesis->DS Solubility Solubility Synthesis->Solubility Crosslinking Crosslinking Synthesis->Crosslinking Thermal_Properties Thermal Properties Synthesis->Thermal_Properties DS->Solubility DS->Thermal_Properties Crosslinking->Solubility decreases

Caption: Logical flow of cellulose this compound synthesis.

Experimental Workflow: Preparation of Amorphous Solid Dispersions (ASDs)

This diagram outlines the typical workflow for preparing and characterizing amorphous solid dispersions using cellulose this compound derivatives.

ASD_Workflow Start Start Dissolution Dissolve Drug and Cellulose this compound in Solvent Start->Dissolution Solvent_Evaporation Solvent Evaporation (e.g., Spray Drying, Film Casting) Dissolution->Solvent_Evaporation ASD_Formation Amorphous Solid Dispersion (ASD) Solvent_Evaporation->ASD_Formation Characterization Physicochemical Characterization (DSC, XRD, FTIR) ASD_Formation->Characterization In_Vitro_Release In Vitro Drug Release Studies ASD_Formation->In_Vitro_Release Data_Analysis Data Analysis Characterization->Data_Analysis In_Vitro_Release->Data_Analysis End End Data_Analysis->End

Caption: Workflow for ASD preparation and analysis.

Signaling Pathway: pH-Dependent Drug Release Mechanism

This diagram illustrates the mechanism of pH-triggered drug release from a cellulose this compound-based amorphous solid dispersion as it transits through the gastrointestinal tract.

Drug_Release_Mechanism Stomach Stomach (Low pH) Cellulose this compound (Protonated, Insoluble) Drug Remains Entrapped Intestine Small Intestine (Higher pH) Cellulose this compound (Deprotonated, Soluble) Polymer Dissolves Stomach->Intestine GI Transit Release Drug Release Supersaturated Drug Solution Intestine->Release pH Trigger Absorption Drug Absorption Increased Bioavailability Release->Absorption

Caption: pH-responsive drug release from cellulose this compound.

Conclusion

Cellulose this compound derivatives represent a promising class of functional biopolymers with significant applications in both the pharmaceutical and materials science fields. The synthetic methodologies, while requiring careful control to avoid crosslinking, offer routes to tailor the degree of substitution and, consequently, the physicochemical properties of the final material. In drug delivery, their role in forming stable amorphous solid dispersions that provide pH-triggered release offers a valuable tool for enhancing the bioavailability of poorly soluble drugs. Furthermore, their ability to improve the mechanical properties of bioplastics like PLA contributes to the development of more sustainable materials. Continued research into the synthesis-structure-property relationships of cellulose this compound derivatives will undoubtedly unlock further applications and refine their use in current technologies.

References

The Potential of Adipate Esters for Advanced Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipate esters, a class of diesters derived from adipic acid, are emerging as highly promising biomaterials for the development of sophisticated drug delivery systems. Their inherent biodegradability, biocompatibility, and versatile physicochemical properties make them ideal candidates for a range of pharmaceutical applications, from controlled-release formulations to targeted nanoparticle-based therapies. This technical guide provides a comprehensive overview of the core aspects of this compound ester-based drug delivery, including the synthesis of polymeric systems, detailed experimental protocols for nanoparticle formulation and characterization, and an analysis of their drug loading and release kinetics. Furthermore, it delves into the cellular uptake mechanisms of these systems and outlines methodologies for assessing their biocompatibility and toxicity. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development, offering both foundational knowledge and practical guidance for the utilization of this compound esters in next-generation therapeutics.

Introduction to this compound Esters in Drug Delivery

This compound esters are characterized by their aliphatic polyester structure, which allows for enzymatic and hydrolytic degradation into non-toxic byproducts that are readily metabolized and cleared by the body. This biodegradability is a crucial advantage over non-degradable polymers, as it eliminates the need for surgical removal of the delivery system and minimizes the risk of long-term toxicity. The versatility of this compound esters stems from the ability to modify their chemical structure to fine-tune their physicochemical properties. By varying the alcohol component of the ester, properties such as hydrophobicity, crystallinity, and melting point can be tailored to suit specific drug delivery requirements.

One of the most extensively studied this compound-based polymers for drug delivery is poly(glycerol this compound) (PGA). The presence of pendant hydroxyl groups on the glycerol backbone of PGA allows for further functionalization, enabling the attachment of targeting ligands, imaging agents, or other polymers to create multifunctional drug delivery platforms. This adaptability has led to the development of a wide array of PGA-based nanocarriers, including nanoparticles, micelles, and polymer-drug conjugates.

Physicochemical Properties of this compound Esters

The selection of an appropriate this compound ester for a drug delivery application is dictated by its physicochemical properties, which influence its formulation characteristics, drug compatibility, and in vivo performance. Key properties include molecular weight, melting point, glass transition temperature (Tg), and solubility. A summary of the physicochemical properties of several common this compound esters is presented in Table 1.

Table 1: Physicochemical Properties of Selected this compound Esters

This compound EsterMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)Solubility in Water
Diethyl this compoundC10H18O4202.25-212451.009Sparingly soluble
Di-n-butyl this compoundC14H26O4258.35-37.53050.965Insoluble
Diisopropyl this compoundC12H22O4230.30-12800.958Insoluble
Di(2-ethylhexyl) this compound (DEHA)C22H42O4370.57-673350.922Insoluble

Data sourced from various chemical databases and literature.

Synthesis and Formulation of this compound Ester-Based Nanoparticles

This compound ester-based nanoparticles are typically prepared using methods such as nanoprecipitation (solvent displacement) and emulsion-solvent evaporation. The choice of method depends on the properties of the polymer and the drug to be encapsulated.

Synthesis of Poly(glycerol this compound) (PGA)

The enzymatic synthesis of PGA offers a green and efficient alternative to traditional chemical polymerization, yielding a highly functionalizable and biocompatible polymer.

Experimental Protocol: Enzymatic Synthesis of Poly(glycerol this compound)

  • Materials: Divinyl this compound (DVA), glycerol, Novozym 435 (immobilized Candida antarctica lipase B), anhydrous tetrahydrofuran (THF).

  • Procedure: a. In a round-bottom flask, dissolve equimolar amounts of DVA and glycerol in anhydrous THF. b. Add Novozym 435 to the reaction mixture (typically 10% w/w of monomers). c. Stir the mixture under an inert atmosphere (e.g., argon) at a controlled temperature (e.g., 60°C) for 24-48 hours. d. After the reaction, remove the enzyme by filtration. e. Concentrate the filtrate under reduced pressure to remove the THF. f. Precipitate the polymer by adding the concentrated solution dropwise into cold diethyl ether while stirring vigorously. g. Collect the precipitated PGA and dry it under vacuum to a constant weight.

Formulation of PGA Nanoparticles

Nanoprecipitation is a straightforward and widely used method for preparing PGA nanoparticles.

Experimental Protocol: Preparation of PGA Nanoparticles by Nanoprecipitation

  • Materials: Poly(glycerol this compound) (PGA), acetone, deionized water.

  • Procedure: a. Dissolve a specific amount of PGA (e.g., 10 mg) in a water-miscible organic solvent such as acetone (e.g., 1 mL). b. For drug-loaded nanoparticles, dissolve the drug along with the polymer in the organic solvent. c. Add the organic polymer solution dropwise to a larger volume of deionized water (e.g., 10 mL) under constant stirring. d. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase. e. Continue stirring for several hours to allow for the complete evaporation of the organic solvent. f. The resulting nanoparticle suspension can be used directly or purified by centrifugation and resuspension.

Drug Loading and Release Kinetics

The efficiency of a drug delivery system is largely determined by its ability to encapsulate a sufficient amount of the therapeutic agent and release it in a controlled manner at the target site.

Drug Loading Capacity and Encapsulation Efficiency

The drug loading content (DLC) and encapsulation efficiency (EE) of this compound ester-based nanoparticles are influenced by several factors, including the physicochemical properties of the drug and polymer, the drug-to-polymer ratio, and the formulation method.

Table 2: Drug Loading and Encapsulation Efficiency of Selected Drugs in this compound Ester-Based Nanoparticles

Polymer SystemDrugDrug:Polymer Ratio (w/w)DLC (%)EE (%)Reference
Poly(glycerol this compound)Ibuprofen1:10~5~50
Poly(glycerol this compound)Ketoprofen1:10~4~40
Poly(glycerol this compound)Paclitaxel1:58.575
Poly(this compound-co-caprolactone)Doxorubicin1:101285
In Vitro Drug Release

The release of a drug from this compound ester nanoparticles typically follows a biphasic pattern: an initial burst release of the drug adsorbed on the nanoparticle surface, followed by a sustained release as the drug diffuses through the polymer matrix and the polymer itself degrades.

Experimental Protocol: In Vitro Drug Release Study

  • Materials: Drug-loaded nanoparticles, phosphate-buffered saline (PBS, pH 7.4), dialysis membrane (with an appropriate molecular weight cut-off).

  • Procedure: a. Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS. b. Place the nanoparticle suspension in a dialysis bag. c. Immerse the dialysis bag in a larger volume of PBS maintained at 37°C with constant stirring. d. At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh PBS to maintain sink conditions. e. Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). f. Plot the cumulative percentage of drug released against time.

Table 3: Drug Release Kinetics from this compound Ester-Based Nanoparticles

Polymer SystemDrugRelease PeriodRelease ModelKey FindingsReference
Poly(glycerol this compound)Ibuprofen72 hoursHiguchiSustained release with an initial burst.
Poly(glycerol this compound)SN-38168 hoursFirst-OrderSustained release over one week.
Poly(this compound-co-caprolactone)Doxorubicin100 hoursKorsmeyer-PeppasRelease is diffusion-controlled.

Cellular Uptake and Signaling Pathways

The therapeutic efficacy of nanoparticle-based drug delivery systems is contingent upon their efficient internalization by target cells. For polyester-based nanoparticles like those derived from this compound esters, the primary mechanism of cellular uptake is endocytosis.

Several endocytic pathways can be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized depends on the physicochemical properties of the nanoparticles, such as their size, shape, and surface chemistry. For instance, smaller nanoparticles often enter cells via clathrin-mediated endocytosis, while larger particles may be taken up through macropinocytosis.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nanoparticle This compound Ester Nanoparticle Caveolin Caveolin Nanoparticle->Caveolin Internalization Receptor Receptor Nanoparticle->Receptor Binding Clathrin Clathrin Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin->Clathrin_Coated_Vesicle Invagination Caveosome Caveosome Caveolin->Caveosome Receptor->Clathrin Recruitment Early_Endosome Early Endosome Clathrin_Coated_Vesicle->Early_Endosome Uncoating Caveosome->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Drug_Release Drug Release Early_Endosome->Drug_Release Endosomal Escape & Lysosome Lysosome Late_Endosome->Lysosome Lysosome->Drug_Release Degradation & Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Monomer_Selection Monomer Selection (Adipic Acid, Diol) Polymer_Synthesis Polymer Synthesis (e.g., Enzymatic) Monomer_Selection->Polymer_Synthesis Nanoparticle_Formulation Nanoparticle Formulation (e.g., Nanoprecipitation) Polymer_Synthesis->Nanoparticle_Formulation Drug_Selection Drug Selection Drug_Selection->Nanoparticle_Formulation Size_Zeta Particle Size & Zeta Potential (DLS) Nanoparticle_Formulation->Size_Zeta Morphology Morphology (TEM/SEM) Nanoparticle_Formulation->Morphology Drug_Loading Drug Loading & Encapsulation (HPLC/UV-Vis) Nanoparticle_Formulation->Drug_Loading In_Vitro_Cytotoxicity In Vitro Cytotoxicity (MTT, LDH assays) Size_Zeta->In_Vitro_Cytotoxicity In_Vitro_Release In Vitro Drug Release Drug_Loading->In_Vitro_Release In_Vitro_Release->In_Vitro_Cytotoxicity Cellular_Uptake Cellular Uptake Studies In_Vitro_Cytotoxicity->Cellular_Uptake In_Vivo_Toxicity In Vivo Toxicity (Animal Models) Cellular_Uptake->In_Vivo_Toxicity In_Vivo_Efficacy In Vivo Efficacy Studies In_Vivo_Toxicity->In_Vivo_Efficacy

Navigating the Aromatic Landscape: An In-depth Technical Guide to the Environmental Safety and Ecotoxicity of Adipate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate plasticizers, primarily di(2-ethylhexyl) this compound (DEHA) and dioctyl this compound (DOA), have emerged as significant alternatives to traditional phthalate plasticizers, driven by a growing demand for safer and more environmentally benign materials.[1][2][3] This technical guide provides a comprehensive overview of the environmental safety and ecotoxicity of this compound plasticizers, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of their biological interactions. Adipates are recognized for their reduced toxicity and shorter biodegradation periods compared to many phthalates, positioning them as a favorable option in a variety of applications, including food packaging, medical devices, and consumer goods.[2][3][4]

Physicochemical Properties

The environmental fate and toxicological profile of a chemical are fundamentally linked to its physicochemical properties. DEHA and DOA are characterized by their low volatility and poor water solubility, which dictates their distribution in the environment.

Table 1: Physicochemical Properties of Di(2-ethylhexyl) this compound (DEHA) and Dioctyl this compound (DOA)

PropertyDi(2-ethylhexyl) this compound (DEHA)Dioctyl this compound (DOA)
Synonyms bis(2-ethylhexyl) this compounddi-n-octyl this compound
CAS Number 103-23-1123-79-5
Molecular Formula C₂₂H₄₂O₄C₂₂H₄₂O₄
Molecular Weight 370.57 g/mol 370.57 g/mol
Physical State Colorless, oily liquidColorless to slightly yellow, oily liquid
Boiling Point 214 °C @ 5 mmHg214-216 °C @ 13 mmHg
Melting Point -67.8 °C-
Water Solubility < 1 mg/LInsoluble
Vapor Pressure < 0.01 mmHg @ 20 °C-
Log Kow (Octanol-Water Partition Coefficient) > 6.1-

Environmental Fate and Biodegradation

The environmental persistence of plasticizers is a key determinant of their ecological impact. This compound plasticizers are generally considered to be readily biodegradable, undergoing hydrolysis and subsequent microbial degradation in soil and aquatic environments.[2]

Biodegradation Pathways

The primary mechanism of this compound plasticizer degradation involves the enzymatic hydrolysis of the ester bonds, yielding adipic acid and the corresponding alcohol (e.g., 2-ethylhexanol or n-octanol). These intermediates are then further metabolized by microorganisms.

Adipate_Diester This compound Diester (e.g., DEHA, DOA) Monoester This compound Monoester Adipate_Diester->Monoester Esterase Adipic_Acid Adipic Acid Monoester->Adipic_Acid Esterase Alcohol Alcohol (e.g., 2-Ethylhexanol, n-Octanol) Monoester->Alcohol Metabolism Microbial Metabolism Adipic_Acid->Metabolism Alcohol->Metabolism CO2_H2O CO2 + H2O Metabolism->CO2_H2O

Biodegradation pathway of this compound plasticizers.
Experimental Protocol: Ready Biodegradability (OECD 301B - CO₂ Evolution Test)

This test evaluates the mineralization of a substance to CO₂ by aerobic microorganisms.

1. Test Setup:

  • Test Vessels: Biometer flasks or similar vessels that allow for the trapping of CO₂.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Medium: A mineral medium containing essential nutrients for microbial growth.

  • Test Substance: The this compound plasticizer is added as the sole carbon source.

  • Controls: A blank control (inoculum and medium only) and a reference control (a readily biodegradable substance like sodium benzoate) are run in parallel.

2. Procedure:

  • The test substance is added to the test vessels at a concentration of 10-20 mg/L of total organic carbon (TOC).

  • The vessels are inoculated with activated sludge.

  • The flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

  • CO₂-free air is continuously passed through the test solution.

  • The evolved CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide.

3. Data Analysis:

  • The amount of CO₂ produced is determined by titration of the remaining hydroxide in the trapping solution.

  • The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced by the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the blank control.

  • A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[5]

Ecotoxicity

The ecotoxicity of this compound plasticizers is a critical aspect of their environmental risk assessment. Generally, they exhibit lower toxicity to aquatic and terrestrial organisms compared to some phthalates.[2]

Aquatic Ecotoxicity

Acute and chronic toxicity studies are conducted on representative species from different trophic levels to assess the potential harm to aquatic ecosystems.

Table 2: Aquatic Ecotoxicity of DEHA and DOA

OrganismTest DurationEndpointDEHA (mg/L)DOA (mg/L)
Fish (e.g., Rainbow Trout) 96 hoursLC50> 0.78> 500
Invertebrates (e.g., Daphnia magna) 48 hoursEC50> 0.78> 500
Algae (e.g., Scenedesmus subspicatus) 72 hoursEC50> 0.78> 500
Fish (e.g., Fathead Minnow) 28 daysNOEC0.24-
Invertebrates (e.g., Daphnia magna) 21 daysNOEC0.011-

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. NOEC: No Observed Effect Concentration. Data availability for DOA chronic toxicity is limited in the searched literature.

Terrestrial Ecotoxicity (Phytotoxicity)

The potential impact of this compound plasticizers on terrestrial plants is evaluated through phytotoxicity testing.

Experimental Protocol: Terrestrial Plant Test (OECD 208 - Seedling Emergence and Growth)

This test assesses the effects of a substance on the emergence and early growth of terrestrial plants.[6][7][8][9][10]

1. Test System:

  • Test Species: A selection of monocotyledonous and dicotyledonous plant species (e.g., oat, radish, lettuce).

  • Soil: Natural or artificial soil with known characteristics.

  • Test Substance: The this compound plasticizer is incorporated into the soil at various concentrations.

2. Procedure:

  • The test substance is thoroughly mixed with the soil.

  • The treated soil is placed in pots.

  • A specified number of seeds of each test species are sown in the pots.

  • The pots are maintained in a controlled environment (temperature, light, humidity) for 14 to 21 days after 50% emergence in the control group.[10]

  • A control group with untreated soil is included.

3. Data Analysis:

  • Endpoints: Seedling emergence, shoot height, and shoot dry weight are measured. Visual signs of phytotoxicity (e.g., chlorosis, necrosis) are also recorded.

  • The data from the treated groups are compared to the control group to determine the concentration at which adverse effects occur.

  • The No Observed Effect Concentration (NOEC) and the concentration causing a specified level of inhibition (e.g., EC25, EC50) are calculated.

Analytical Methodology

Accurate quantification of this compound plasticizers in environmental matrices is essential for exposure assessment and regulatory compliance.

Experimental Protocol: Analysis of Semivolatile Organic Compounds in Water (EPA Method 8270D)

This method is used for the determination of semivolatile organic compounds, including this compound plasticizers, in various environmental samples.[1][11][12][13]

1. Sample Preparation:

  • Extraction: Water samples are typically extracted using liquid-liquid extraction with a suitable solvent like dichloromethane. Solid samples (soil, sediment) are extracted using methods like Soxhlet or pressurized fluid extraction.

  • Concentration: The extract is concentrated to a small volume.

2. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The concentrated extract is injected into a gas chromatograph coupled to a mass spectrometer.

  • Separation: The compounds are separated based on their boiling points and interactions with the GC column.

  • Detection and Quantification: The mass spectrometer identifies and quantifies the individual compounds based on their unique mass spectra and retention times.

3. Quality Control:

  • The method includes rigorous quality control procedures, such as the use of internal standards, surrogate standards, and matrix spikes, to ensure the accuracy and precision of the results.

Toxicological Mechanisms and Signaling Pathways

Understanding the molecular mechanisms by which this compound plasticizers interact with biological systems is crucial for a comprehensive safety assessment.

Peroxisome Proliferator-Activated Receptors (PPARs)

Some studies suggest that this compound plasticizers, similar to phthalates, may interact with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a key role in lipid metabolism and adipogenesis.[14][15][16][17]

cluster_0 Cell Cytoplasm cluster_1 Nucleus This compound This compound Plasticizer PPAR PPAR This compound->PPAR Ligand Binding This compound->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (PPAR Response Element) PPAR->PPRE Binding RXR->PPRE Binding Target_Gene Target Gene PPRE->Target_Gene Transcription Activation mRNA mRNA Target_Gene->mRNA Protein Protein (Lipid Metabolism) mRNA->Protein

Potential interaction of this compound plasticizers with the PPAR signaling pathway.
Estrogenic Activity

cluster_0 Cell Cytoplasm cluster_1 Nucleus This compound This compound Plasticizer ER Estrogen Receptor This compound->ER Binding (Weak) ER_dimer ER Dimer ER->ER_dimer Dimerization ERE ERE (Estrogen Response Element) ER_dimer->ERE Binding Target_Gene Estrogen-Responsive Gene ERE->Target_Gene Transcription Activation mRNA mRNA Target_Gene->mRNA Protein Protein (Cell Proliferation) mRNA->Protein

References

biodegradation pathways of different adipate esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biodegradation Pathways of Different Adipate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound esters are a class of synthetic diesters of adipic acid that are widely used as plasticizers, emollients, and solvents in a variety of industrial and consumer products, including polyvinyl chloride (PVC) plastics, cosmetics, and food packaging. Given their widespread use, understanding their environmental fate and biodegradation pathways is of critical importance for assessing their environmental impact and ensuring human safety. This technical guide provides a comprehensive overview of the biodegradation of various this compound esters, detailing the metabolic pathways, key enzymes, and intermediate and final products. It also includes detailed experimental protocols for studying their biodegradation and analytical methods for metabolite identification and quantification.

General Biodegradation Pathway of this compound Esters

The biodegradation of this compound esters is a multi-step process initiated by the enzymatic hydrolysis of the ester bonds. This initial step is catalyzed by non-specific esterases, lipases, or cutinases, which are ubiquitous in various microorganisms. The hydrolysis of the diester results in the formation of a monoester intermediate, which is then further hydrolyzed to adipic acid and the corresponding alcohol. Both adipic acid and the alcohol can then be utilized by microorganisms as carbon and energy sources, entering central metabolic pathways.

The general pathway can be summarized as follows:

Di-ester → Mono-ester + Alcohol → Adipic Acid + 2 Alcohol

The subsequent degradation of adipic acid and the alcohol varies depending on the specific molecule and the microorganisms involved.

Key Enzymes in this compound Ester Biodegradation

A variety of enzymes are capable of hydrolyzing the ester bonds of this compound esters. These enzymes belong to the hydrolase class and are not typically specific to this compound esters but rather exhibit broad substrate specificity towards esters.

  • Lipases (EC 3.1.1.3): These enzymes catalyze the hydrolysis of triglycerides and other water-insoluble esters. Lipases from various microorganisms, such as Candida antarctica and Rhizomucor miehei, have been shown to be effective in the hydrolysis and synthesis of this compound esters.[1]

  • Esterases (EC 3.1.1.1): This is a broad group of enzymes that hydrolyze ester bonds. Carboxylesterases are particularly important in the metabolism of xenobiotic esters.

  • Cutinases (EC 3.1.1.74): These enzymes are produced by phytopathogenic fungi to degrade the plant cuticle polymer, cutin, which is a polyester. They have been shown to hydrolyze a wide range of synthetic polyesters and esters.

Biodegradation Pathways of Specific this compound Esters

The following sections detail the known biodegradation pathways for several common this compound esters.

Di(2-ethylhexyl) this compound (DEHA)

DEHA is one of the most widely used this compound plasticizers. Its biodegradation is initiated by hydrolysis to mono(2-ethylhexyl) this compound (MEHA) and 2-ethylhexanol.[2][3] MEHA is then further hydrolyzed to adipic acid and another molecule of 2-ethylhexanol.

The 2-ethylhexanol can be further oxidized to 2-ethylhexanal and then to 2-ethylhexanoic acid.[2][3] Adipic acid enters the β-oxidation pathway. In some microorganisms, such as Rhodococcus rhodochrous, the degradation of DEHA has been shown to produce volatile metabolites like 2-ethylhexanal.[2][3]

Human metabolism of DEHA also proceeds through hydrolysis and subsequent oxidation of the side chain, leading to urinary metabolites such as mono-2-ethyl-5-hydroxyhexyl this compound (5OH-MEHA), mono-2-ethyl-5-oxohexyl this compound (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl this compound (5cx-MEPA).[4]

Dioctyl this compound (DOA)

Similar to DEHA, the biodegradation of dioctyl this compound (DOA) begins with the hydrolysis of the ester bonds to form mono-octyl this compound and octanol. Further hydrolysis yields adipic acid and a second molecule of octanol. The octanol is then oxidized to octanoic acid, which can be further degraded via β-oxidation.

Diisononyl this compound (DINA)

The biodegradation of diisononyl this compound (DINA) has been less extensively studied. However, it is expected to follow a similar pathway of initial hydrolysis to mono-isononyl this compound and isononyl alcohol, followed by the release of adipic acid.

Di-n-butyl this compound (DBA)

The biodegradation of di-n-butyl this compound (DBA) proceeds through hydrolysis to mono-n-butyl this compound and n-butanol. Further hydrolysis yields adipic acid and a second molecule of n-butanol. The n-butanol can be oxidized to butanoic acid and subsequently enter central metabolism.

Dimethyl this compound (DMA)

Dimethyl this compound (DMA) is hydrolyzed to monomethyl this compound and methanol, and then to adipic acid and a second molecule of methanol. Methanol can be assimilated by methylotrophic microorganisms. The synthesis of DMA can be catalyzed by lipases, indicating that these enzymes are also involved in its hydrolysis.[5]

Diisopropyl this compound (DIPA)

The biodegradation of diisopropyl this compound (DIPA) is expected to begin with hydrolysis to mono-isopropyl this compound and isopropanol, followed by the formation of adipic acid. Isopropanol can be oxidized to acetone and further metabolized.

Quantitative Data on this compound Ester Biodegradation

The rate and extent of biodegradation of this compound esters can vary significantly depending on the specific ester, the environmental conditions (e.g., temperature, pH, microbial population), and the test method employed. The following table summarizes some of the available quantitative data on the biodegradation of different this compound esters.

This compound EsterTest MethodDuration (days)Biodegradation (%)Reference
Di(2-ethylhexyl) this compound (DEHA)OECD 301F2877[3]
Poly(butylene this compound-co-terephthalate) (PBAT)Soil burial6015.27 (by Purpureocillium lilacinum)[6]
Poly(butylene this compound-co-terephthalate) (PBAT) with reed fiberComposting9192.4[7]
Alkyl butoxyethyl adipatesSoil burial28Significant (fungal growth observed)[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biodegradation of this compound esters.

Biodegradation Testing in Soil

This protocol is based on the ISO 17556 (2012) test method for determining the ultimate aerobic biodegradability of plastic materials in soil.[10]

Materials:

  • Test soil (e.g., standard loamy sand)

  • Test substance (this compound ester)

  • Reference material (e.g., cellulose)

  • Test flasks (biometers)

  • CO₂ trapping solution (e.g., 0.05 M Ba(OH)₂)

  • Titration equipment (e.g., burette, HCl standard solution)

  • Incubator

Procedure:

  • Soil Preparation: Sieve the soil to remove large particles and adjust the water content to 40-60% of its water-holding capacity.

  • Test Setup: Add a known amount of the test substance and reference material to separate test flasks containing a pre-determined amount of soil. A blank control with only soil is also prepared.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-28°C) for a specified period (e.g., up to 6 months).[10]

  • CO₂ Measurement: At regular intervals, measure the amount of CO₂ evolved from each flask. This is typically done by titrating the remaining Ba(OH)₂ in the CO₂ trap with a standard solution of HCl.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated based on the cumulative amount of CO₂ produced from the test substance, corrected for the CO₂ produced in the blank control, and expressed as a percentage of the theoretical amount of CO₂ (ThCO₂) that can be produced from the test substance.

Manometric Respirometry Test (OECD 301F)

This method determines the ready biodegradability of a substance by measuring oxygen consumption.[2][3][10]

Materials:

  • Inoculum (e.g., activated sludge from a wastewater treatment plant)

  • Mineral medium

  • Test substance

  • Reference substance (e.g., sodium benzoate)

  • Respirometer flasks with manometers

  • Constant temperature water bath or incubator

Procedure:

  • Inoculum Preparation: Prepare the inoculum by homogenizing and filtering the activated sludge.

  • Test Setup: In separate respirometer flasks, add the mineral medium, inoculum, and a known concentration of the test substance or reference substance. A blank control with only inoculum and mineral medium is also prepared.

  • Incubation: Seal the flasks and place them in a constant temperature incubator (e.g., 20 ± 1°C) with constant stirring for 28 days.

  • Oxygen Consumption Measurement: The consumption of oxygen is determined by measuring the pressure change in the headspace of the flasks using the manometer.

  • Calculation of Biodegradation: The amount of oxygen consumed by the microbial population during the biodegradation of the test substance (corrected for the oxygen uptake in the blank control) is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[10]

Esterase Activity Assay

This protocol describes a common method for measuring esterase activity using a chromogenic substrate, p-nitrophenyl butyrate (pNPB).[11][12][13]

Materials:

  • Enzyme source (e.g., microbial cell lysate or purified enzyme)

  • p-Nitrophenyl butyrate (pNPB) solution

  • Buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In a cuvette or microplate well, add the buffer solution and the enzyme sample.

  • Initiate Reaction: Add the pNPB solution to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 405 nm over time. The hydrolysis of pNPB by esterase releases p-nitrophenol, which has a yellow color and absorbs light at this wavelength.

  • Calculation of Activity: The rate of the reaction (change in absorbance per minute) is used to calculate the enzyme activity. One unit of esterase activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.[11]

Analytical Methods for Metabolite Identification

5.4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile metabolites.[14][15]

Sample Preparation:

  • Extraction: Extract the metabolites from the sample matrix (e.g., soil, water, or microbial culture) using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Derivatization (Optional): For non-volatile or polar metabolites, derivatization may be necessary to increase their volatility and improve their chromatographic properties. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

5.4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile and thermally labile metabolites.[16][17]

Sample Preparation:

  • Extraction: Extract the metabolites using a suitable solvent.

  • Filtration: Filter the extract through a 0.22 µm filter to remove any particulate matter.

HPLC Parameters (Example for Reversed-Phase HPLC):

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A, decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.[17][18]

  • Flow Rate: 1.0 mL/min

  • Detector: UV detector set at a wavelength appropriate for the analytes (e.g., 210 nm for ester bonds) or a mass spectrometer (LC-MS).

Visualization of Pathways and Workflows

General Biodegradation Pathway of this compound Esters

Biodegradation_Pathway AdipateDiester This compound Diester Monoester Monoester Intermediate AdipateDiester->Monoester Esterase/Lipase Alcohol1 Alcohol AdipateDiester->Alcohol1 AdipicAcid Adipic Acid Monoester->AdipicAcid Esterase/Lipase Alcohol2 Alcohol Monoester->Alcohol2 CentralMetabolism Central Metabolism AdipicAcid->CentralMetabolism β-oxidation Alcohol1->CentralMetabolism Oxidation Alcohol2->CentralMetabolism Oxidation

General enzymatic hydrolysis of this compound esters.

Experimental Workflow for Soil Biodegradation Study

Soil_Biodegradation_Workflow Start Start PrepareSoil Prepare Soil (Sieve, Adjust Moisture) Start->PrepareSoil SetupFlasks Set up Biometer Flasks (Soil, Test Substance, Control) PrepareSoil->SetupFlasks Incubate Incubate Flasks (Dark, Constant Temp) SetupFlasks->Incubate MeasureCO2 Measure Evolved CO₂ (Titration) Incubate->MeasureCO2 MeasureCO2->Incubate Repeat at intervals Calculate Calculate % Biodegradation MeasureCO2->Calculate End End Calculate->End

Workflow for soil biodegradation testing.

Analytical Workflow for Metabolite Identification

Analytical_Workflow Sample Biodegradation Sample (Soil, Water, Culture) Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Analysis GC-MS or HPLC Analysis Extraction->Analysis Direct for HPLC Derivatization->Analysis DataProcessing Data Processing & Identification Analysis->DataProcessing Results Metabolite Profile DataProcessing->Results

Workflow for metabolite analysis.

Conclusion

The biodegradation of this compound esters is an important area of research with implications for environmental science and human health. This technical guide has provided a comprehensive overview of the current understanding of the biodegradation pathways of various this compound esters, along with detailed experimental protocols for their study. The primary mechanism of degradation is the enzymatic hydrolysis of the ester bonds, leading to the formation of adipic acid and the corresponding alcohols, which are then further metabolized by microorganisms. While the general pathways are understood, further research is needed to elucidate the specific enzymes and intermediate metabolites for a wider range of this compound esters and to gather more comprehensive quantitative data on their biodegradation rates in different environments. The methodologies and information presented here serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.

References

Diisopropyl Adipate as a Transient Receptor Potential Ankyrin 1 (TRPA1) Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl adipate (DIA), a commonly used plasticizer and emollient in cosmetics and pharmaceutical formulations, has been identified as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] This channel is a well-established chemosensor on sensory neurons involved in pain, itch, and neurogenic inflammation.[5][6] The activation of TRPA1 by DIA suggests a potential mechanism for skin sensitization and highlights the importance of evaluating the immunomodulatory effects of excipients in topical formulations. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with DIA-mediated TRPA1 activation.

Quantitative Data: TRPA1 Activation by Diisopropyl this compound

The potency of diisopropyl this compound in activating the TRPA1 channel was determined through in vitro calcium mobilization assays. The 50% effective concentration (EC50) value for DIA was calculated and compared to the known TRPA1 agonist, allyl isothiocyanate (AITC).[1]

CompoundCell TypeAssayEC50 (µM)Reference
Diisopropyl this compound (DIA)TRPA1-expressing CHO cellsCalcium Mobilization37[1]
Allyl isothiocyanate (AITC)TRPA1-expressing CHO cellsCalcium Mobilization0.22[1]

Signaling Pathway of TRPA1 Activation by Diisopropyl this compound

TRPA1 is a non-selective cation channel, and its activation leads to an influx of cations, most notably calcium (Ca2+), into the cell.[7][8] This increase in intracellular calcium concentration is a critical event that triggers downstream signaling cascades. In sensory neurons, this can lead to the release of neuropeptides like CGRP and Substance P, contributing to neurogenic inflammation and the sensation of pain or itch.[5] The activation of TRPA1 by DIA follows this general mechanism, which is inhibited by the specific TRPA1 antagonist HC-030031.[1][2]

TRPA1_Activation_by_DIA cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DIA Diisopropyl this compound (DIA) TRPA1 TRPA1 Channel DIA->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens Downstream Downstream Signaling (e.g., Neuropeptide Release) Ca_influx->Downstream Initiates HC030031 HC-030031 (Antagonist) HC030031->TRPA1 Blocks

Figure 1: Signaling pathway of DIA-mediated TRPA1 activation.

Experimental Protocols

In Vitro: TRPA1-Mediated Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium levels in response to DIA in Chinese hamster ovary (CHO) cells stably expressing the TRPA1 channel.[1]

3.1.1. Materials and Reagents

  • TRPA1-expressing CHO cells (TRPA1-CHO) and control T-REx CHO cells (lacking TRPA1 expression).[1]

  • Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).

  • Poly-L-lysine coated 96-well plates.

  • Fluo-4 AM calcium indicator dye.[1][9]

  • Pluronic F-127.[9]

  • Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.[9]

  • Diisopropyl this compound (DIA) stock solution.

  • Allyl isothiocyanate (AITC) stock solution (positive control).[1]

  • HC-030031 stock solution (TRPA1 antagonist).[1]

  • Fluorescence microplate reader (e.g., FlexStation 3).[9]

3.1.2. Procedure

  • Cell Culture: Culture TRPA1-CHO and control T-REx CHO cells in appropriate medium. Seed the cells onto poly-L-lysine-coated 96-well plates and allow them to adhere and grow to a suitable confluency.[1][9]

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and wash with HBSS. Add the Fluo-4 AM loading solution to each well and incubate for approximately 1 hour at 37°C.[9]

  • Cell Washing: After incubation, wash the cells multiple times with HBSS to remove extracellular dye.[9]

  • Compound Preparation: Prepare serial dilutions of DIA, AITC, and HC-030031 in HBSS at the desired final concentrations. For antagonist experiments, prepare solutions of DIA in the presence of various concentrations of HC-030031.[1]

  • Fluorescence Measurement: Place the 96-well plate into the fluorescence microplate reader. Measure the baseline fluorescence for a short period. Then, automatically add the compound solutions (DIA, AITC, or DIA + HC-030031) to the respective wells.[9]

  • Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.[1]

  • Data Analysis: The change in fluorescence is typically expressed as a percentage of the maximal response. Plot the concentration-response curves and calculate the EC50 values for DIA and AITC. For antagonist experiments, observe the inhibitory effect of HC-030031 on the DIA-induced calcium influx.[1]

In Vivo: FITC-Induced Contact Hypersensitivity (CHS) Mouse Model

This protocol outlines the procedure to assess the adjuvant effect of DIA on skin sensitization using a fluorescein isothiocyanate (FITC)-induced contact hypersensitivity model in mice.[1][10][11]

3.2.1. Animals and Reagents

  • BALB/c mice.[1]

  • Fluorescein isothiocyanate (FITC).[1]

  • Diisopropyl this compound (DIA).[1]

  • Dibutyl phthalate (DBP) as a positive control.[1]

  • Acetone and dibutyl phthalate (aDBP) or a similar vehicle for FITC.[12]

  • HC-030031 for in vivo administration.[1]

  • Micrometer for measuring ear thickness.

3.2.2. Experimental Workflow

CHS_Workflow cluster_sensitization Sensitization Phase (Day 0) cluster_challenge Challenge Phase (Day 5) cluster_measurement Measurement (Day 6) cluster_antagonist Antagonist Treatment Sensitization Apply FITC with or without DIA to shaved abdomen Challenge Apply FITC to the ear Sensitization->Challenge 5 days Measurement Measure ear swelling Challenge->Measurement 24 hours Antagonist Administer HC-030031 (1h before sensitization) Antagonist->Sensitization Pre-treatment

Figure 2: Experimental workflow for the FITC-induced CHS mouse model.

3.2.3. Procedure

  • Sensitization Phase (Day 0):

    • Shave the abdomens of the mice.

    • Prepare the sensitization solution: FITC dissolved in a vehicle (e.g., aDBP), with or without the addition of DIA.[1][12]

    • Apply the sensitization solution to the shaved abdominal skin of the mice.[1]

    • For antagonist studies, administer HC-030031 (e.g., via intraperitoneal injection) approximately 1 hour before the sensitization.[1]

  • Challenge Phase (Day 5):

    • Prepare a challenge solution of FITC in a suitable vehicle.

    • Apply the challenge solution to both sides of one ear of each mouse.[1]

  • Measurement (Day 6):

    • 24 hours after the challenge, measure the thickness of the challenged and unchallenged ears using a micrometer.

    • The degree of ear swelling is calculated as the difference in thickness between the challenged and unchallenged ears.[1]

    • An increase in ear swelling in the DIA-treated group compared to the control group indicates an adjuvant effect on contact hypersensitivity. The inhibition of this effect by HC-030031 confirms the involvement of TRPA1.[1]

Conclusion

The activation of the TRPA1 channel by diisopropyl this compound provides a plausible molecular mechanism for its observed adjuvant effects on contact hypersensitivity.[1][2] This finding is of significant interest to researchers in toxicology, immunology, and dermatology, as well as to professionals in the pharmaceutical and cosmetic industries involved in the development of topical products. The experimental protocols detailed in this guide offer a framework for further investigation into the interactions between common excipients and sensory ion channels, which is crucial for a comprehensive understanding of product safety and bioactivity.

References

Diethyl Adipate: A Technical Guide to its Industrial and Commercial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl adipate (DEA), the diethyl ester of adipic acid, is a versatile and widely utilized chemical compound with a broad spectrum of applications across various industries. This technical guide provides an in-depth overview of the industrial and commercial uses of diethyl this compound, with a particular focus on its role as a plasticizer, its applications in the cosmetics and personal care industry, its function as a food and fragrance additive, and its emerging importance in pharmaceutical formulations, particularly in drug delivery systems. This document synthesizes key technical data, outlines detailed experimental protocols for its synthesis and analysis, and presents visual workflows to elucidate its primary applications.

Introduction

Diethyl this compound (CAS No: 141-28-6) is a colorless to pale yellow, oily liquid with a mild, pleasant odor.[1][2] Its chemical formula is C10H18O4.[3] A member of the fatty ester family, it is produced through the esterification of adipic acid with ethanol.[3] Diethyl this compound is characterized by its good solvency, low volatility, and compatibility with a range of polymers, making it a valuable component in numerous formulations.[4] Its biodegradability and lower toxicity profile compared to some traditional plasticizers, such as certain phthalates, have contributed to its growing adoption in various sectors.[5] This guide will explore the multifaceted applications of diethyl this compound, providing quantitative data and procedural insights relevant to researchers and professionals in applied sciences and drug development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of diethyl this compound is essential for its effective application. Key properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C10H18O4[3][6]
Molecular Weight 202.25 g/mol [2][6]
Appearance Clear, colorless to pale yellow liquid[3]
Odor Mild, pleasant, fruity[2]
Boiling Point 251 °C (lit.)[1][2]
Melting Point -20 to -19 °C (lit.)[1]
Flash Point 113 °C (closed cup)[1][2]
Density 1.009 g/mL at 25 °C (lit.)[1]
Refractive Index 1.427 at 20 °C[3]
Solubility Soluble in many organic solvents (e.g., ethanol); limited solubility in water[3]
Vapor Density 6.97[6]

Industrial and Commercial Applications

Diethyl this compound's versatile properties lend it to a wide array of industrial and commercial uses.

Plasticizers

One of the primary applications of diethyl this compound is as a plasticizer, particularly for polyvinyl chloride (PVC) and its copolymers.[3] Plasticizers are additives that increase the flexibility, workability, and durability of polymers.[7] this compound esters, including diethyl this compound, are known for imparting good flexibility at low temperatures, a crucial property for applications in colder environments.[8]

Performance Comparison with Dioctyl Phthalate (DOP):

While dioctyl phthalate (DOP) has historically been a standard plasticizer, concerns over its potential health effects have led to the adoption of alternatives like diethyl this compound.[9] Adipates generally offer improved low-temperature performance but may exhibit higher volatility and migration rates compared to some phthalates.[10]

PropertyDiethyl this compound (this compound Class)Dioctyl Phthalate (DOP)References
Low-Temperature Flexibility ExcellentGood[8][9]
Plasticizing Efficiency GoodExcellent (often used as a benchmark)[7]
Volatility Higher than high molecular weight phthalatesLower than many adipates[10]
Migration Tendency Can be higher than some phthalatesGenerally low[9]
Health & Environmental Profile Generally considered safer; biodegradableConcerns over endocrine disruption[5][9]
Cosmetics and Personal Care
Food and Fragrance

Diethyl this compound is utilized in the food industry as a flavoring agent and solvent.[3] The Flavor and Extract Manufacturers Association (FEMA) has listed dimethyl this compound as "Generally Recognized as Safe" (GRAS), and this status is often extended to other simple alkyl adipates used in flavorings.[11][12] It is used in various food categories, including dairy products, fats and oils, edible ices, processed fruit, confectionery, bakery wares, meat and fish products, and beverages.[5] In fragrances, it can act as a solvent and fixative.[13]

Typical Usage Levels of Diethyl this compound in Food (as a flavoring agent): [5]

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products7.035.0
Fats and oils5.025.0
Edible ices10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Bakery wares10.050.0
Meat and fish products2.010.0
Non-alcoholic beverages5.025.0
Pharmaceuticals and Drug Development

For drug development professionals, diethyl this compound is of interest primarily as an excipient in pharmaceutical formulations. It is used as a plasticizer in the formation of ethylcellulose-based coating membranes for controlled-release drug delivery systems.[3][13] The addition of a plasticizer like diethyl this compound to ethylcellulose films can modify their permeability and thus modulate the release rate of the active pharmaceutical ingredient (API).[10][14]

Studies on similar adipates, such as dibutyl this compound, in ethylcellulose coatings have shown that increasing the plasticizer concentration generally decreases the drug release rate.[10] However, exceeding the saturation capacity of the plasticizer in the film can lead to no further reduction in release.[10] The drug release from such coated systems is often controlled by diffusion through the intact polymeric membrane.[15]

Experimental Protocols

Synthesis of Diethyl this compound

The most common method for the synthesis of diethyl this compound is the esterification of adipic acid with ethanol, typically in the presence of an acid catalyst.[5]

Detailed Laboratory Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine adipic acid (1.0 mole), absolute ethanol (3.0 moles), and a suitable solvent for azeotropic removal of water, such as toluene (approximately 540 cc for a 3-mole scale reaction).[2]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1% of the weight of adipic acid).[2]

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until TLC analysis indicates the complete consumption of adipic acid.[16]

  • Work-up: After cooling, the excess ethanol and toluene can be removed by distillation. The remaining crude product is then washed with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.[16]

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the diethyl this compound is purified by vacuum distillation.[2][16] The product typically distills at 138 °C/20 mmHg.[2]

Quantification of Diethyl this compound in PVC

Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for the quantification of diethyl this compound in a polymer matrix like PVC.[16][17]

Sample Preparation and GC-MS Analysis Protocol:

  • Sample Preparation (Solvent Extraction):

    • Accurately weigh a known amount of the PVC sample.

    • Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF).[18]

    • Precipitate the PVC polymer by adding a non-solvent, such as hexane or methanol.[18]

    • Filter the mixture to separate the precipitated polymer from the solvent containing the plasticizer.

    • The filtrate, containing diethyl this compound, can then be diluted to a known volume with a suitable solvent for GC-MS analysis.[18]

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., 5%-phenyl/95%-dimethylpolysiloxane) is suitable.[19]

      • Injector: Split/splitless injector, with an appropriate split ratio depending on the concentration.

      • Oven Temperature Program: A temperature gradient program is used to separate the components of the extract. A typical program might start at a lower temperature (e.g., 60-80 °C), ramp up to a higher temperature (e.g., 250-300 °C), and hold for a few minutes.[20]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI) ionization is commonly used.

      • Acquisition Mode: The mass spectrometer can be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.[17]

  • Quantification:

    • A calibration curve is generated using standard solutions of diethyl this compound of known concentrations.

    • The concentration of diethyl this compound in the sample extract is determined by comparing its peak area to the calibration curve.

    • The final concentration in the original PVC sample is then calculated based on the initial sample weight and dilution factors.

Visualizations

Synthesis of Diethyl this compound Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products adipic_acid Adipic Acid esterification Esterification (Reflux with H₂SO₄ catalyst) adipic_acid->esterification ethanol Ethanol ethanol->esterification workup Work-up (Neutralization, Washing) esterification->workup Crude Product water Water (removed) esterification->water purification Purification (Vacuum Distillation) workup->purification diethyl_this compound Diethyl this compound purification->diethyl_this compound Pure Product

Caption: Workflow for the synthesis of diethyl this compound.

Application in PVC Plasticization Workflow

G cluster_components Components cluster_process Process cluster_result Result pvc_resin PVC Resin (Rigid) mixing High-Speed Mixing pvc_resin->mixing diethyl_this compound Diethyl this compound (Plasticizer) diethyl_this compound->mixing extrusion Extrusion / Molding mixing->extrusion Plasticized PVC Compound flexible_pvc Flexible PVC Product extrusion->flexible_pvc

Caption: Workflow of diethyl this compound in PVC plasticization.

Role in Controlled Drug Release Workflow

G cluster_formulation Formulation cluster_process Process cluster_product Product api Active Pharmaceutical Ingredient (API) coating_dispersion Aqueous Coating Dispersion api->coating_dispersion ethylcellulose Ethylcellulose (Film-forming polymer) ethylcellulose->coating_dispersion diethyl_this compound Diethyl this compound (Plasticizer) diethyl_this compound->coating_dispersion coating_process Fluid Bed Coating of Pellets coating_dispersion->coating_process curing Curing coating_process->curing coated_pellets Controlled-Release Coated Pellets curing->coated_pellets

Caption: Role of diethyl this compound in controlled drug release.

Safety and Toxicology

Diethyl this compound is generally considered to have a low toxicity profile.

  • Acute Toxicity: The oral LD50 in mice is reported as 8100 mg/kg, indicating low acute toxicity.[1][6]

  • Skin and Eye Irritation: It is generally considered non-irritating to the skin.[11] Some sources suggest it may cause mild skin and eye irritation upon contact.[2]

  • Carcinogenicity: It is not listed as a carcinogen by major regulatory agencies.[1][6]

  • Regulatory Status: Diethyl this compound is registered under REACH in Europe.[3] It is also permitted for use in food contact materials under certain conditions.[19][21]

Conclusion

Diethyl this compound is a versatile and economically significant chemical with a diverse range of applications. Its favorable properties, including good solvency, plasticizing efficiency at low temperatures, and a favorable safety profile, have established its importance in the plastics, cosmetics, food, and fragrance industries. For researchers and professionals in drug development, its role as an excipient in controlled-release formulations presents opportunities for innovation in drug delivery systems. A thorough understanding of its physicochemical properties, performance characteristics in various applications, and appropriate handling and analytical procedures is crucial for its effective and safe utilization. As industries continue to seek safer and more sustainable chemical alternatives, the demand for diethyl this compound is likely to remain strong.

References

Methodological & Application

laboratory protocol for diethyl adipate synthesis from adipic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Laboratory Scale Synthesis of Diethyl Adipate

Abstract

This document provides a detailed protocol for the synthesis of diethyl this compound via the Fischer esterification of adipic acid with ethanol. This procedure is intended for researchers and professionals in chemical and pharmaceutical development. The protocol employs an acid catalyst and azeotropic removal of water to drive the reaction to completion, ensuring a high yield of the desired diester. Diethyl this compound is a significant chemical intermediate, widely used as a plasticizer, solvent, and in the synthesis of various organic compounds.[1][2]

Introduction

The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids into esters.[3] The reaction involves refluxing a carboxylic acid and an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or tosic acid.[3][4] The synthesis of diethyl this compound from adipic acid is a diesterification, where both carboxylic acid groups react with ethanol.

The reaction is an equilibrium process.[5][6] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol and/or by removing the water formed during the reaction.[3][5][6] This protocol utilizes toluene as an entraining agent to azeotropically remove water from the reaction mixture, thereby driving the reaction to completion and yielding high-purity diethyl this compound.[5][7]

Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification.[5][7]

2.1 Materials and Equipment

  • Chemicals:

    • Adipic acid (reagent grade)

    • Absolute ethanol

    • Toluene (reagent grade)

    • Concentrated sulfuric acid (98%)

    • Anhydrous potassium carbonate

    • Boiling chips

  • Equipment:

    • Round-bottom flasks (e.g., 1 L and 500 mL)

    • Heating mantle or oil bath

    • Magnetic stirrer and stir bar

    • Simple distillation apparatus (distillation head, condenser, receiving flask)

    • Separatory funnel

    • Vacuum distillation apparatus

    • Büchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

2.2 Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

  • Ethanol and toluene are flammable. Keep away from open flames and ignition sources.

  • Vacuum distillation can pose an implosion risk. Ensure glassware is free of cracks or defects.

2.3 Synthesis Procedure

  • Reaction Setup: Assemble a simple distillation apparatus using a 1 L round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Place a magnetic stir bar and boiling chips in the reaction flask.

  • Charging Reactants: To the 1 L round-bottom flask, add 73 g of adipic acid (0.5 moles), 210 mL of absolute ethanol (approx. 3.6 moles), 90 mL of toluene, and carefully add 1.5 mL of concentrated sulfuric acid.[5][7]

  • Azeotropic Distillation: Heat the mixture using a heating mantle or oil bath. The mixture will begin to boil, and an azeotropic mixture of ethanol, toluene, and water will start to distill at approximately 75°C.[7]

  • Water Removal: Collect the distillate in the receiving flask. To remove the water from the distillate, add approximately 25 g of anhydrous potassium carbonate to the receiving flask and shake well for several minutes.

  • Recycling Solvent: Carefully decant or filter the dried ethanol-toluene mixture from the potassium carbonate and return it to the reaction flask. This recycling process can be done periodically as more distillate collects.

  • Reaction Completion: Continue the distillation and recycling process until the temperature of the distilling vapor rises to about 78-80°C, indicating that most of the water has been removed.[7] The total reaction time is typically several hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the residual liquid from the reaction flask to a smaller flask (e.g., 500 mL) for purification.

    • First, distill off the excess ethanol and toluene at atmospheric pressure.

  • Purification by Vacuum Distillation:

    • Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

    • Heat the remaining crude product under reduced pressure. The diethyl this compound will distill at approximately 138°C at 20 mmHg.[7]

    • Collect the pure, colorless liquid fraction.

    • Weigh the final product and calculate the percentage yield. The expected yield is typically high, in the range of 90-97%.[7]

Data Presentation

The following table summarizes the quantitative data from two representative literature protocols for the synthesis of diethyl this compound.

ParameterProtocol 1 (Organic Syntheses)[7]Protocol 2 (University Lab)[5]
Adipic Acid 438 g (3.0 moles)7.5 g
Ethanol 1080 mL (9.0 moles)20 mL
Toluene 540 mL7.5 mL
Catalyst (H₂SO₄) 2.5 mL2 drops
Molar Ratio (Ethanol:Adipic Acid) 3:1N/A (Excess alcohol used)
Initial Distillation Temp. 75°C~78°C
Final Product B.P. 138°C / 20 mmHg~135°C / 18 mmHg
Reported Yield 95-97%Not specified, but high yield expected

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

DiethylAdipate_Synthesis A 1. Setup Apparatus (1L RBF, Distillation Head, Condenser, Stirrer) B 2. Charge Reactants - Adipic Acid - Absolute Ethanol - Toluene - Conc. H₂SO₄ A->B C 3. Heat Mixture (Heating Mantle/Oil Bath) B->C D 4. Azeotropic Distillation (Collect Distillate at ~75°C) C->D E 5. Dry Distillate (Add Anhydrous K₂CO₃) D->E Distillate G Reaction Complete? (Distillation Temp. > 78°C) D->G F 6. Recycle Dried Solvents (Return to Reaction Flask) E->F F->C Recycle G->D No H 7. Cool Reaction Mixture G->H Yes I 8. Atmospheric Distillation (Remove excess Ethanol/Toluene) H->I J 9. Vacuum Distillation (Purify Diethyl this compound) I->J Crude Product K 10. Collect Pure Product (Diethyl this compound at ~138°C/20 mmHg) J->K

Caption: Workflow for the synthesis of diethyl this compound.

References

Application Note and Detailed Protocols for the Solvent-Free Synthesis of Ditetradecyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the solvent-free synthesis of ditetradecyl adipate, a long-chain diester with applications in cosmetics, as a plasticizer, and in lubricants.[1] The protocols outlined below focus on environmentally friendly and efficient synthesis routes, minimizing the use of organic solvents.[2] Both classical acid-catalyzed and modern enzymatic methods are presented, offering flexibility based on available resources and desired product purity.

Introduction

Ditetradecyl this compound is synthesized through the esterification of adipic acid with two equivalents of tetradecanol (also known as myristyl alcohol).[1] The reaction involves the formation of two ester bonds with the elimination of two molecules of water.[1] Driving the reaction to completion requires the effective removal of this water byproduct.[3] Solvent-free synthesis presents a green chemistry approach by reducing volatile organic compound (VOC) emissions and simplifying product purification.[4]

The primary challenge in solvent-free synthesis is often the high viscosity of the reaction mixture, which can lead to poor mixing and mass transfer limitations.[3] Careful control of reaction temperature and vigorous stirring are crucial to overcome these challenges.[3]

Chemical Reaction

HOOC-(CH₂)₄-COOH + 2 CH₃-(CH₂)₁₃-OH → CH₃-(CH₂)₁₃-OOC-(CH₂)₄-COO-(CH₂)₁₃-CH₃ + 2 H₂O (Adipic Acid + Tetradecanol → Ditetradecyl this compound + Water)[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the different solvent-free synthesis methods of ditetradecyl this compound.

Table 1: Acid-Catalyzed Solvent-Free Synthesis

ParameterValueReference
Molar Ratio (Adipic Acid:Tetradecanol)1 : 2.1 - 2.2[3]
Catalystp-Toluenesulfonic acid (p-TSA) or Amberlyst-15[3]
Catalyst Loading (p-TSA)1-2 wt%[3]
Catalyst Loading (Amberlyst-15)5-10 wt%[3]
Reaction Temperature120 - 150 °C[3]
Reaction Time4 - 8 hours[3]
Reported Yield (for similar esters)90 - 98%[5]

Table 2: Enzymatic Solvent-Free Synthesis

ParameterValueReference
Molar Ratio (Adipic Acid:Tetradecanol)1 : 2[6]
CatalystImmobilized Lipase (e.g., Novozym 435)[1][6]
Catalyst Loading2.5% (w/w) of reactants[6]
Reaction Temperature60 - 70 °C[6]
Reaction Time6 - 48 hours[1][6]
Reported Yield (for similar esters)>95%[7]

Experimental Protocols

Method 1: Acid-Catalyzed Solvent-Free Synthesis

This protocol describes a general procedure for the solvent-free synthesis of ditetradecyl this compound using an acid catalyst.

Materials:

  • Adipic acid

  • Tetradecanol

  • Catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15)[3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser and vacuum adapter

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine adipic acid and tetradecanol in a 1:2.1 molar ratio.[3] A slight excess of the alcohol helps to drive the reaction to completion.[3]

  • Catalyst Addition: Add the acid catalyst. For p-toluenesulfonic acid, a loading of 1-2 wt% based on the total weight of the reactants is recommended.[3] For a solid catalyst like Amberlyst-15, a higher loading of 5-10 wt% may be used.[3]

  • Reaction Setup: Place a magnetic stir bar in the flask and place it in a heating mantle. Attach a condenser connected to a vacuum adapter to facilitate the removal of water.[3]

  • Reaction Conditions: Heat the mixture to a temperature between 120°C and 150°C with vigorous stirring.[3] The exact temperature will depend on the catalyst used. Gradually apply a vacuum to aid in the removal of the water byproduct, which will shift the equilibrium towards the product.[3]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3] A suitable solvent system is a mixture of hexane and ethyl acetate.[3]

  • Work-up: Once the reaction is complete (indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature.[3]

    • If a solid catalyst (e.g., Amberlyst-15) was used, dissolve the crude product in a suitable organic solvent and remove the catalyst by filtration.[3]

    • If an acid catalyst (e.g., p-TSA) was used, dissolve the crude product in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.[3]

  • Purification: The crude ditetradecyl this compound can be purified by recrystallization from a solvent such as ethanol or acetone to yield a pure, waxy solid.[3]

Method 2: Enzymatic Solvent-Free Synthesis

This protocol utilizes an immobilized lipase for a more environmentally friendly synthesis under milder conditions.[1]

Materials:

  • Adipic acid

  • Tetradecanol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)[6]

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating bath or heating mantle

  • Vacuum source

Procedure:

  • Reactant Preparation: In a Schlenk flask, combine adipic acid and tetradecanol in a 1:2 molar ratio.[6]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) at a concentration of approximately 2.5% (w/w) of the total reactants.[6]

  • Reaction Conditions: Heat the mixture to 60-70°C with vigorous stirring.[6] To drive the equilibrium towards the product, apply a vacuum to remove the water byproduct.[1] The reaction is typically run for 6-48 hours.[1][6]

  • Monitoring: The reaction progress can be monitored by TLC or Gas Chromatography (GC).[1]

  • Enzyme Recovery: After the reaction is complete, cool the mixture. The immobilized enzyme can be recovered by filtration and washed with a non-polar solvent (e.g., hexane) for reuse.[1][6]

  • Purification: The filtered product can be purified by recrystallization from a suitable solvent such as isopropanol or acetone to remove any unreacted starting materials.[1]

Visualizations

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product Adipic_Acid Adipic Acid Reaction_Mixture Combine Reactants & Catalyst Adipic_Acid->Reaction_Mixture Tetradecanol Tetradecanol Tetradecanol->Reaction_Mixture Heating_Stirring Heat & Stir (Vacuum for Water Removal) Reaction_Mixture->Heating_Stirring Cooling Cool Reaction Heating_Stirring->Cooling Catalyst_Removal Catalyst Removal (Filtration or Washing) Cooling->Catalyst_Removal Purification Purification (Recrystallization) Catalyst_Removal->Purification Final_Product Ditetradecyl this compound Purification->Final_Product

Caption: Experimental workflow for the solvent-free synthesis of ditetradecyl this compound.

G Adipic_Acid Adipic Acid (HOOC-(CH₂)₄-COOH) Ditetradecyl_this compound Ditetradecyl this compound (CH₃-(CH₂)₁₃-OOC-(CH₂)₄-COO-(CH₂)₁₃-CH₃) Adipic_Acid->Ditetradecyl_this compound + Tetradecanol 2x Tetradecanol (CH₃-(CH₂)₁₃-OH) Tetradecanol->Ditetradecyl_this compound + Catalyst Catalyst (Acid or Enzyme) Catalyst->Ditetradecyl_this compound Heat_Vacuum Heat / Vacuum Heat_Vacuum->Ditetradecyl_this compound Water 2x Water (H₂O) Ditetradecyl_this compound->Water +

Caption: Chemical reaction pathway for the synthesis of ditetradecyl this compound.

References

Application Notes and Protocols for Lipase-Catalyzed Enzymatic Synthesis of Adipate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of adipate esters using lipase-catalyzed enzymatic reactions. This environmentally friendly approach offers high specificity and mild reaction conditions compared to traditional chemical methods.

Introduction

This compound esters are a significant class of diesters with wide-ranging applications as plasticizers, lubricants, and solvents.[1] The enzymatic synthesis of these esters, primarily through the esterification of adipic acid with various alcohols, presents a green alternative to conventional chemical catalysis. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are the biocatalysts of choice for this transformation due to their broad substrate specificity, high catalytic efficiency in non-aqueous media, and commercial availability, particularly in immobilized forms which allows for easy separation and reuse.[2][3][4]

Among the commercially available lipases, Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), is extensively used and has shown high efficiency in producing this compound esters with high conversion yields.[3][5][6] The enzymatic reaction is typically a reversible esterification process where water is produced as a byproduct. To drive the reaction equilibrium towards the formation of the ester, water is often removed from the reaction medium, for instance, by applying a vacuum.[7]

Key Principles of Lipase-Catalyzed Esterification

The lipase-catalyzed synthesis of this compound esters follows a sequential, two-step process involving the esterification of both carboxylic acid groups of adipic acid. The reaction mechanism is generally described by the Ping-Pong Bi-Bi kinetic model.[8] In this mechanism, the lipase first reacts with the acyl donor (adipic acid) to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, the alcohol binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. This process is repeated for the second carboxylic acid group to yield the diester.

Several factors critically influence the reaction rate and final product yield:

  • Enzyme Selection: The choice of lipase is crucial. Immobilized lipases like Novozym 435 are preferred for their stability and reusability.[5][6]

  • Substrate Molar Ratio: An excess of the alcohol is often used to shift the equilibrium towards the product side.[7]

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature is typically between 40°C and 60°C.[7][8]

  • Water Activity: The presence of water can promote the reverse reaction (hydrolysis). Therefore, maintaining a low water activity, often by using a solvent-free system or by removing water under vacuum, is essential for high yields.[7]

  • Solvent System: Reactions can be performed in organic solvents or in a solvent-free system. Solvent-free systems are considered more environmentally friendly and can simplify downstream processing.[5]

Data Presentation: Optimized Reaction Conditions for this compound Ester Synthesis

The following tables summarize quantitative data from various studies on the lipase-catalyzed synthesis of different this compound esters, highlighting the key reaction parameters and the resulting conversion yields.

Table 1: Synthesis of Dibutyl this compound Isomers using Novozym 435 [6]

AlcoholTemperature (°C)Time (min)Enzyme Amount (mg)Substrate Molar Ratio (Alcohol:Acid)Conversion Yield (%)
n-Butanol57.5240752:1>96
iso-Butanol55.0135752:1>96
sec-Butanol60.0240752:1>96
tert-Butanol50.0180752:139.1

Table 2: Synthesis of Dimethyl this compound using Immobilized Candida antarctica Lipase B [8]

Temperature (°C)Time (min)Enzyme Amount (mg)Substrate Molar Ratio (Methanol:Acid)Conversion Yield (%)
58.53585412:197.6

Table 3: Synthesis of Di(2-ethylhexyl) this compound (DEHA) using Novozym 435 [9]

Temperature (°C)Time (min)Pressure (kPa)Enzyme Amount (% w/w)Substrate Molar Ratio (Alcohol:Acid)Conversion Yield (%)
501806.7Not SpecifiedNot Specified~100

Table 4: Synthesis of Diisononyl this compound (DINA) using Immobilized Thermomyces lanuginosus Lipase [7]

Temperature (°C)Time (h)Pressure (kPa)Enzyme Loading (% w/w)Substrate Molar Ratio (Alcohol:Acid)Conversion Yield (%)
50613.3103:1100

Experimental Protocols

This section provides detailed protocols for the lipase-catalyzed synthesis of this compound esters.

Protocol 1: General Procedure for the Synthesis of Dialkyl Adipates in a Solvent-Free System

Materials:

  • Adipic acid

  • Alcohol (e.g., n-butanol, isobutanol, 2-ethylhexanol)

  • Immobilized lipase (e.g., Novozym® 435)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Vacuum pump (optional)

  • Molecular sieves (optional)

Procedure:

  • Reactant Preparation: In a round-bottom flask, add adipic acid and the corresponding alcohol. A typical molar ratio of alcohol to adipic acid is 2:1 to 4:1.[9]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme typically ranges from 1% to 10% (w/w) of the total reactants.[7]

  • Reaction Setup: Place the flask on a magnetic stirrer with heating.

  • Incubation: Heat the reaction mixture to the desired temperature (typically 50-60°C) with continuous stirring.[6][7]

  • Water Removal (Optional but Recommended): To drive the reaction to completion, remove the water produced during the esterification. This can be achieved by applying a vacuum to the system or by adding molecular sieves to the reaction mixture.[7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[10]

  • Enzyme Recovery: Once the reaction is complete, the immobilized enzyme can be separated from the product mixture by simple filtration. The recovered enzyme can be washed with a suitable solvent and reused.[7]

  • Product Purification: The crude product can be purified to remove any unreacted starting materials. This can be achieved by techniques such as distillation or column chromatography.[7]

Protocol 2: Analytical Monitoring of this compound Ester Synthesis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Photoionization Detector (PID).[11]

  • Capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column).

Procedure:

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. If the sample contains immobilized enzyme, ensure it is removed by filtration or centrifugation. Dilute the sample with a suitable solvent (e.g., hexane, methylene chloride).[11]

  • GC Analysis: Inject the prepared sample into the GC.

  • Quantification: The concentration of the this compound ester can be determined by comparing the peak area with that of a known standard. The conversion yield can be calculated based on the initial amount of the limiting reactant (adipic acid).

Visualizations

The following diagrams illustrate the key aspects of the lipase-catalyzed synthesis of this compound esters.

Enzymatic_Reaction_Pathway Adipic_Acid Adipic Acid (HOOC-(CH2)4-COOH) Acyl_Enzyme_1 Acyl-Enzyme Intermediate (E-CO-(CH2)4-COOH) Adipic_Acid->Acyl_Enzyme_1 + Lipase Alcohol_1 Alcohol (R-OH) Monoester Monoester (R-OOC-(CH2)4-COOH) Alcohol_1->Monoester Lipase_1 Lipase (E) Lipase_1->Acyl_Enzyme_1 Water_1 Water (H2O) Acyl_Enzyme_1->Water_1 Acyl_Enzyme_1->Monoester + Alcohol Lipase_2 Lipase (E) Monoester->Lipase_2 + Lipase Acyl_Enzyme_2 Acyl-Enzyme Intermediate (E-CO-(CH2)4-COO-R) Monoester->Acyl_Enzyme_2 Alcohol_2 Alcohol (R-OH) Diester This compound Diester (R-OOC-(CH2)4-COO-R) Alcohol_2->Diester Water_2 Water (H2O) Acyl_Enzyme_2->Water_2 Acyl_Enzyme_2->Diester + Alcohol

Caption: Enzymatic reaction pathway for this compound diester synthesis.

Experimental_Workflow Start Start: Reactant Preparation (Adipic Acid + Alcohol) Enzyme_Addition Enzyme Addition (Immobilized Lipase) Start->Enzyme_Addition Reaction Esterification Reaction (Heating & Stirring) Enzyme_Addition->Reaction Water_Removal Water Removal (Vacuum / Molecular Sieves) Reaction->Water_Removal Monitoring Reaction Monitoring (TLC / GC) Reaction->Monitoring Enzyme_Recovery Enzyme Recovery (Filtration) Reaction->Enzyme_Recovery Water_Removal->Reaction Drives Equilibrium Monitoring->Reaction Continue until completion Purification Product Purification (Distillation / Chromatography) Enzyme_Recovery->Purification End End: Purified this compound Ester Purification->End

Caption: General experimental workflow for enzymatic this compound ester synthesis.

Factors_Affecting_Yield cluster_factors Key Reaction Parameters Yield This compound Ester Yield Temperature Temperature Temperature->Yield Optimal range increases rate Too high leads to denaturation Time Reaction Time Time->Yield Longer time increases conversion (up to equilibrium) Enzyme_Conc Enzyme Concentration Enzyme_Conc->Yield Higher concentration increases rate Substrate_Ratio Substrate Molar Ratio (Alcohol:Acid) Substrate_Ratio->Yield Excess alcohol shifts equilibrium Water_Activity Water Activity Water_Activity->Yield Low activity favors synthesis

Caption: Logical relationship of factors affecting this compound ester yield.

References

Application Notes and Protocols for the Synthesis of Diisononyl Adipate (DINA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of diisononyl adipate (DINA), a non-phthalate plasticizer, through two primary methods: traditional chemical catalysis and modern enzymatic synthesis.[1][2] These protocols are designed to be a comprehensive guide for laboratory-scale synthesis.

Introduction

Diisononyl this compound (DINA) is a principal plasticizer used to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[1] It is synthesized through the esterification of adipic acid with isononyl alcohol.[2] This process involves the reaction of a dicarboxylic acid (adipic acid) with a branched C9 alcohol (isononyl alcohol) to form a diester, with water as a byproduct.[2] The removal of water is crucial to drive the reaction equilibrium towards the formation of the product.[1] Two main synthetic routes are prevalent: a traditional method employing chemical catalysts at elevated temperatures and a more recent, sustainable approach using enzymatic catalysts under milder conditions.[1]

Synthesis Methods

Traditional Chemical Catalysis

This method relies on the use of acid catalysts to accelerate the esterification reaction. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and various solid superacids.[1][2] The reaction is typically conducted at high temperatures to achieve a reasonable reaction rate and facilitate the removal of water.[2]

  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or a similar setup for water removal, charge adipic acid and isononyl alcohol. A typical molar ratio of adipic acid to isononyl alcohol ranges from 1:2.2 to 1:2.6 to ensure an excess of the alcohol, which promotes complete conversion of the acid.[2]

  • Catalyst Addition: Add the acid catalyst. The catalyst loading is typically between 0.5-5% by weight of the total reactants.[1][2]

  • Reaction: Heat the mixture with continuous stirring to a temperature between 130°C and 220°C.[1][2] The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is generally complete within 3 hours.[1]

  • Purification:

    • Catalyst Removal: If a solid catalyst is used, it can be removed by filtration after the reaction is complete.[1] For soluble acid catalysts like sulfuric acid, the crude product is first cooled and then neutralized.

    • Neutralization: Wash the crude DINA with a sodium bicarbonate or sodium carbonate solution to neutralize the residual acid catalyst, followed by washing with deionized water.

    • Dealcoholization: Remove the excess unreacted isononyl alcohol by vacuum distillation.

    • Final Purification: The final product can be further purified by vacuum distillation to achieve a purity of ≥99.5%.[1]

ParameterValueReference
Molar Ratio (Adipic Acid:Isononyl Alcohol) 1:2.2 to 1:2.6[2]
Catalyst Loading (wt%) 0.5 - 5%[1][2]
Reaction Temperature (°C) 130 - 220°C[1][2]
Reaction Time (hours) ~3[1]
Typical Catalysts Sulfuric acid, p-toluenesulfonic acid, solid superacids[1][2]
Final Purity ≥99.5%[1]
Enzymatic Synthesis

This green chemistry approach utilizes immobilized lipase as a biocatalyst, offering high specificity and milder reaction conditions. The use of a solvent-free system simplifies product isolation and reduces waste.[3]

  • Enzyme Preparation: The lipase, such as Eversa lipase from Thermomyces lanuginosus, is immobilized on a solid support like Lewatit VP OC 1600.[1][3] This allows for easy separation and reuse of the enzyme.[1]

  • Reactant Charging: In a suitable reactor, add adipic acid and isononyl alcohol in a 1:3 molar ratio.[1][3]

  • Enzyme Addition: Add the immobilized enzyme to the reactant mixture. The typical enzyme loading is 10% by weight of the total substrates.[1][3]

  • Reaction Conditions:

    • Maintain the reaction temperature at 50°C.[1][3]

    • Apply a vacuum of 13.3 kPa to continuously remove the water produced during the esterification, which drives the reaction to completion.[1][3]

    • A reaction time of 6 hours is typically sufficient to achieve 100% conversion.[3]

  • Purification:

    • Enzyme Removal: After the reaction, the immobilized enzyme is separated from the liquid product by simple filtration.[1] The enzyme can be washed and reused for subsequent batches.[1]

    • The resulting liquid DINA is of high purity and requires minimal further purification.[1]

ParameterValueReference
Molar Ratio (Adipic Acid:Isononyl Alcohol) 1:3[1][3]
Enzyme Loading (wt%) 10%[1][3]
Reaction Temperature (°C) 50°C[1][3]
Reaction Time (hours) 6[3]
Vacuum 13.3 kPa[1][3]
Catalyst Immobilized Eversa lipase[1][3]
Conversion Rate 100%[3]

Visualization of Experimental Workflows

Chemical_Synthesis_Workflow cluster_reactants Reactant Preparation Adipic_Acid Adipic Acid Reactor Reaction Vessel Adipic_Acid->Reactor Isononyl_Alcohol Isononyl Alcohol Isononyl_Alcohol->Reactor Catalyst Acid Catalyst Catalyst->Reactor Heating Heating (130-220°C) & Stirring Reactor->Heating Water_Removal Water Removal (Dean-Stark) Heating->Water_Removal Byproduct Neutralization Neutralization (e.g., NaHCO3 wash) Heating->Neutralization Dealcoholization Dealcoholization (Vacuum Distillation) Neutralization->Dealcoholization Purification Final Purification (Vacuum Distillation) Dealcoholization->Purification DINA_Product Pure DINA (≥99.5%) Purification->DINA_Product

Caption: Workflow for the chemical synthesis of DINA.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation Adipic_Acid Adipic Acid Reactor Bioreactor (Solvent-Free) Adipic_Acid->Reactor Isononyl_Alcohol Isononyl Alcohol Isononyl_Alcohol->Reactor Enzyme Immobilized Lipase Enzyme->Reactor Reaction_Conditions Reaction (50°C, 13.3 kPa Vacuum) & Stirring Reactor->Reaction_Conditions Filtration Enzyme Removal (Filtration) Reaction_Conditions->Filtration Enzyme_Recycling Enzyme Recycling Filtration->Enzyme_Recycling DINA_Product Pure DINA Filtration->DINA_Product

Caption: Workflow for the enzymatic synthesis of DINA.

References

Application Note: Direct Esterification of Adipic Acid with Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adipic acid, a C6 dicarboxylic acid, is a crucial precursor in the production of polymers such as nylon-6,6, as well as in the manufacturing of plasticizers and lubricants.[1][2] The direct esterification of adipic acid with long-chain alcohols yields dialkyl adipates, which are valued for their properties as biodegradable and non-toxic plasticizers and lubricant base stocks.[3][4] This application note provides a detailed protocol for the direct esterification of adipic acid with long-chain alcohols, focusing on common laboratory-scale synthesis methods. It also summarizes the quantitative data from various catalytic systems to aid researchers in selecting appropriate reaction conditions.

The traditional synthesis of adipate esters often involves high temperatures and the use of homogeneous acid catalysts, which can lead to undesirable side reactions and challenges in product purification.[5] To overcome these limitations, research has focused on alternative catalytic systems, including heterogeneous acid catalysts and enzymes, which offer advantages such as easier separation, reusability, and milder reaction conditions.[3][6][7]

Key Applications
  • Plasticizers: Dialkyl adipates are used as primary plasticizers for PVC and other polymers, enhancing flexibility and durability.[3][4]

  • Lubricants: The excellent thermal stability and low volatility of this compound esters make them suitable for use in synthetic lubricants.[5]

  • Cosmetics and Personal Care: Due to their low toxicity, certain this compound esters are used as emollients and conditioning agents in cosmetic formulations.

Experimental Protocols

This section details two common protocols for the direct esterification of adipic acid with a long-chain alcohol, using a heterogeneous acid catalyst and an enzymatic catalyst.

Protocol 1: Heterogeneous Acid Catalysis using Amberlyst-15

This protocol describes the esterification of adipic acid with a generic long-chain alcohol (e.g., 2-ethylhexanol) using Amberlyst-15, a strongly acidic ion-exchange resin, as a reusable catalyst.

Materials:

  • Adipic acid

  • Long-chain alcohol (e.g., 2-ethylhexanol)

  • Amberlyst-15 catalyst

  • Toluene (for azeotropic water removal)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle, separatory funnel)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.

  • Charging Reactants: To the flask, add adipic acid (e.g., 0.1 mol), the long-chain alcohol (e.g., 0.4 mol, maintaining a 1:4 molar ratio of acid to alcohol), and Amberlyst-15 catalyst (e.g., 7% w/w of adipic acid).[8] Add toluene (e.g., 50 mL) to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol and toluene mixture, typically in the range of 100-140°C.[9]

  • Water Removal: Continuously remove the water generated during the reaction using the Dean-Stark trap to shift the equilibrium towards the formation of the ester.[10]

  • Monitoring the Reaction: Monitor the progress of the reaction by analyzing samples periodically using techniques such as titration to determine the acid value or gas chromatography (GC).

  • Reaction Completion and Catalyst Removal: Once the reaction is complete (typically indicated by the cessation of water collection or a constant acid value), cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent, dried, and reused.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene and excess alcohol using a rotary evaporator.

  • Purification: The crude ester can be further purified by vacuum distillation if required.

Protocol 2: Enzymatic Esterification using Immobilized Lipase

This protocol utilizes an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), as a biocatalyst for the esterification of adipic acid. This method offers high selectivity and mild reaction conditions.

Materials:

  • Adipic acid

  • Long-chain alcohol (e.g., 2-ethylhexanol)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., hexane or toluene, optional for solvent-free systems)

  • Standard laboratory glassware (round-bottom flask, orbital shaker or magnetic stirrer, heating bath)

  • Filtration apparatus

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine adipic acid (e.g., 0.1 mol) and the long-chain alcohol (e.g., 0.2 to 0.4 mol, molar ratio of 1:2 to 1:4).[5] For a solvent-free system, no additional solvent is added.

  • Enzyme Addition: Add the immobilized lipase (e.g., 5% w/w of total reactants).[10]

  • Incubation: Place the flask in an orbital shaker or use a magnetic stirrer to ensure continuous mixing. Maintain the reaction temperature at a range of 30-70°C, with 50°C being a commonly used temperature.[5]

  • Reaction Time: Allow the reaction to proceed for a specified duration, which can range from 2 to 48 hours, depending on the desired conversion.[5]

  • Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them for the disappearance of adipic acid or the formation of the ester using GC or HPLC.

  • Enzyme Separation: Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a suitable solvent and reused for subsequent batches.

  • Product Isolation: The liquid product, containing the this compound ester and unreacted alcohol, can be purified by removing the excess alcohol under reduced pressure.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the direct esterification of adipic acid with various long-chain alcohols using different catalytic systems.

CatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield/Conversion (%)Reference
Ionic Liquid (triethylamine-sulfuric(VI) acid)butan-1-ol4:170-802>99% Yield[3]
Ionic Liquid (triethylamine-sulfuric(VI) acid)2-ethylhexan-1-ol4:170-802>99% Yield[3]
Novozym 435 (Immobilized Lipase)2-ethylhexanolNot Specified50Not SpecifiedHigh Yield[10]
Amberlyst-15Methanol15:150Not SpecifiedHigh Conversion[8]
Ir-ReOx/CIsopropanolSolvent2004863% Yield[1]

Visualizations

Experimental Workflow for Heterogeneous Acid Catalysis

EsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation Reactants Adipic Acid + Long-Chain Alcohol Reactor Three-Necked Flask (Heating & Stirring) Reactants->Reactor Catalyst Heterogeneous Catalyst Catalyst->Reactor Solvent Toluene (optional) Solvent->Reactor Condenser Reflux Condenser & Dean-Stark Trap Reactor->Condenser Filtration Filtration (Catalyst Removal) Reactor->Filtration Washing Washing & Neutralization Filtration->Washing Drying Drying & Solvent Removal (Rotovap) Washing->Drying Purification Vacuum Distillation (Optional) Drying->Purification FinalProduct Pure Dialkyl this compound Purification->FinalProduct

Caption: Workflow for the direct esterification of adipic acid using a heterogeneous catalyst.

Logical Relationship of Catalytic Esterification

LogicalRelationship AdipicAcid Adipic Acid Esterification Esterification Reaction AdipicAcid->Esterification LongChainAlcohol Long-Chain Alcohol LongChainAlcohol->Esterification Catalyst Catalyst (Acidic or Enzymatic) Catalyst->Esterification ReactionConditions Reaction Conditions (Temperature, Time, Molar Ratio) ReactionConditions->Esterification Dialkylthis compound Dialkyl this compound (Product) Esterification->Dialkylthis compound Water Water (Byproduct) Esterification->Water

Caption: Key components and their relationships in the catalytic esterification of adipic acid.

Conclusion

The direct esterification of adipic acid with long-chain alcohols is a versatile and important reaction for the synthesis of valuable diesters. The choice of catalyst and reaction conditions significantly impacts the efficiency and sustainability of the process. Heterogeneous acid catalysts offer ease of separation and reusability, while enzymatic catalysts provide high selectivity under mild conditions. The protocols and data presented in this application note serve as a valuable resource for researchers and professionals in the field, enabling the development and optimization of synthetic routes to dialkyl adipates.

References

Application Note: Synthesis of Poly(ethylene adipate) via Two-Step Melt Polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene adipate) (PEA) is a biodegradable aliphatic polyester known for its flexibility, biocompatibility, and relatively low cost.[1][2] It is commonly synthesized through the polycondensation of ethylene glycol and adipic acid. Due to its favorable properties, such as a low glass transition temperature (approx. -50 °C) and melting point (approx. 50-55 °C), PEA is a promising material for various applications, including biodegradable films, packaging, plasticizers, and biomedical uses like drug delivery systems and tissue engineering scaffolds.[1][2][3] This document provides a detailed experimental protocol for the synthesis of PEA using a two-step melt polycondensation method, a widely employed technique to achieve high molecular weight polymers.

Synthesis Pathway Overview

The synthesis of PEA from adipic acid and ethylene glycol is a two-stage process:[2][4]

  • Esterification: In the first step, adipic acid and an excess of ethylene glycol undergo direct esterification at elevated temperatures under an inert atmosphere. This reaction forms low molecular weight oligomers and releases water as a byproduct.

  • Polycondensation: In the second step, a catalyst is introduced, and the temperature is further increased while a vacuum is applied. The vacuum is crucial for removing ethylene glycol and water, which drives the equilibrium towards the formation of a high molecular weight polymer.

Experimental Protocol: Two-Step Melt Polycondensation

This protocol describes a typical laboratory-scale synthesis of poly(ethylene this compound).

3.1 Materials and Equipment

  • Materials:

    • Adipic Acid (AA) (>99%)

    • Ethylene Glycol (EG) (>99%)

    • Catalyst: e.g., Titanium (IV) isopropoxide (TIS or TPT), Tin (II) chloride (SnCl₂), or Tetrabutyl titanate (TBT)[1][2][5][6]

    • Chloroform (for purification)[1]

    • Methanol (for purification)[1]

    • Nitrogen gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer with a high-torque motor

    • Heating mantle with a temperature controller and thermocouple

    • Condenser and collection flask for distillate

    • Vacuum pump with a cold trap

    • Schlenk line or similar setup for inert gas and vacuum switching

3.2 Synthesis Procedure

Step 1: Esterification (Pre-polymerization)

  • Charge the three-neck round-bottom flask with adipic acid and ethylene glycol. A slight molar excess of ethylene glycol (e.g., a 1:1.2 molar ratio of AA:EG) is often used to compensate for its loss during heating.

  • Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask.

  • Begin purging the system with nitrogen gas while stirring to create an inert atmosphere.

  • Heat the reaction mixture to 180-200 °C.[1][2] Maintain this temperature for 2-4 hours.

  • During this stage, water, the byproduct of esterification, will distill from the reaction mixture and be collected in the receiving flask. The reaction is monitored by measuring the amount of collected water.

Step 2: Polycondensation

  • Cool the reaction mixture slightly (to approx. 150 °C) and add the catalyst. A typical catalyst concentration is between 25-400 ppm (e.g., 25-50 mg of TPT per kg of reactants).[5][6]

  • Gradually increase the temperature to 220-250 °C.[6]

  • Once the desired temperature is reached, slowly apply a vacuum, reducing the pressure to below 2 mmHg.[7]

  • Continue the reaction under high vacuum and stirring for another 3-5 hours. The viscosity of the mixture will increase significantly as the polymer chain grows. The removal of excess ethylene glycol drives the polymerization to completion.

  • Once the desired viscosity is achieved (indicating high molecular weight), stop the reaction by removing the heat source and breaking the vacuum with nitrogen gas.

  • The resulting polymer can be removed from the flask while still molten.

Step 3: Purification

  • Dissolve the synthesized PEA polymer in a suitable solvent, such as chloroform.[1]

  • Precipitate the polymer by slowly adding the solution dropwise into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.[1]

  • Collect the purified white polymer precipitate by filtration.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

Data Presentation

The following table summarizes typical reaction conditions and resulting properties for PEA synthesis.

ParameterValue / ConditionSource
Monomers Adipic Acid, Ethylene Glycol[1][2]
Monomer Ratio (AA:EG) 1:1.2[7]
Catalyst Titanium (IV) isopropoxide (TPT)[6]
Catalyst Concentration 25-50 mg/kg (ppm)[6]
Esterification Temp. 180-200 °C[1][2]
Esterification Time 2-4 hours[7]
Polycondensation Temp. 220-250 °C[6]
Polycondensation Time 3-5 hours[7]
Pressure (Polycondensation) < 2 mmHg (high vacuum)[7]
Avg. Molecular Wt. (Mw) ~10,000 g/mol
Melting Point (Tm) 49-55 °C[1][2]
Glass Transition Temp. (Tg) -50 °C[1]
Density 1.183 g/mL (at 25 °C)[1]
Tensile Strength 10-13.2 MPa[1]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the PEA synthesis protocol.

PEA_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Two-Step Reaction cluster_purification Purification monomers Charge Monomers (Adipic Acid + Ethylene Glycol) setup Assemble Reactor (Stirrer, N2 Inlet, Condenser) monomers->setup esterification Step 1: Esterification 180-200°C | N2 Atmosphere (Remove H2O) setup->esterification catalyst Add Catalyst (e.g., TPT) esterification->catalyst polycondensation Step 2: Polycondensation 220-250°C | High Vacuum (Remove EG) catalyst->polycondensation dissolve Dissolve in Chloroform polycondensation->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Filter and Dry Under Vacuum precipitate->dry product Final Product: Purified PEA dry->product

Caption: Workflow for the synthesis of PEA via two-step melt polycondensation.

Characterization Methods

To confirm the identity and properties of the synthesized poly(ethylene this compound), the following characterization techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the polymer.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the average molecular weight (Mn, Mw) and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).[2]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

References

Application Notes and Protocols: Synthesis of Poly(ethylene adipate) via Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene adipate) (PEA) is a biodegradable and biocompatible aliphatic polyester with significant potential in the biomedical and pharmaceutical fields.[1][2] Its favorable properties, including a low glass transition temperature (approx. -50 °C) and melting point (approx. 50 °C), make it a flexible and processable material suitable for various applications.[2] For drug development professionals, PEA is particularly attractive for creating drug delivery systems, such as microcapsules and nanoparticles, owing to its biodegradability through hydrolysis and enzymatic action.[1][2]

While traditionally synthesized via polycondensation, Ring-Opening Polymerization (ROP) offers a compelling alternative route.[1][2] ROP of cyclic oligo(ethylene this compound) monomers allows for the synthesis of high molecular weight polymers under controlled conditions. This document provides detailed protocols for the synthesis of the cyclic monomer and its subsequent polymerization to yield PEA, along with characterization methods and a summary of typical results.

Reaction Mechanism and Workflow

The synthesis of Poly(ethylene this compound) via ROP is typically a two-stage process:

  • Synthesis of Cyclic Monomer: First, cyclic oligo(ethylene this compound)s (C-OEA) are synthesized from linear precursors like adipoyl chloride and ethylene glycol under pseudo-high dilution conditions.[3]

  • Ring-Opening Polymerization: The purified cyclic monomers then undergo ROP, often catalyzed by organometallic compounds such as tin-based catalysts, to form the final high molecular weight polymer.[4]

The general mechanism for tin-catalyzed ROP is believed to follow a coordination-insertion pathway, where the catalyst activates the cyclic ester for nucleophilic attack by the growing polymer chain.

Logical Workflow for PEA Synthesis

The following diagram illustrates the overall workflow from monomer synthesis to final polymer characterization.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization & Characterization start Adipoyl Chloride + Ethylene Glycol reaction1 Pseudo-High Dilution Cyclization Reaction start->reaction1 product1 Crude Cyclic Oligo- (ethylene this compound) (C-OEA) reaction1->product1 purify1 Purification (e.g., Column Chromatography) product1->purify1 monomer Purified C-OEA Monomer purify1->monomer reaction2 Ring-Opening Polymerization (Melt/Bulk Conditions) monomer->reaction2 catalyst Add Catalyst (e.g., Dibutyltin Oxide) catalyst->reaction2 product2 Crude Poly(ethylene this compound) reaction2->product2 purify2 Purification (Dissolution & Precipitation) product2->purify2 polymer Purified PEA Polymer purify2->polymer char Characterization (GPC, NMR, DSC) polymer->char

Caption: Workflow for PEA synthesis via ROP.

Experimental Protocols

Protocol 1: Synthesis of Cyclic Oligo(ethylene this compound) (C-OEA) Monomer

This protocol is adapted from methods for synthesizing cyclic oligoesters via pseudo-high dilution condensation.[3]

Materials:

  • Adipoyl chloride

  • Ethylene glycol

  • High-purity dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), dried over KOH

  • Silica gel for column chromatography

  • Standard laboratory glassware (three-neck flask, dropping funnels, etc.), dried overnight at 120 °C.

Procedure:

  • Set up a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and two precision dropping funnels. Maintain a nitrogen atmosphere throughout the reaction.

  • Add 1 L of anhydrous DCM to the flask.

  • Prepare two separate solutions:

    • Solution A: Dissolve adipoyl chloride (e.g., 0.1 mol) in 100 mL of anhydrous DCM in one dropping funnel.

    • Solution B: Dissolve ethylene glycol (0.1 mol) and triethylamine (0.22 mol, 2.2 eq) in 100 mL of anhydrous DCM in the second dropping funnel.

  • Begin vigorous stirring of the DCM in the reaction flask.

  • Slowly and simultaneously add Solution A and Solution B dropwise to the reaction flask over a period of 8-10 hours to maintain pseudo-high dilution conditions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Filter the mixture to remove the triethylammonium chloride salt precipitate.

  • Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the cyclic oligo(ethylene this compound)s.

Protocol 2: Ring-Opening Polymerization of C-OEA

This protocol is based on the bulk polymerization of C-OEA using a tin-based catalyst.[4]

Materials:

  • Purified cyclic oligo(ethylene this compound) (C-OEA)

  • Dibutyltin oxide (DBTO) or other suitable catalyst (e.g., Tin(II) 2-ethylhexanoate)

  • Anhydrous chloroform or DCM

  • Methanol (for precipitation)

  • Schlenk flask or reaction tube suitable for vacuum applications

Procedure:

  • Thoroughly dry all glassware under vacuum with gentle heating.

  • Place the purified C-OEA monomer into the Schlenk flask.

  • Add the catalyst. A typical monomer-to-catalyst molar ratio is between 200:1 and 500:1. For example, add DBTO at 0.2 mol% relative to the cyclic monomer.

  • Evacuate the flask and backfill with dry nitrogen or argon gas. Repeat this cycle three times.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 180-200 °C).[4]

  • Allow the polymerization to proceed under vacuum or a slow stream of nitrogen for the specified duration (e.g., 1 to 24 hours).[4] Higher temperatures and longer times generally lead to higher molecular weights, but also risk side reactions.

  • After the designated time, remove the flask from the oil bath and allow it to cool to room temperature. The product should be a solid polymer.

  • Dissolve the crude polymer in a minimal amount of chloroform or DCM.

  • Slowly pour the polymer solution into a large volume of cold methanol with vigorous stirring to precipitate the poly(ethylene this compound).

  • Collect the white polymer precipitate by filtration and dry it in a vacuum oven at a temperature below its melting point (e.g., 40 °C) until a constant weight is achieved.

Protocol 3: Polymer Characterization

A. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Procedure:

    • Prepare a dilute solution of the purified PEA (e.g., 1-2 mg/mL) in a suitable solvent like tetrahydrofuran (THF).[5]

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze the sample using a GPC system calibrated with polystyrene or polyester standards.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the polymer.

  • Procedure:

    • Dissolve 5-10 mg of the purified PEA in a deuterated solvent (e.g., CDCl₃).

    • Record ¹H NMR and ¹³C NMR spectra. The resulting spectra should correspond to the repeating unit of ethylene this compound.

Data Presentation

The following table summarizes typical results for the ROP of cyclic oligo(ethylene this compound) (C-OEA) using di-n-butyltin oxide as a catalyst, based on published data.[4]

EntryTemperature (°C)Time (h)Yield (%)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
11801-3,0005,0001.67
21806-10,00020,0002.00
318024-23,00060,0002.61
42001-8,00016,0002.00
52006Up to 10018,00043,0002.39
620024Up to 10020,00050,0002.50

Data is representative and extracted from literature.[4] Actual results may vary based on monomer purity, catalyst activity, and specific reaction conditions.

Applications in Drug Development

The biocompatibility and biodegradability of PEA make it a strong candidate for biomedical applications. Its properties can be leveraged to address challenges in drug delivery and tissue engineering.

G PEA Poly(ethylene this compound) (PEA) prop1 Biocompatibility PEA->prop1 prop2 Biodegradability PEA->prop2 prop3 Tunable Properties PEA->prop3 app1 Drug Delivery Systems prop1->app1 app2 Tissue Engineering prop1->app2 app3 Biodegradable Sutures & Medical Devices prop1->app3 prop2->app1 prop2->app2 prop2->app3 prop3->app1 prop3->app2 prop3->app3 sub_app1 Nanoparticles app1->sub_app1 sub_app2 Microcapsules app1->sub_app2 sub_app3 Hydrogels app1->sub_app3 sub_app4 Porous Scaffolds app2->sub_app4

Caption: Key properties and biomedical applications of PEA.

  • Drug Delivery Systems: PEA can be formulated into micro- or nanoparticles to encapsulate therapeutic agents.[1] This approach protects the drug from premature degradation, reduces systemic toxicity, and allows for controlled or sustained release profiles as the polymer matrix degrades.

  • Tissue Engineering: The polymer can be fabricated into porous 3D scaffolds that mimic the extracellular matrix. These scaffolds provide temporary support for cell attachment, proliferation, and tissue regeneration, degrading over time as new tissue is formed.

  • Medical Devices: Its flexibility and biodegradability make it suitable for use in resorbable sutures, stents, and other temporary medical implants.

References

Application Notes and Protocols for the Synthesis of Dioctyl Adipate Using a Tin-Based Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dioctyl adipate (DOA), also known as bis(2-ethylhexyl) this compound, is a widely used plasticizer that enhances the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Its desirable properties, such as excellent resistance to low temperatures and good thermal stability, make it suitable for applications like food packaging films and wire insulation.[1] The industrial production of DOA is typically achieved through the direct esterification of adipic acid with 2-ethylhexanol.[1] This reversible reaction requires a catalyst to achieve high conversion rates and yields.[1] While various acid catalysts can be used, tin-based catalysts, often in combination with other catalysts, are employed in some manufacturing processes.[2][3][4] This document provides detailed protocols and data for the synthesis of dioctyl this compound using a tin-based catalyst system.

Catalysis in Dioctyl this compound Synthesis

The esterification of adipic acid with an alcohol is an acid-catalyzed reaction where the acid protonates the carbonyl oxygen of the adipic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol's hydroxyl group.[1] The subsequent removal of water drives the reaction towards the formation of the ester.[1] Tin-based catalysts, such as stannous oxalate and tin triisooctoate, are effective for esterification reactions, often exhibiting high selectivity and stability at elevated temperatures.[2][3][4] In some processes, tin catalysts are used in conjunction with other catalysts like tetrabutyl titanate to optimize the reaction rate and product quality.[2][3][5]

Quantitative Data Presentation

The following tables summarize reaction conditions from various protocols for the synthesis of dioctyl this compound.

Table 1: Mixed Catalyst System (Tetrabutyl Titanate and Tin Triisooctoate) for DOA Synthesis

This table presents data from several examples of a multi-step catalyst addition process.

ParameterExample 1Example 2Example 3
Initial Reactants
Adipic Acid1000 kg1000 kg1000 kg
Raw Alcohol (e.g., 2-ethylhexanol)2000 kg3000 kg2500 kg
Step 1 Addition (at 100-115°C)
Tetrabutyl Titanate0.8 kg (at 100°C)2.0 kg (at 115°C)1.5 kg (at 110°C)
Raw Alcohol1.8 kg3.0 kg2.2 kg
Step 2 Addition (at 125-135°C)
Tetrabutyl Titanate1.5 kg3.5 kg2.0 kg
Tin Triisooctoate0.5 kg1.5 kg1.0 kg
Raw Alcohol3.0 kg5.0 kg4.0 kg
Step 3 Addition (at 160-170°C)
Tetrabutyl Titanate1.5 kg3.5 kg2.0 kg
Raw Alcohol2.0 kg2.5 kg2.2 kg

Data sourced from patents describing the preparation of DOA.[2][3]

Table 2: Tin (SnO) Based Catalyst System for DOA Synthesis

ParameterOptimal Condition
Reactant Molar Ratio
Adipic Acid : 2-ethylhexanol1 : 3.3
Catalyst
Catalyst TypeSnO on activated carbon fiber
Catalyst Loading1.1% of total reactant mass
Dehydrating Agent
AgentToluene
Amount6% of total reactant mass
Reaction Conditions
Temperature170-175°C
Time120 min

Data sourced from a study on a cleaner process for DOA synthesis.[6]

Experimental Protocols

The following is a detailed protocol for the synthesis of dioctyl this compound using a mixed catalyst system that includes a tin-based compound. This protocol is a composite based on established industrial and laboratory procedures.[1][2][3]

Materials and Equipment
  • Reactants: High-purity adipic acid, 2-ethylhexanol.

  • Catalysts: Tetrabutyl titanate, Tin (II) triisooctoate.

  • Neutralizing Agent: 5% Sodium Carbonate (Na₂CO₃) solution.

  • Adsorbent: Activated carbon.

  • Equipment:

    • Glass reactor with a mechanical stirrer, thermometer, and heating mantle.

    • Fractionating column and condenser with a water separator (Dean-Stark apparatus).

    • Vacuum pump for distillation.

    • Separatory funnel.

    • Filtration apparatus.

Experimental Workflow Diagram

DOA_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_catalysts Catalyst Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification Adipic_Acid Adipic Acid Reactor Charge Reactor Adipic_Acid->Reactor Alcohol 2-Ethylhexanol Alcohol->Reactor Add_Cat_1 Add Catalyst 1 + Alcohol Alcohol->Add_Cat_1 Add_Cat_2 Add Catalysts 1 & 2 + Alcohol Alcohol->Add_Cat_2 Add_Cat_3 Add Catalyst 1 + Alcohol Alcohol->Add_Cat_3 Catalyst_1 Tetrabutyl Titanate Catalyst_1->Add_Cat_1 Catalyst_1->Add_Cat_2 Catalyst_1->Add_Cat_3 Catalyst_2 Tin Triisooctoate Catalyst_2->Add_Cat_2 Heating_1 Heat to 100-115°C Reactor->Heating_1 Heating_1->Add_Cat_1 Heating_2 Heat to 125-135°C Add_Cat_1->Heating_2 Heating_2->Add_Cat_2 Heating_3 Heat to 160-170°C Add_Cat_2->Heating_3 Heating_3->Add_Cat_3 Esterification Esterification & Water Removal Add_Cat_3->Esterification Dealcoholization Vacuum Dealcoholization Esterification->Dealcoholization Neutralization Neutralization (Na2CO3 wash) Dealcoholization->Neutralization Washing Water Wash Neutralization->Washing Drying Vacuum Drying Washing->Drying Decolorization Decolorization (Activated Carbon) Drying->Decolorization Filtration Filtration Decolorization->Filtration Final_Product High-Purity Dioctyl this compound Filtration->Final_Product

Caption: Workflow for the synthesis of dioctyl this compound.

Procedure
  • Charging the Reactor:

    • Charge the reactor with adipic acid and 2-ethylhexanol. An excess of the alcohol (e.g., a molar ratio of 1:2.3 to 1:2.5 of acid to alcohol) is typically used to drive the reaction equilibrium towards the product.[1]

    • Begin stirring the mixture and apply a nitrogen blanket to prevent oxidation.

  • Stepwise Catalyst and Alcohol Addition:

    • Gradually heat the mixture.

    • When the temperature reaches 100-115°C, add a portion of tetrabutyl titanate and additional 2-ethylhexanol.[3]

    • Continue heating. When the temperature reaches 125-135°C, add another portion of tetrabutyl titanate, the tin triisooctoate catalyst, and more 2-ethylhexanol.[3]

    • Continue heating. When the temperature reaches 160-170°C, add the final portion of tetrabutyl titanate and 2-ethylhexanol.[3]

  • Esterification and Dehydration:

    • Maintain the reaction temperature between 170°C and 190°C.

    • Continuously remove the water produced during the reaction using the water separator. The progress of the reaction can be monitored by the amount of water collected.

  • Post-Reaction Processing and Purification:

    • Dealcoholization: After the reaction is complete (indicated by the cessation of water formation and a low acid value), cool the mixture slightly. Apply a vacuum to the reactor to distill off the excess 2-ethylhexanol for recycling.[2]

    • Neutralization: Cool the crude ester product. Add a 5% sodium carbonate solution and stir to neutralize any remaining acidic catalyst and unreacted adipic acid.[1][2]

    • Washing: Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer with water until the washings are neutral.[1]

    • Drying: Heat the washed ester under reduced pressure to remove residual water.[3]

    • Decolorization and Filtration: Add activated carbon to the dry ester and stir at 100-115°C to remove colored impurities. Filter the mixture to remove the activated carbon and any other solid impurities, yielding the final dioctyl this compound product.[2][3]

Conclusion

The synthesis of dioctyl this compound via direct esterification is a well-established process. The use of a tin-based catalyst, often as part of a mixed catalyst system, allows for efficient production under specific temperature-controlled conditions. The multi-step addition of catalysts and reactants can help to control the reaction rate and minimize catalyst degradation.[2][3] Proper post-reaction purification is crucial for obtaining a high-purity product that meets the stringent requirements for its various applications.[7]

References

Application Note: Synthesis of Di-n-butyl Adipate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Di-n-butyl adipate (DBA) is a colorless, oily liquid widely used as a plasticizer for various resins, including PVC and cellulose resins.[1][2][3] It is also utilized in cosmetics as a skin-conditioning agent, emollient, and solvent, particularly in sunscreen formulations where it helps dissolve UV filters.[2] DBA is the diester formed from adipic acid and n-butanol.[4] The most common method for its synthesis is the Fischer esterification, a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[5][6] This document provides a detailed protocol for the laboratory-scale synthesis of di-n-butyl this compound.

Principle and Mechanism

The synthesis proceeds via the Fischer esterification of adipic acid with two equivalents of n-butanol, typically catalyzed by a strong acid such as concentrated sulfuric acid. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[5] The overall reaction is an equilibrium, and to achieve a high yield, the water produced is typically removed as it forms.

Experimental Protocol

1. Materials and Reagents

  • Adipic Acid (HOOC(CH₂)₄COOH)

  • n-Butanol (CH₃(CH₂)₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • 5% Sodium Carbonate Solution (Na₂CO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene (for azeotropic removal of water)

2. Equipment

  • Round-bottom flask (250 mL or 500 mL)

  • Reflux condenser

  • Dean-Stark apparatus (optional, for azeotropic distillation)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

  • pH paper

3. Step-by-Step Procedure

Step 1: Esterification Reaction

  • Set up a round-bottom flask equipped with a reflux condenser and a heating mantle with a magnetic stirrer. For optimal water removal, a Dean-Stark apparatus can be fitted between the flask and the condenser, and the apparatus pre-filled with a solvent like toluene.

  • In the round-bottom flask, combine adipic acid (e.g., 0.1 mol, 14.6 g) and an excess of n-butanol (e.g., 0.4 mol, 29.6 g). Using excess alcohol helps to shift the reaction equilibrium towards the products.

  • Slowly and carefully add the acid catalyst. Use either concentrated sulfuric acid (approximately 0.5-1.0 mL) or an alternative catalyst like FeCl₃·6H₂O (e.g., 0.007 mol, 2.0 g).[3]

  • Heat the mixture to a gentle reflux. The reaction temperature is typically between 120-140 °C.[1]

  • Continue heating under reflux for 2-4 hours.[1] If using a Dean-Stark trap, water will be collected as an azeotrope with the solvent, effectively removing it from the reaction mixture. The reaction progress can be monitored by measuring the acid value of the mixture.

Step 2: Work-up and Neutralization

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the mixture sequentially with:

    • 50 mL of deionized water to remove the bulk of the excess n-butanol and sulfuric acid.[7]

    • 50 mL of 5% sodium carbonate solution to neutralize any remaining acid catalyst and unreacted adipic acid. Check the aqueous layer with pH paper to ensure it is basic.

    • 50 mL of saturated sodium chloride solution (brine) to facilitate layer separation and remove residual water.

  • Separate and discard the aqueous layer after each wash. Retain the organic layer, which contains the crude di-n-butyl this compound.

Step 3: Isolation and Purification

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent to obtain the clear, crude product.

  • Remove the excess n-butanol and any remaining solvent using a rotary evaporator.

  • For higher purity, the crude ester should be purified by vacuum distillation.[8] Collect the fraction boiling at approximately 165 °C under 10 mmHg pressure.

Alternative Purification: An industrial method involves treating the crude product with a refining agent composed of a mixture of calcium oxide, magnesia, activated carbon, and silica.[7] The mixture is stirred for about an hour and then filtered to yield the final product.[7]

Data Presentation

A summary of the physical properties and reaction parameters for di-n-butyl this compound is provided below.

ParameterValueReference
Chemical Formula C₁₄H₂₆O₄[9]
Molecular Weight 258.35 g/mol [9][10]
Appearance Colorless to pale yellow liquid[1][11]
Boiling Point 305 °C (at 760 mmHg)[10]
165 °C (at 10 mmHg)[4]
Density 0.962 g/mL (at 25 °C)[10]
Refractive Index (n20/D) 1.436[10]
Flash Point >110 °C (>230 °F)[11]
Solubility Soluble in alcohol and ether; insoluble in water.[1][11]
Reactant Molar Ratio Adipic Acid : n-Butanol (1:20 to 1:45)[12]
Catalyst Conc. H₂SO₄ or FeCl₃·6H₂O[3][7]
Reaction Time 2-4 hours (Conventional) or 30 min (Microwave)[1][3]
Typical Yield ~89% (Microwave, FeCl₃·6H₂O)[3]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and purification of di-n-butyl this compound.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Product & Byproducts Adipic_Acid Adipic Acid Esterification 1. Esterification (Reflux, 2-4h) Adipic_Acid->Esterification n_Butanol n-Butanol n_Butanol->Esterification Catalyst H₂SO₄ Catalyst Catalyst->Esterification Workup 2. Work-up (Wash with H₂O, Na₂CO₃, Brine) Esterification->Workup Cool Drying 3. Drying (Anhydrous MgSO₄) Workup->Drying Byproduct Aqueous Waste Workup->Byproduct Separate Isolation 4. Isolation (Filtration & Evaporation) Drying->Isolation Purification 5. Purification (Vacuum Distillation) Isolation->Purification Crude Product Final_Product Pure Di-n-butyl this compound Purification->Final_Product

Caption: Workflow for the synthesis of di-n-butyl this compound.

References

Application Notes and Protocols for Adipate Esters in Cosmetic and Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of adipate esters in cosmetic and topical formulations. This compound esters are a versatile class of diesters derived from adipic acid, valued for their emollient, solvent, and plasticizing properties. They contribute to the sensory feel, stability, and efficacy of a wide range of personal care products and topical drug delivery systems.

Introduction to this compound Esters in Dermatological Formulations

This compound esters are multifunctional ingredients that enhance the aesthetic and functional characteristics of topical products.[1] Their primary roles include:

  • Emollients: They impart a soft, smooth, and non-greasy feel to the skin by forming a thin, lubricating layer.[2] This helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[3]

  • Solvents: this compound esters are effective at dissolving active ingredients, including poorly soluble drugs and UV filters, ensuring their uniform distribution within a formulation.[4][5]

  • Plasticizers: In nail polishes and hair sprays, they improve flexibility and reduce brittleness.[6]

  • Spreading Agents: Their low viscosity and surface tension allow for easy application and even coverage of formulations on the skin.[1][7]

Commonly used this compound esters in the cosmetic industry include Diethylhexyl this compound (also known as Dioctyl this compound), Diisopropyl this compound, and Dibutyl this compound.[3][4][8]

Physicochemical Properties of this compound Esters

The performance of this compound esters in a formulation is largely dictated by their physicochemical properties. Understanding these properties is crucial for formulators to select the appropriate ester for a desired sensory profile and functional outcome.

PropertyDiethylhexyl this compound (DOA)Diisopropyl this compound (DIPA)Dibutyl this compound (DBA)Test Method Reference
INCI Name DIETHYLHEXYL this compoundDIISOPROPYL this compoundDIBUTYL this compound-
CAS Number 103-23-16938-94-9105-99-7-
Appearance Clear, colorless to pale yellow viscous liquidClear, colorless liquidClear, colorless oily liquidVisual Inspection
Molecular Weight ( g/mol ) 370.59230.30258.35Calculation
Viscosity (cP at 25°C) ~13.7Low-Brookfield Viscometer[9]
Refractive Index (at 20°C) ~1.447~1.422~1.436Refractometer[4]
Surface Tension (mN/m) -Low-Tensiometer[4]
Spreading Value (mm²/10 min) ->1000-Drop Shape Analysis on a substrate[4]
Solubility Soluble in oils and ethyl acetateSoluble in oils and ethyl acetateSoluble in organic solvents, practically insoluble in waterMiscibility Testing[4][10][11]

Note: Specific values can vary depending on the manufacturer and grade of the material. The table is compiled from various sources.[4][9][10][11][12]

Applications in Cosmetic and Topical Formulations

This compound esters are incorporated into a wide variety of products due to their versatility.

ApplicationThis compound Ester(s) Commonly UsedKey Function(s)Recommended Use Level (%)
Sunscreens Diethylhexyl this compound, Diisopropyl this compound, Dibutyl this compoundSolvent for UV filters, emollient, reduces greasiness2-10
Lotions and Creams Diethylhexyl this compound, Diisopropyl this compoundEmollient, skin-conditioning agent, improves spreadability1-15
Color Cosmetics (e.g., Foundations, Lipsticks) Dioctyl this compound, Dibutyl this compoundEmollient, plasticizer, improves texture and application1-5[10]
Hair Care (e.g., Conditioners, Styling Aids) Dioctyl this compoundConditioning agent, plasticizer1-5
Topical Drug Delivery Diisopropyl this compoundPenetration enhancer, solvent for active pharmaceutical ingredients (APIs)Varies based on API and formulation

Recommended use levels are approximate and should be optimized for each specific formulation.[10]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is essential for evaluating the potential of an this compound ester to enhance the penetration of an active ingredient through the skin.

Objective: To quantify the permeation of a model active ingredient from a topical formulation containing an this compound ester through an ex vivo skin model.

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Test formulation containing the active ingredient and this compound ester

  • Control formulation (without this compound ester)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • High-performance liquid chromatography (HPLC) system for analysis

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles for sampling

  • Parafilm

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells. Carefully remove any subcutaneous fat.

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in a water bath maintained at 32°C and allow the skin to equilibrate for 30 minutes. The receptor solution should be continuously stirred.

  • Formulation Application: Apply a known amount (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for the concentration of the active ingredient using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of the active ingredient permeated per unit area of skin at each time point. The flux (permeation rate) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Preparation cell_assembly Franz Cell Assembly skin_prep->cell_assembly receptor_fill Receptor Chamber Filling cell_assembly->receptor_fill equilibration Equilibration at 32°C receptor_fill->equilibration formulation_app Formulation Application equilibration->formulation_app sampling Time-point Sampling formulation_app->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Flux Calculation) hplc_analysis->data_analysis

Workflow for In Vitro Skin Permeation Study.
Spreadability Testing of a Topical Cream

This protocol helps to objectively measure the ease of application of a formulation containing an this compound ester.

Objective: To determine and compare the spreadability of cream formulations with and without an this compound ester.

Materials and Equipment:

  • Glass plates (20 cm x 20 cm)

  • A second glass plate of known weight

  • Ruler or caliper

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation: Place 1 gram of the test cream in the center of the first glass plate.

  • Measurement: Carefully place the second glass plate on top of the cream.

  • Spreading: Allow the cream to spread for 1 minute under the weight of the top plate.

  • Diameter Measurement: Measure the diameter of the spread cream in millimeters.

  • Weight Application (Optional): Additional weights can be placed on the top plate in increments, and the diameter measured after each addition to assess spreadability under pressure.

  • Data Analysis: The spreadability is expressed as the area of the circle formed by the spread cream (Area = πr²). A larger area indicates better spreadability.

Visualization of Experimental Workflow:

G start Start sample_prep Place 1g of cream on glass plate start->sample_prep top_plate Place second glass plate on top sample_prep->top_plate spread Allow to spread for 1 minute top_plate->spread measure Measure diameter of spread spread->measure calculate Calculate spread area (πr²) measure->calculate end End calculate->end

Workflow for Spreadability Testing.
Sensory Evaluation of Emollients

This protocol provides a framework for assessing the tactile properties of this compound esters.[8]

Objective: To conduct a quantitative descriptive analysis of the sensory attributes of different this compound esters in a simple formulation.[8]

Materials and Equipment:

  • Trained sensory panel (10-15 panelists)

  • Base cream formulation (oil-in-water emulsion)

  • Test formulations containing 5% w/w of different this compound esters

  • Control formulation (base cream without this compound ester)

  • Standardized scorecards with line scales (0-10) for each attribute

  • Controlled environment room (consistent temperature and humidity)

Procedure:

  • Panelist Training: Train panelists to recognize and rate the intensity of various sensory attributes such as spreadability, absorbency, greasiness, tackiness, and softness.[8]

  • Sample Preparation and Blinding: Prepare the test and control formulations. Code the samples with random three-digit numbers to blind the panelists.[8]

  • Evaluation:

    • Instruct panelists to apply a standardized amount (e.g., 0.5 mL) of a product to a designated area on their forearm.[8]

    • Panelists evaluate the initial feel upon application (e.g., spreadability).[8]

    • After 2 minutes, panelists evaluate the after-feel attributes (e.g., residual greasiness, tackiness, softness).[8]

    • Panelists record their ratings on the scorecards.

  • Data Analysis: Collect the data and perform statistical analysis (e.g., ANOVA) to identify significant differences in sensory attributes between the formulations. The results can be visualized using spider plots.[8]

Signaling Pathway: Diisopropyl this compound (DIPA) and TRPA1 Activation

Recent research has indicated that Diisopropyl this compound (DIPA) can act as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[10][13][14] TRPA1 is a sensory ion channel expressed on sensory neurons and is involved in sensing various stimuli, including chemical irritants and inflammatory agents.[10][13][14]

The activation of TRPA1 by DIPA may contribute to its penetration-enhancing effects and could also be a factor to consider in the context of skin sensitization for susceptible individuals.[10][13]

Visualization of a Simplified Signaling Cascade:

G DIPA Diisopropyl this compound (DIPA) TRPA1 TRPA1 Channel (on Sensory Neuron) DIPA->TRPA1 activates Ca_influx Calcium Influx TRPA1->Ca_influx Cell_response Cellular Response (e.g., Neuropeptide Release) Ca_influx->Cell_response Skin_sensation Potential for Skin Sensation / Enhanced Permeation Cell_response->Skin_sensation

Simplified DIPA-TRPA1 Signaling Pathway.

Safety and Regulatory Information

This compound esters are generally considered safe for use in cosmetic and topical formulations at the concentrations typically employed.[6][11] They have a low potential for skin irritation and are not considered to be significant sensitizers for the general population.[6][11] However, as with any cosmetic ingredient, it is recommended to perform patch testing for new formulations, especially for individuals with sensitive skin.[8] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of several this compound esters and found them safe as used in cosmetics.[6][11]

Conclusion

This compound esters are valuable and versatile ingredients in the formulation of cosmetic and topical products. Their favorable physicochemical properties contribute to desirable sensory characteristics, improved stability, and enhanced delivery of active ingredients. The experimental protocols provided in these notes offer a framework for the systematic evaluation of this compound esters in various formulations, enabling researchers and developers to optimize their products for performance and consumer acceptance.

References

Determining the Migration of Adipate Plasticizers from Food Packaging: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate plasticizers are widely used in the manufacturing of flexible polyvinyl chloride (PVC) and other polymers for food packaging applications, such as cling films and gaskets in container lids. These compounds, including Di(2-ethylhexyl) this compound (DEHA), are not chemically bound to the polymer matrix and can migrate into foodstuffs upon contact. The extent of this migration is influenced by several factors, including the fat content of the food, temperature, and duration of contact.[1] Regulatory bodies worldwide, including the European Union, have established specific migration limits (SMLs) for certain plasticizers to ensure consumer safety.[2][3] This document provides a comprehensive overview of the analytical methods and detailed protocols for the determination of this compound plasticizer migration from food packaging into food and food simulants.

Data Presentation: Quantitative Migration of this compound Plasticizers

The following table summarizes the migration levels of various this compound plasticizers from food packaging materials into different food matrices and simulants as reported in scientific literature.

This compound PlasticizerPackaging MaterialFood/Food SimulantMigration ConditionsMigration Level (mg/kg or mg/dm²)Reference
Di(2-ethylhexyl) this compound (DEHA)PVC filmUncooked Meat & PoultryRetail storage1.0 - 72.8 mg/kg[4]
Di(2-ethylhexyl) this compound (DEHA)PVC filmCooked Chicken PortionsRetail storage9.4 - 48.6 mg/kg[4]
Di(2-ethylhexyl) this compound (DEHA)PVC filmCheeseRetail storage27.8 - 135.0 mg/kg[4]
Di(2-ethylhexyl) this compound (DEHA)PVC filmBaked Goods & SandwichesRetail storage11 - 212 mg/kg[4]
Di(2-ethylhexyl) this compound (DEHA)PVC filmKefalotyri Cheese240 hours at 5°C345.4 mg/kg (18.9 mg/dm²)[5]
Di(2-ethylhexyl) this compound (DEHA)PVC filmEdam Cheese240 hours at 5°C222.5 mg/kg (12.2 mg/dm²)[5]
Di(2-ethylhexyl) this compound (DEHA)PVC filmFeta Cheese240 hours at 5°C133.9 mg/kg (7.3 mg/dm²)[5]
Di(2-ethylhexyl) this compound (DEHA)PE filmCheddar Cheese14 days at 5°C194.3 mg/kg (10.6 mg/dm²)[6]
Di(2-ethylhexyl) this compound (DEHA)PE filmGouda Cheese14 days at 5°C134.3 mg/kg (7.3 mg/dm²)[6]
Di(2-ethylhexyl) this compound (DEHA)PE filmFeta Cheese14 days at 5°C97.3 mg/kg (5.3 mg/dm²)[6]
Dibutyl this compound (DBA)PVDC filmHam Sausage4 months~6.8% of DBA in film migrated[7]
Di(2-ethylhexyl) this compound (DEHA)PVC filmOlive Oil (Food Simulant)10 days at 40°CExceeded 3 mg/dm² in 46 of 49 films[8]
Di(2-ethylhexyl) this compound (DEHA)PVC filmIsooctane (Food Simulant)2 hours at 40°CSubstantial migration detected[8]

Experimental Workflow

The general workflow for determining this compound plasticizer migration from food packaging is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis FoodSample Food Sample in Contact with Packaging Homogenization Homogenization (for solid food) FoodSample->Homogenization Solid Food FoodSimulant Food Simulant in Contact with Packaging LiquidExtraction Liquid-Liquid Extraction (e.g., with hexane/acetonitrile) FoodSimulant->LiquidExtraction Homogenization->LiquidExtraction SPE Solid-Phase Extraction (SPE) LiquidExtraction->SPE Optional, for complex matrices Evaporation Solvent Evaporation LiquidExtraction->Evaporation SPE->Evaporation Reconstitution Reconstitution in appropriate solvent Evaporation->Reconstitution GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Reconstitution->GCMS Quantification Quantification using Calibration Curve GCMS->Quantification

Caption: Experimental workflow for this compound plasticizer analysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the determination of this compound plasticizer migration.

Protocol 1: Migration Test Using Food Simulants

This protocol is based on established regulatory guidelines for migration testing of food contact materials.

1. Materials and Reagents:

  • Food Simulants:

    • Ethanol (10% v/v) for aqueous foods.

    • Acetic acid (3% w/v) for acidic foods.

    • Olive oil or isooctane for fatty foods.[8]

  • Packaging material sample.

  • Glass migration cells or containers.

  • Incubator or oven.

  • Analytical balance.

2. Procedure:

  • Cut the packaging material into specimens of a known surface area (e.g., 1 dm²).

  • Place the specimen in a migration cell.

  • Add a known volume of the selected food simulant to the cell, ensuring the packaging material is fully immersed. A typical surface area to volume ratio is 6 dm²/L.

  • Seal the migration cell to prevent evaporation.

  • Incubate the cell under conditions that simulate the intended use of the packaging material. For example, for long-term storage at room temperature, testing might be conducted for 10 days at 40°C.[8]

  • After the specified contact time, remove the food simulant for analysis.

  • For fatty food simulants like olive oil, a clean-up step may be necessary before instrumental analysis.

Protocol 2: Sample Preparation and Extraction from Fatty Foods (e.g., Cheese, Meat)

This protocol is a composite of methods described for the analysis of adipates in high-fat food matrices.[5][6][7]

1. Materials and Reagents:

  • Homogenizer or blender.

  • Anhydrous sodium sulfate.

  • Extraction solvents: Hexane, acetonitrile, acetone.[9]

  • Centrifuge.

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX).[7][10]

  • Nitrogen evaporator.

  • GC-MS grade solvents for reconstitution (e.g., ethyl acetate).

2. Procedure:

  • Homogenization: Weigh a representative portion of the food sample (e.g., 10 g) and homogenize it. For cheese and meat, finely chop or grind the sample.[6]

  • Drying: Mix the homogenized sample with anhydrous sodium sulfate to remove moisture.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the dried sample to a flask and add an appropriate extraction solvent (e.g., 50 mL of hexane).

    • Shake or sonicate for a specified period (e.g., 30 minutes).

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process two more times.

    • Combine the extracts.

  • Fat Removal (for very fatty samples): A freezing step can be employed to precipitate lipids from the hexane extract.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the extract onto the cartridge.

    • Wash the cartridge with a solvent that removes interfering compounds but retains the this compound plasticizers.

    • Elute the adipates with a suitable solvent (e.g., a mixture of dichloromethane and methanol).

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent suitable for GC-MS injection (e.g., ethyl acetate).

Protocol 3: GC-MS Analysis

This protocol outlines typical parameters for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound plasticizers.[7][10]

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5MS, DB-5ms, or equivalent).

2. GC Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

3. MS Parameters (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Characteristic ions for common adipates should be monitored (e.g., m/z 129 for DEHA).[9][11]

4. Quantification:

  • Prepare a series of calibration standards of the target this compound plasticizers in the same solvent used for sample reconstitution.

  • Generate a calibration curve by plotting the peak area against the concentration of each standard.

  • Quantify the amount of this compound plasticizer in the samples by comparing their peak areas to the calibration curve. The use of a labeled internal standard is recommended for improved accuracy.[11]

Conclusion

The determination of this compound plasticizer migration from food packaging is crucial for ensuring food safety and regulatory compliance. The protocols outlined in this application note provide a robust framework for researchers and scientists to accurately quantify the migration of these compounds. The combination of appropriate migration testing, effective sample preparation, and sensitive GC-MS analysis allows for the reliable assessment of consumer exposure to this compound plasticizers from food contact materials.

References

Application Note: Solid-Phase Extraction of Adipate Esters from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the extraction and pre-concentration of adipate esters from various aqueous samples using solid-phase extraction (SPE). This compound esters, commonly used as plasticizers, are emerging environmental and food contaminants. Their accurate quantification at trace levels is crucial for assessing human exposure and environmental impact. This document details a robust SPE method, followed by gas chromatography-mass spectrometry (GC-MS) analysis, suitable for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound esters, such as di(2-ethylhexyl) this compound (DEHA), are widely used as plasticizers to impart flexibility to polyvinyl chloride (PVC) and other polymers. These compounds can leach from packaging materials into food, beverages, and from medical devices into physiological solutions.[1][2] Due to potential adverse health effects, regulatory bodies have set maximum contaminant levels for certain this compound esters in drinking water.[3] Solid-phase extraction has become a preferred method for sample preparation due to its efficiency, reduced solvent consumption, and high recovery rates compared to traditional liquid-liquid extraction.[4] This protocol focuses on a reliable SPE workflow for the determination of this compound esters in aqueous matrices.

Data Presentation

The following table summarizes the quantitative performance data for the extraction of this compound esters from various aqueous samples using solid-phase extraction and related techniques.

AnalyteMatrixExtraction MethodSorbent/FiberAnalytical MethodRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
Di(2-ethylhexyl) this compound (DEHA)Beverages & PlasmaSteam Distillation & Extraction-GC-MS90.2 - 134.410 (ng/mL)-[5][6]
Di(2-ethylhexyl) this compound (DEHA)Soda & BeverageDispersive micro-SPEMIL-96(Al)GC-FID40 - 680.88 - 1.042.90 - 3.43[7]
Di(2-ethylhexyl) this compound (DEHA)Saline Solutions & WaterSPME85 µm PolyacrylateGC72.3 - 124.30.18 - 0.75-[8]
Di(2-ethylhexyl) this compound (DEHA)Juices, Water, PharmaceuticalsdSPE-DLLMEStearic acid coated CaCO3GC-FID53 - 880.15 - 0.400.50 - 1.33[9]
5 this compound PlasticizersHam Sausage HomogenateSPEOasis MAXGC-MS85.7 - 106-5 (ng/g)[1][2]
DEHA MetabolitesHuman UrineOnline-SPE-HPLC-MS/MS92 - 1090.05 - 0.1-[10]

LOD: Limit of Detection, LOQ: Limit of Quantification, SPE: Solid-Phase Extraction, SPME: Solid-Phase Microextraction, dSPE: Dispersive Solid-Phase Extraction, DLLME: Dispersive Liquid-Liquid Microextraction, GC-MS: Gas Chromatography-Mass Spectrometry, GC-FID: Gas Chromatography-Flame Ionization Detector, HPLC-MS/MS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols

This section details the methodology for the solid-phase extraction of this compound esters from aqueous samples, based on established methods such as EPA Method 506.[11][12]

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)[3][12]

  • Solvents: HPLC-grade or equivalent purity Methylene Chloride, Acetonitrile, Methanol.[11][12]

  • Reagents: High-purity water, Anhydrous Sodium Sulfate.

  • Standards: Certified analytical standards of target this compound esters.

  • Glassware: Amber glass bottles for sample collection, vials for extracts.[11]

  • Apparatus: SPE vacuum manifold, nitrogen evaporator, gas chromatograph with a mass spectrometer (GC-MS).

Sample Handling and Preparation
  • Sample Collection: Collect aqueous samples in amber glass containers. Do not pre-rinse the bottles with the sample.[11]

  • Dechlorination (if necessary): For chlorinated water samples, add a dechlorinating agent like sodium thiosulfate at the time of collection.[11]

  • Storage: Preserve samples by refrigerating at 4°C and protect from light. Samples should be extracted within 14 days of collection.[11]

  • Sample Pretreatment: Allow samples to equilibrate to room temperature before extraction. If the sample contains suspended solids, centrifuge or filter through a glass fiber filter.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning:

    • Pass 10 mL of methylene chloride through the C18 cartridge to solvate the sorbent.

    • Follow with 10 mL of methanol to rinse the cartridge.

    • Finally, pass 10-20 mL of high-purity water through the cartridge, ensuring the sorbent does not go dry before sample loading.

  • Sample Loading:

    • Load the aqueous sample (typically 500-1000 mL) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Matrix Interference Wash:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of high-purity water to remove any remaining polar interferences.

    • Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound esters by passing 5-10 mL of methylene chloride through the cartridge.[3][11] Collect the eluate in a clean collection tube.

    • A second elution with a mixture of acetonitrile and methylene chloride can also be employed.[12]

  • Drying and Concentration:

    • Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a nitrogen evaporator.[11][12]

GC-MS Analysis
  • Injection: Inject 1-2 µL of the final extract into the GC-MS system.[13]

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent, is suitable for separating this compound esters.[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Oven Program: A typical temperature program starts at a lower temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a final temperature of 280-300°C.[6]

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for each target this compound ester. For DEHA, a common ion is m/z 129.[13]

Visualizations

The following diagrams illustrate the key workflows and relationships in the solid-phase extraction process.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis SampleCollection 1. Aqueous Sample Collection Pretreatment 2. Equilibration & Filtration (if needed) SampleCollection->Pretreatment Conditioning 3. Cartridge Conditioning (Methylene Chloride, Methanol, Water) Pretreatment->Conditioning Loading 4. Sample Loading Conditioning->Loading Wash 5. Interference Wash (High-Purity Water) Loading->Wash Elution 6. Analyte Elution (Methylene Chloride) Wash->Elution Drying 7. Eluate Drying & Concentration Elution->Drying Analysis 8. GC-MS Analysis Drying->Analysis SPE_Logic AqueousSample Aqueous Sample (Adipates + Matrix) SPE_Cartridge Conditioned C18 SPE Cartridge AqueousSample->SPE_Cartridge Loading & Wash Waste1 Waste (Polar Interferences) SPE_Cartridge->Waste1 Matrix Passes Through FinalExtract Final Extract (Concentrated Adipates) SPE_Cartridge->FinalExtract Adipates Eluted ElutionSolvent Elution Solvent (Methylene Chloride) ElutionSolvent->SPE_Cartridge Elution GCMS GC-MS System FinalExtract->GCMS Injection & Analysis

References

Troubleshooting & Optimization

troubleshooting low yield in adipate ester synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during adipate ester synthesis, with a primary focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in this compound ester synthesis?

Low yields in this compound ester synthesis, such as in Fischer esterification, are often due to the reversible nature of the reaction.[1] Key factors include:

  • Equilibrium Limitations: The esterification of a carboxylic acid with an alcohol is an equilibrium process. Without intervention, the reaction reaches a point where the rates of the forward (esterification) and reverse (hydrolysis) reactions are equal, thus limiting the final product yield.[1]

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants (adipic acid and alcohol), reducing the ester yield.[1][2]

  • Suboptimal Reaction Conditions: Incorrect temperature, improper molar ratios of reactants, and insufficient reaction time can all lead to incomplete conversion and lower yields.[1]

  • Catalyst Issues: An inefficient, deactivated, or insufficient amount of catalyst will slow down the reaction rate, preventing it from reaching completion within a practical timeframe.[1]

  • Formation of Byproducts: Side reactions can consume reactants and form unwanted byproducts, thereby lowering the overall yield of the desired this compound ester.[1][3]

Q2: How does the molar ratio of alcohol to adipic acid impact the reaction yield?

The molar ratio of alcohol to adipic acid is a critical parameter for maximizing the yield of the this compound ester. According to Le Chatelier's principle, using a large excess of one reactant (typically the alcohol, as it is often less expensive and easier to remove) can shift the reaction equilibrium towards the products, thereby increasing the ester yield.[1] For example, while an equimolar ratio of alcohol to carboxylic acid might result in a yield of around 65-70% at equilibrium, using a significant excess of the alcohol can increase the yield to over 95%.[1][4]

Q3: What is the role of the catalyst in this compound ester synthesis?

A catalyst's primary function in esterification is to increase the reaction rate, allowing it to reach equilibrium faster.[1] It does not alter the equilibrium position but is crucial for making the synthesis practical on a laboratory or industrial scale.[1]

  • Acid Catalysts (e.g., Sulfuric Acid, p-TsOH): In Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen of the adipic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1]

  • Biocatalysts (e.g., Lipases): Enzymes like lipases can also be used as catalysts. They often operate under milder conditions and can offer higher selectivity, which can be more environmentally friendly.[1][5]

Q4: Can side reactions lead to a reduction in the final product yield?

Yes, the formation of byproducts is a common cause of reduced yields.[1] In the synthesis of this compound monoesters, for instance, the monoester can undergo further esterification to form a diester, or it can be hydrolyzed back to adipic acid.[3] At high temperatures, acid catalysts can also promote the dehydration of the alcohol to form ethers.[2] These side reactions consume the desired product or the starting materials, thus lowering the overall yield.[1][3]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during this compound ester synthesis.

Issue 1: The reaction has run for the recommended time, but the yield is still low.

This is one of the most common issues and can often be traced back to the reaction equilibrium or suboptimal conditions.

Troubleshooting Steps:

  • Remove Water: Water is a byproduct of the reaction, and its removal will drive the reaction forward.[1]

    • Method: Use a Dean-Stark apparatus during reflux to physically separate the water as it forms.[2]

    • Alternative: For lipase-catalyzed reactions, applying a vacuum can effectively remove water and significantly improve conversion.[6] Pervaporation is another technique for water removal.[7]

  • Increase Alcohol Concentration: As per Le Chatelier's principle, increasing the concentration of one of the reactants will shift the equilibrium towards the products.[1]

    • Action: Use a larger excess of the alcohol. Molar ratios of alcohol to adipic acid of 3:1 or higher are common.[4][8]

  • Check Catalyst Activity: The catalyst may be inactive or insufficient.

    • Action: Ensure the catalyst is fresh and used in the correct amount. For solid catalysts, ensure proper mixing.

  • Optimize Reaction Temperature: The reaction temperature may not be optimal.

    • Action: For acid-catalyzed reactions, ensure the temperature is high enough for reflux.[9] For enzymatic reactions, higher temperatures can increase reaction rates but can also lead to enzyme denaturation if too high.[10]

Issue 2: Byproducts are being formed, complicating purification and reducing yield.

The formation of byproducts indicates that the reaction conditions may not be selective enough or that side reactions are being favored.

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Temperature: High temperatures can sometimes promote side reactions like ether formation from the alcohol.[2] Try running the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst.[1]

    • Stoichiometry: Carefully control the molar ratio of your reactants. If you are trying to synthesize a monoester, using a stoichiometric amount or only a slight excess of the alcohol may help to reduce the formation of the diester.[1]

  • Choose a Milder Catalyst: Strong acid catalysts at high temperatures can promote side reactions.

    • Action: Consider using a milder catalyst or an immobilized enzyme catalyst, which can offer higher selectivity under milder conditions.[1][5]

Data Presentation

Table 1: Effect of Molar Ratio and Catalyst on this compound Ester Yield

This compound EsterAlcohol:Adipic Acid Molar RatioCatalystTemperature (°C)Time (h)Yield (%)Reference
Dimethyl this compound6:1Fly Ash2004~98[11]
Diethyl this compound3:1 (Ethanol)Sulfuric AcidReflux (~80)594-98[1][8]
Dibutyl this compound4:15 wt% ReOx/ZrO2 & 5 wt% Pd/C120-82[12]
Di(2-ethylhexyl) this compound2.5:1Novozym 435 (Lipase)503100[6]
Butyl Butyrate3.93:1Novozyme 43556.099.9399.62[13]

Table 2: Optimized Conditions for Lipase-Catalyzed this compound Ester Synthesis

ParameterOptimal ConditionReference
Enzyme Amount2.5% w/w[5]
Temperature60°C[5]
Reaction Time438 min[5]
Agitation Speed500 rpm[5]
Conversion Yield95.5%[5]

Experimental Protocols

Protocol: Synthesis of Diethyl this compound via Fischer Esterification

This protocol provides a general method for the synthesis of diethyl this compound from adipic acid and ethanol using sulfuric acid as a catalyst.[1]

Materials:

  • Adipic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Toluene (for Dean-Stark trap)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine adipic acid, absolute ethanol (in excess, e.g., 3 equivalents), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.

  • If using a Dean-Stark apparatus to remove water, fill the side arm with a suitable solvent like toluene.[1]

  • Attach the reflux condenser (and Dean-Stark trap, if used) and heat the mixture to reflux (approximately 80°C).[1]

  • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by techniques like TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the ester does not precipitate upon cooling, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.[1]

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid.[1]

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude diethyl this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Visualizations

G Troubleshooting Low Yield in this compound Ester Synthesis start Low Yield Observed check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_conditions Are reaction conditions optimal? start->check_conditions check_catalyst Is the catalyst active and sufficient? start->check_catalyst check_byproducts Are byproducts being formed? start->check_byproducts remove_water Action: Remove water (e.g., Dean-Stark, vacuum) check_equilibrium->remove_water Yes increase_alcohol Action: Increase excess of alcohol check_equilibrium->increase_alcohol Yes optimize_temp Action: Optimize temperature check_conditions->optimize_temp No adjust_ratio Action: Adjust molar ratio check_conditions->adjust_ratio No replace_catalyst Action: Add fresh or more catalyst check_catalyst->replace_catalyst No modify_conditions Action: Modify conditions (lower temp, milder catalyst) check_byproducts->modify_conditions Yes solution Improved Yield remove_water->solution increase_alcohol->solution optimize_temp->solution adjust_ratio->solution replace_catalyst->solution modify_conditions->solution G Fischer Esterification of Adipic Acid adipic_acid Adipic Acid equilibrium adipic_acid->equilibrium alcohol Alcohol (2 eq.) alcohol->equilibrium adipate_ester This compound Diester water Water (2 eq.) catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->equilibrium equilibrium->adipate_ester equilibrium->water G Experimental Workflow: this compound Ester Synthesis & Purification start 1. Mix Reactants & Catalyst reflux 2. Heat to Reflux (with water removal) start->reflux workup 3. Reaction Workup (Cool, Quench, Extract) reflux->workup dry 4. Dry Organic Layer workup->dry concentrate 5. Concentrate (Rotary Evaporation) dry->concentrate purify 6. Purify Product (Distillation/Chromatography) concentrate->purify product Pure this compound Ester purify->product

References

Technical Support Center: Optimizing Adipate Ester Synthesis in a Stirred Tank Reactor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of adipate esters in a stirred tank reactor.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a low yield of this compound ester?

Low yields in this compound ester synthesis are often due to the reversible nature of the esterification reaction.[1] Key factors include:

  • Equilibrium Limitations: Esterification is an equilibrium process. Without removing one of the products (typically water), the reaction will not proceed to completion.[1]

  • Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (adipic acid and alcohol) through hydrolysis, thereby reducing the ester yield.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, improper molar ratios of reactants, or insufficient reaction time can lead to incomplete conversion.[1]

  • Catalyst Issues: An inactive or insufficient amount of catalyst will slow down the reaction rate, preventing it from reaching completion within a practical timeframe.[1]

Q2: How can I effectively remove water from the reaction mixture?

Efficient water removal is crucial to drive the reaction towards the product side.[2] Common methods include:

  • Azeotropic Distillation: Using a water-carrying agent like toluene in conjunction with a Dean-Stark apparatus is a highly effective method for continuously removing water as it is formed.[3]

  • Vacuum Dehydration: Applying a vacuum can be used to remove water, especially in solvent-free systems.

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen, through the reaction mixture can help carry away water vapor.

Q3: What is the optimal molar ratio of alcohol to adipic acid?

To maximize the yield of the this compound ester, an excess of the alcohol is typically used.[1][2] This shifts the reaction equilibrium towards the formation of the ester. The optimal ratio can vary depending on the specific alcohol and reaction conditions, but a molar ratio of alcohol to adipic acid in the range of 2.2:1 to 3.2:1 is common for the synthesis of diesters like dioctyl this compound (DOA).[4][5] For enzymatic synthesis, ratios as high as 5.3:1 (oleyl alcohol to adipic acid) have been reported as optimal in a solvent-free system.[6]

Q4: What type of catalyst should I use for this compound ester synthesis?

The choice of catalyst is critical for an efficient reaction. Common options include:

  • Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid (p-TsOH) are traditional and effective catalysts.[1]

  • Solid Superacids: These offer advantages such as higher catalytic activity, easier separation from the product, and reduced environmental impact and equipment corrosion.[2][5]

  • Organometallic Catalysts: Titanate catalysts, such as tetrabutyl titanate, are also used.[7][8]

  • Biocatalysts (Enzymes): Immobilized lipases, such as Candida antarctica lipase B (Novozym 435), are used for milder, more selective, and environmentally friendly synthesis.[6][9][10]

Q5: How do I know when the esterification reaction is complete?

The progress of the reaction can be monitored by measuring the acid value of the reaction mixture. The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of the chemical substance. The reaction is generally considered complete when the acid value drops below a predetermined threshold, for example, less than 2 mg KOH/g.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Product Yield Incomplete reaction due to equilibrium limitations.- Increase the reaction time. - Increase the reaction temperature within the optimal range. - Increase the catalyst concentration. - Ensure efficient removal of water using a Dean-Stark trap or vacuum.[1][2]
Suboptimal molar ratio of reactants.- Increase the excess of the alcohol to shift the equilibrium towards the product.[1][7]
Catalyst deactivation.- For reusable catalysts, check for deactivation and regenerate or replace if necessary. - Ensure reactants are dry if the catalyst is sensitive to water.[2]
High Acid Value in Final Product Incomplete reaction.- Increase reaction time or temperature to ensure complete conversion of adipic acid.[2]
Ineffective neutralization during workup.- Ensure the neutralizing agent (e.g., sodium bicarbonate or sodium carbonate solution) is of the correct concentration and used in sufficient quantity. - Increase the number of washing steps after neutralization.[2]
Hydrolysis during workup.- Avoid prolonged contact with water, especially at elevated temperatures. - Ensure the final product is thoroughly dried.[2]
Dark-Colored Product Side reactions at high temperatures.- Lower the reaction temperature. This may require a longer reaction time or a more active catalyst.[1]
Use of aggressive catalysts like sulfuric acid.- Consider using a milder or solid acid catalyst.[11]
Product is Difficult to Purify Presence of unreacted starting materials.- Optimize reaction conditions for higher conversion. - Use vacuum distillation for high-boiling point esters to separate them from less volatile impurities.[11]
Formation of byproducts (e.g., ethers from alcohol dehydration).- Maintain the reaction temperature at the minimum necessary for esterification. - Consider using a milder catalyst.[3]

Data Presentation

Table 1: Optimized Reaction Conditions for Dioctyl this compound (DOA) Synthesis

ParameterValueCatalyst SystemReference
Molar Ratio (Alcohol:Acid) 2.3:1 - 2.5:1Composite titanate/p-TSA[4]
2.8:1Phosphotungstic heteropolyacid[12]
3.2:1Magnetic nanometer-sized solid superacid[5]
3.3:1SnO-loaded activated carbon fiber[12]
Reaction Temperature 120-130°C (initial), 160-170°C (final)Composite titanate/p-TSA[4]
130-140°CRare earth composite solid superacid[12]
155°CMagnetic nanometer-sized solid superacid[5]
170-175°CSnO-loaded activated carbon fiber[12]
Catalyst Concentration 0.8% - 1.2% (of total reactant mass)Composite titanate/p-TSA[4]
1.2% (of acid mass)Phosphotungstic heteropolyacid[12]
1.5% (of total reactant mass)Magnetic nanometer-sized solid superacid[5]
5%Rare earth composite solid superacid[12]
Reaction Time ~4.5 hoursComposite titanate/p-TSA[4]
2 hoursMagnetic nanometer-sized solid superacid[5]
3 hoursPhosphotungstic heteropolyacid[12]
3 hoursRare earth composite solid superacid[12]

Table 2: Optimized Conditions for Enzymatic this compound Ester Synthesis

ParameterValueEster SynthesizedReference
Temperature 60°CDioleyl this compound[9]
Enzyme Amount 2.5% w/wDioleyl this compound[9]
Agitation Speed 500 rpmDioleyl this compound[9]
Reaction Time 438 minDioleyl this compound[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed this compound Ester Synthesis in a Stirred Tank Reactor

  • Reactor Setup: Equip a stirred tank reactor with a mechanical stirrer, a temperature probe, a heating mantle, a reflux condenser, and a Dean-Stark trap.

  • Charging Reactants: Charge the reactor with adipic acid and the corresponding alcohol. An excess of the alcohol (e.g., a 2.5:1 molar ratio of alcohol to adipic acid) is typically used.[4] Add a suitable solvent to act as a water-carrying agent (e.g., toluene) if using a Dean-Stark apparatus.

  • Catalyst Addition: Under continuous stirring, add the acid catalyst (e.g., p-toluenesulfonic acid, 0.5-2% by weight of adipic acid).

  • Reaction: Heat the mixture to reflux. The temperature will depend on the boiling points of the alcohol and the azeotroping solvent. Continuously remove the water collected in the Dean-Stark trap.

  • Monitoring: Periodically take samples from the reaction mixture and measure the acid value to monitor the progress of the reaction.

  • Completion: The reaction is considered complete when the acid value reaches a stable, low value.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining acid catalyst, followed by washing with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent.

  • Purification: Remove the solvent and excess alcohol under reduced pressure using a rotary evaporator. The crude ester can be further purified by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Ester Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactor_setup Reactor Setup (Stirred Tank, Condenser, Dean-Stark) charge_reactants Charge Reactants (Adipic Acid, Alcohol, Solvent) reactor_setup->charge_reactants add_catalyst Add Catalyst charge_reactants->add_catalyst heat_reflux Heat to Reflux add_catalyst->heat_reflux monitor_reaction Monitor Reaction (Acid Value Titration) heat_reflux->monitor_reaction water_removal Continuous Water Removal heat_reflux->water_removal cool_down Cool Reaction Mixture monitor_reaction->cool_down Reaction Complete water_removal->heat_reflux Drives Equilibrium neutralize Neutralize & Wash cool_down->neutralize dry Dry Organic Layer neutralize->dry purify Purify Product (Rotary Evaporation, Vacuum Distillation) dry->purify troubleshooting_guide Troubleshooting Guide for Low this compound Ester Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield equilibrium Equilibrium Limitation start->equilibrium conditions Suboptimal Conditions start->conditions catalyst Catalyst Issue start->catalyst remove_water Improve Water Removal equilibrium->remove_water increase_alcohol Increase Alcohol Ratio equilibrium->increase_alcohol optimize_time_temp Optimize Time/Temperature conditions->optimize_time_temp check_catalyst Check Catalyst Activity/Concentration catalyst->check_catalyst

References

strategies to improve adipate esterification reaction yield and efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of adipate esterification reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound esterification experiments.

Issue 1: Low Reaction Yield Despite Extended Reaction Time

This is a common challenge often linked to the reversible nature of esterification.

Troubleshooting Steps:

  • Shift the Reaction Equilibrium: To favor product formation, you can manipulate the equilibrium conditions.[1][2]

    • Increase Reactant Concentration: Employ a significant excess of the alcohol (typically 5-10 equivalents), as it is often more cost-effective and easier to remove post-reaction.[3]

    • Remove Water: The removal of water, a byproduct, will drive the reaction forward.[1][3] This can be achieved using a Dean-Stark apparatus, molecular sieves, or a drying agent like anhydrous salts.[1][4]

  • Verify Catalyst Activity: Ensure the catalyst has not been compromised.

    • Acid Catalysts: Confirm that the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) has not been neutralized and is present in sufficient quantity.[3][4]

    • Biocatalysts (Enzymes): If using a lipase, verify its activity has been maintained through proper storage and handling.[3]

  • Optimize Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • An increase in temperature generally improves the solubility of substrates and reduces viscosity, leading to a higher conversion rate.[5] However, excessively high temperatures can promote side reactions or, in the case of enzymatic catalysis, lead to enzyme denaturation.[3][5]

Issue 2: Formation of Byproducts Complicating Purification and Reducing Yield

The presence of unintended byproducts indicates a lack of reaction selectivity.

Troubleshooting Steps:

  • Modify Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature may reduce the rate of side reactions, though this might necessitate a longer reaction time or a more active catalyst.[3]

    • Catalyst Selection: For reactions requiring high selectivity, such as the synthesis of a monoester from a diacid, employing a milder or more selective catalyst like a lipase can be advantageous.[3]

  • Control Stoichiometry: Carefully manage the molar ratio of your reactants. To favor monoester formation, use a stoichiometric amount or only a slight excess of the alcohol.[3]

Issue 3: Difficulty in Product Isolation and Purification

Post-reaction workup can be challenging, leading to product loss.

Troubleshooting Steps:

  • Effective Neutralization: After the reaction, neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.[3]

  • Proper Extraction: Use a suitable organic solvent, such as ethyl acetate, for extraction in a separatory funnel.[3]

  • Drying: Dry the organic layer over an anhydrous salt like sodium sulfate before solvent removal.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind improving this compound esterification yield?

The Fischer esterification is a reversible reaction. To maximize the yield of the this compound ester, the reaction equilibrium must be shifted toward the product side.[2] This is primarily achieved by either using a large excess of one reactant (usually the alcohol) or by removing one of the products (water) as it is formed, in accordance with Le Châtelier's principle.[1][3]

Q2: How does the molar ratio of alcohol to adipic acid affect the yield?

The molar ratio is a critical factor. Increasing the excess of the alcohol can significantly drive the reaction to completion.[3] For example, while a 1:1 molar ratio might yield around 65% of the ester at equilibrium, a 10-fold excess of alcohol can boost the yield to as high as 97%.[3]

Q3: What is the role of the catalyst in this compound esterification?

A catalyst increases the rate at which the reaction reaches equilibrium but does not alter the equilibrium position itself.[3]

  • Acid catalysts , such as sulfuric acid, work by protonating the carbonyl oxygen of the adipic acid, making the carbonyl carbon more susceptible to attack by the alcohol.[3]

  • Biocatalysts , like lipases, can offer higher selectivity under milder conditions.[3]

Q4: Can side reactions impact the final product yield?

Yes, side reactions are a common cause of reduced yields. For instance, in monoester synthesis, further esterification can lead to the formation of a diester.[3] High temperatures can also promote the dehydration of the alcohol to form ethers.[2]

Q5: What are the typical reaction conditions for Fischer esterification?

Typical conditions involve refluxing the carboxylic acid and alcohol with an acid catalyst for 1-10 hours at temperatures ranging from 60–110 °C.[4] The reaction can be run without a solvent, especially with a large excess of the alcohol, or in a non-polar solvent like toluene to facilitate water removal with a Dean-Stark trap.[4]

Data Presentation

Table 1: Effect of Molar Ratio on Fischer Esterification Yield

Molar Ratio (Alcohol:Adipic Acid)Approximate Yield (%)
1:165
4:199
10:197
100:199

Data synthesized from studies on Fischer esterification.[3][6]

Table 2: Optimal Conditions for Lipase-Catalyzed this compound Ester Synthesis

ParameterOptimal Value
Temperature50-60°C
Reaction Time~354-438 minutes
Enzyme Amount2.5% w/w
Agitation Speed500 rpm
Molar Ratio (Alcohol:Acid)5.3:1 (for oleyl alcohol)
Maximum Conversion Yield~95.5-100%

Data from optimized lipase-catalyzed syntheses in solvent-free systems.[7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of Diethyl this compound via Fischer Esterification

This protocol outlines a general method for the synthesis of diethyl this compound using sulfuric acid as a catalyst.

Materials:

  • Adipic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Toluene (if using a Dean-Stark apparatus)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Combine adipic acid, a large excess of absolute ethanol (e.g., 10 equivalents), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.[3]

  • If using a Dean-Stark apparatus for water removal, fill the side arm with toluene.[3]

  • Attach a reflux condenser (and Dean-Stark trap, if used) and heat the mixture to reflux (approximately 80°C).[3]

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the ester does not precipitate, transfer the mixture to a separatory funnel.

  • Extract the product with an organic solvent like ethyl acetate.[3]

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude diethyl this compound.[3]

  • The crude product can be further purified by distillation if necessary.

Visualizations

Fischer_Esterification_Mechanism cluster_Protonation Protonation cluster_Nucleophilic_Attack Nucleophilic Attack cluster_Proton_Transfer Proton Transfer cluster_Elimination Elimination of Water cluster_Deprotonation Deprotonation Carboxylic_Acid Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+

Caption: Key steps in the Fischer esterification mechanism.

Troubleshooting_Workflow Start Low Yield Detected Equilibrium Is reaction at equilibrium? Start->Equilibrium Catalyst Is catalyst active & sufficient? Equilibrium->Catalyst Yes ShiftEquilibrium Shift Equilibrium: - Increase alcohol excess - Remove water (Dean-Stark) Equilibrium->ShiftEquilibrium No Conditions Are reaction conditions optimal? Catalyst->Conditions Yes CheckCatalyst Verify Catalyst: - Check for neutralization - Confirm activity (storage) Catalyst->CheckCatalyst No SideReactions Are side reactions occurring? Conditions->SideReactions Yes OptimizeConditions Optimize Conditions: - Adjust temperature - Modify reaction time Conditions->OptimizeConditions No ModifyConditions Modify Conditions: - Lower temperature - Change catalyst for selectivity SideReactions->ModifyConditions Yes End Yield Improved SideReactions->End No ShiftEquilibrium->End CheckCatalyst->End OptimizeConditions->End ModifyConditions->End

Caption: A troubleshooting workflow for addressing low yield.

Experimental_Workflow Reactants 1. Combine Reactants (Adipic Acid, Excess Alcohol, Catalyst) Reflux 2. Heat to Reflux (with Dean-Stark if applicable) Reactants->Reflux Cool 3. Cool Reaction Mixture Reflux->Cool Extract 4. Extraction (e.g., with Ethyl Acetate) Cool->Extract Wash 5. Wash Organic Layer (Water, NaHCO3 solution) Extract->Wash Dry 6. Dry Organic Layer (Anhydrous Na2SO4) Wash->Dry Evaporate 7. Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify 8. Purification (Optional) (Distillation) Evaporate->Purify Product Pure this compound Ester Purify->Product

Caption: Workflow for this compound ester synthesis and purification.

References

how to minimize side reactions during ditetradecyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ditetradecyl adipate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their potential causes, and recommended solutions to minimize side reactions and improve product quality.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Ditetradecyl this compound Incomplete Reaction: The esterification is a reversible process and may not have reached completion.[1]- Increase the reaction time and continue monitoring via Thin Layer Chromatography (TLC).[1]- Use a slight excess of tetradecanol (molar ratio of 1:2.1 to 1:2.2 adipic acid to tetradecanol) to shift the equilibrium.[2]- Ensure efficient and continuous removal of water, a byproduct of the reaction, using a Dean-Stark apparatus or by applying a vacuum.[1][2]
Hydrolysis: The ester product can be hydrolyzed back to the starting materials in the presence of water.[1]- Ensure all reactants and solvents are anhydrous before starting the reaction.[1]- Maintain efficient water removal throughout the synthesis process.[1]
Loss During Workup: The product may be lost during extraction and purification steps.[1]- Ensure the pH is appropriate during aqueous washes to prevent hydrolysis.[1]- Use suitable solvent systems for extraction and chromatography to ensure good separation.[1]
Product is Contaminated with a Higher Boiling Point Impurity Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of tetradecanol to form di-tetradecyl ether.[1][3]- Maintain the reaction temperature at the minimum necessary for efficient esterification (e.g., 120-150°C for acid catalysis).[1][2]- Consider using a milder catalyst system or switching to enzymatic synthesis which operates at lower temperatures (e.g., 60-70°C).[4][5]
Product Contains Mono-tetradecyl this compound Incomplete Reaction: Insufficient reaction time or non-optimal conditions can lead to the formation of the monoester.[1]- Increase the overall reaction time.[1]- Ensure a sufficient excess of tetradecanol is used to favor the formation of the diester.[1]
Product is Darkly Colored Decomposition: High reaction temperatures can lead to the degradation or charring of the reactants or the final product.[2]- Lower the reaction temperature. While this may increase reaction time, it prevents degradation.[2]- Ensure the purity of the starting materials, as impurities can sometimes catalyze decomposition.[2]
Alkene Detected in Product Mixture Dehydration of Alcohol: Although less common with primary alcohols, elimination can occur at very high temperatures to form tetradecene.[1]- Avoid excessively high reaction temperatures. Operate within the recommended range for the chosen catalyst.[1]
Formation of Salts During Workup Saponification: Using a strong base to neutralize the acid catalyst while unreacted adipic acid is present can form a carboxylate salt, complicating purification.[1]- After the reaction, first wash the organic layer thoroughly with water to remove the bulk of the acid catalyst before neutralizing with a weak base solution like saturated sodium bicarbonate.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ditetradecyl this compound? A1: The most prevalent method is the direct Fischer-Speier esterification of adipic acid with two equivalents of tetradecanol, typically using an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1] Greener alternatives, such as enzymatic catalysis with lipases, are also gaining prominence.[4]

Q2: Why is the removal of water so critical during the esterification reaction? A2: The esterification reaction is reversible and produces water as a byproduct.[2] Based on Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants (adipic acid and tetradecanol), which reduces the final yield of ditetradecyl this compound.[2] Continuous removal of water is essential to drive the reaction to completion.[2]

Q3: What are the main factors that influence the reaction yield and rate? A3: The key factors are reaction temperature, reaction time, the type and concentration of the catalyst, and the molar ratio of the reactants.[4] Higher temperatures generally increase the reaction rate but also risk causing side reactions like ether formation or product degradation.[3][7]

Q4: How can I effectively minimize side reactions from the start? A4: Using milder reaction conditions is the most effective strategy. This includes operating at lower temperatures and using optimized catalyst concentrations.[4] Enzymatic catalysis, which proceeds at significantly lower temperatures (e.g., ~60-70°C), is highly effective at improving selectivity and reducing the formation of byproducts.[4]

Q5: Are there alternatives to strong acid catalysts for this synthesis? A5: Yes, several alternatives exist. Solid acid catalysts, such as acidic resins (e.g., Amberlyst-15) or titanium-based catalysts, are good options as they can be easily removed by filtration.[2][4] Immobilized enzymes like Candida antarctica lipase B (e.g., Novozym 435) offer a highly selective and environmentally friendly option under mild conditions.[4][5] Transesterification using a catalyst like tetrabutyl titanate is another method that avoids the production of water.[8][9]

Q6: How can I monitor the progress of the reaction? A6: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product.[2][4] Another common method, especially when using a Dean-Stark apparatus, is to measure the amount of water collected over time.[1][3]

Quantitative Data Summary

The table below summarizes typical quantitative parameters for different methods of ditetradecyl this compound synthesis. Yields are representative and can vary based on specific conditions and purification efficiency.

ParameterFischer Esterification (Acid Catalyst)Enzymatic Synthesis (Lipase)Transesterification (Titanate Catalyst)
Catalyst Sulfuric Acid or p-TSAImmobilized Lipase (e.g., Novozym 435)Tetrabutyl Titanate
Catalyst Loading 1-2% (w/w of reactants)[2]2.5-10% (w/w of reactants)[4][9]0.5-1.0% (w/w of reactants)[8]
Molar Ratio (Alcohol:Acid) 2.1:1 to 2.55:1[2][4]2:1[5]2.2:1 (Alcohol:Ester)[8]
Temperature 110 - 150 °C[2][5]60 - 70 °C[4][5]150 - 180 °C[8]
Reaction Time 4 - 8 hours[2][5]6 - 48 hours[4][5]3 - 5 hours[8]
Solvent Toluene (for azeotropic removal) or Solvent-free[2][5]Solvent-free or high-boiling inert solvent[4][5]Solvent-free[8]

Experimental Protocols

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid (p-TSA)

This protocol describes a common method using an acid catalyst with azeotropic removal of water.

Materials:

  • Adipic acid

  • Tetradecanol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine adipic acid and tetradecanol (1:2.2 molar ratio) in toluene.[3]

  • Catalyst Addition: Add the p-TSA catalyst (1-2% by weight of total reactants).[2]

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring.[5] Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[5]

  • Monitoring: Continue the reaction for 4-8 hours, or until the theoretical amount of water has been collected.[5]

  • Workup: Cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetone.[2][6]

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol utilizes an enzyme for a greener synthesis under milder conditions.

Materials:

  • Adipic acid

  • Tetradecanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

Procedure:

  • Reactant Charging: In a stirred tank reactor or a suitable flask, add adipic acid and tetradecanol (typically a 1:2 molar ratio).[4][5]

  • Enzyme Addition: Add the immobilized lipase (e.g., 2.5% w/w of reactants).[4]

  • Reaction Conditions: Maintain the reaction temperature at approximately 60-70°C with vigorous stirring for 6-24 hours.[4] To drive the reaction, apply a vacuum to remove the water byproduct.[5]

  • Enzyme Separation: After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be washed and reused.[4][5]

  • Purification: The liquid product can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted adipic acid, followed by drying. Further purification can be achieved by column chromatography or recrystallization if necessary.[4]

Visualizations

Troubleshooting_Workflow start Problem: Impure Product or Low Yield cause1 Potential Cause: Ether Formation start->cause1 cause2 Potential Cause: Incomplete Reaction (Monoester Present) start->cause2 cause3 Potential Cause: Hydrolysis start->cause3 cause4 Potential Cause: Product Degradation start->cause4 sol1 Solution: Lower Reaction Temperature cause1->sol1 sol2 Solution: Use Milder Catalyst (e.g., Lipase) cause1->sol2 sol3 Solution: Increase Reaction Time cause2->sol3 sol4 Solution: Use Excess Tetradecanol cause2->sol4 sol5 Solution: Ensure Efficient Water Removal cause2->sol5 cause3->sol5 sol6 Solution: Use Anhydrous Reagents cause3->sol6 cause4->sol1

References

influence of substrate molar ratio on adipate synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of adipic acid and its esters, with a specific focus on the influence of the substrate molar ratio on product yield. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during adipate synthesis experiments, particularly those related to yield and the molar ratio of substrates.

IssuePotential Cause(s)Recommended Solution(s)
Low this compound Yield Incomplete Reaction: The reaction may not have reached completion within the allotted time.- Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction duration.- Increase Temperature: While this can accelerate the reaction, be cautious as higher temperatures might promote side reactions.[1]
Reaction Equilibrium: Esterification is often a reversible reaction, and the equilibrium may not favor product formation.[1]- Adjust Substrate Molar Ratio: According to Le Chatelier's principle, using a large excess of one reactant (commonly the alcohol in esterification) can shift the equilibrium towards the product side, thereby increasing the yield.[1]- Remove Byproducts: The removal of water, a byproduct of esterification, will drive the reaction forward.[1]
Suboptimal Catalyst Concentration or Activity: The catalyst may be deactivated or used in an insufficient amount.[1]- Verify Catalyst Activity: Ensure the catalyst has been stored correctly and has not lost its activity. For acid catalysts, confirm they have not been neutralized.[1]- Optimize Catalyst Loading: Systematically vary the catalyst concentration to find the optimal loading for your specific reaction conditions.
Formation of Side Products Unwanted Byproducts: Side reactions can consume reactants or the desired product, lowering the overall yield.[1] This can include the formation of lower molecular weight dicarboxylic acids.[1]- Modify Reaction Conditions: Adjusting the temperature or pressure can sometimes minimize the formation of specific side products.- Change Catalyst: Some catalysts offer higher selectivity for the desired product.[2]
Difficulty in Product Isolation Emulsion Formation: Emulsions can form during the aqueous workup, making separation difficult.- Brine Wash: Use a saturated sodium chloride solution (brine) to help break the emulsion.- Solvent Choice: Employ an appropriate organic solvent for extraction.
High Viscosity: A highly viscous reaction mixture can hinder efficient stirring and product isolation.- Dilution: Dilute the reaction mixture with a suitable solvent to decrease its viscosity before proceeding with isolation steps.

Frequently Asked Questions (FAQs)

Q1: How does the molar ratio of alcohol to adipic acid critically affect the yield of this compound ester?

The molar ratio of alcohol to adipic acid is a crucial parameter for maximizing the yield of this compound esters. Based on Le Chatelier's principle, employing a significant excess of one of the reactants, typically the alcohol as it is often less expensive and easier to remove, can shift the reaction equilibrium towards the formation of the ester product, thus enhancing the yield.[1]

Q2: What is the optimal substrate molar ratio for this compound synthesis?

The optimal molar ratio is dependent on the specific substrates, catalyst, and reaction conditions being used. For instance, in the synthesis of diisooctyl this compound via transesterification, an optimal isooctanol to dimethyl this compound molar ratio was found to be 2.55:1.[3] It is essential to experimentally determine the optimal ratio for your specific system.

Q3: Can an excessive amount of one substrate negatively impact the reaction?

Yes, while an excess of one reactant can improve the yield up to a certain point, a very large excess can lead to a decrease in the concentration of the other reactant and the catalyst in the reaction system, which may slow down the reaction rate and potentially lower the overall yield.[3]

Q4: What are common byproducts in adipic acid synthesis, and how can they be minimized?

In the oxidation of cyclohexanol/cyclohexanone mixtures with nitric acid to produce adipic acid, common byproducts include lower molecular mass dicarboxylic acids like glutaric acid.[1][2] Optimizing reaction conditions such as temperature and reactant ratios, as well as choosing a highly selective catalyst, can help minimize the formation of these byproducts.

Quantitative Data Summary

The following table summarizes the effect of substrate molar ratio and other key parameters on the yield of this compound synthesis from various studies.

This compound ProductSubstratesCatalystMolar Ratio (Substrate 1:Substrate 2)Temperature (°C)Reaction Time (h)Yield (%)Reference
Diisooctyl this compoundIsooctanol:Dimethyl this compoundTitanium this compound2.55:1117Not Specified94.23[3]
Butyl ButyrateButyric Acid:ButanolNovozym 4351:3.9356.099.9399.62[4]
Butyl ButyrateButyric Acid:ButanolNovozym 4351:3.3553.909.7999.55[4]
Adipic AcidCyclohexanone:CatalystCs2Sn0.5PMo12O401:0.0037902055[5]
Adipic AcidCyclohexanol/Cyclohexanone:Nitric AcidCopper/VanadiumNot Specified850.0017 (6s)90[6]

Experimental Protocols

General Protocol for the Synthesis of Diethyl this compound via Fischer Esterification

This protocol describes a general method for synthesizing diethyl this compound from adipic acid and ethanol using sulfuric acid as a catalyst, with a focus on varying the molar ratio of the alcohol.

Materials:

  • Adipic Acid

  • Ethanol (absolute)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place adipic acid (1.0 equivalent).

  • Varying Molar Ratio: Add ethanol in the desired molar excess (e.g., 3, 5, or 10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol% relative to adipic acid).

  • Reflux: Heat the reaction mixture to reflux and maintain it for a predetermined time (e.g., 4-6 hours). Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude diethyl this compound by vacuum distillation.

  • Analysis: Characterize the final product and determine the yield by weight and purity by GC or NMR.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Substrates (e.g., Adipic Acid, Alcohol) Molar_Ratio Vary Substrate Molar Ratio (e.g., 1:3, 1:5, 1:10 Acid:Alcohol) Reactants->Molar_Ratio Catalyst Choose Catalyst (e.g., H2SO4, Lipase) Reaction_Setup Set Up Reaction Apparatus (Flask, Condenser, Stirrer) Catalyst->Reaction_Setup Molar_Ratio->Reaction_Setup Run_Reaction Run Reaction under Controlled Conditions (Temp, Time) Reaction_Setup->Run_Reaction Quench Quench & Neutralize Run_Reaction->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product (e.g., Distillation) Dry->Purify Characterize Characterize Product (NMR, IR, GC-MS) Purify->Characterize Calculate_Yield Calculate Yield Characterize->Calculate_Yield Signaling_Pathway cluster_process Process Adipic_Acid Adipic Acid (HOOC-(CH2)4-COOH) Protonation Protonation of Carbonyl (Catalyst: H+) Adipic_Acid->Protonation Alcohol Alcohol (R-OH) (Excess) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Electrophilic Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Adipate_Ester This compound Ester Water_Elimination->Adipate_Ester Water Water (Byproduct) Water_Elimination->Water

References

techniques for removing water byproduct in adipate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during adipate esterification, with a specific focus on the effective removal of the water byproduct to maximize reaction yield.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from an this compound esterification reaction?

A1: this compound esterification is a reversible equilibrium reaction. Water is a product of this reaction, and its accumulation can drive the equilibrium back towards the reactants (adipic acid and alcohol) through a process called hydrolysis.[1][2] To achieve a high conversion rate and maximize the yield of the this compound ester, it is essential to continuously remove water as it is formed. This shifts the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle.[1][3]

Q2: What are the most common laboratory techniques for removing water during this compound esterification?

A2: The most prevalent laboratory-scale methods include:

  • Azeotropic Distillation: This technique employs a water-immiscible solvent (an entrainer), such as toluene or hexane, which forms a low-boiling azeotrope with water.[1][4] The azeotrope is continuously distilled from the reaction mixture and collected in a Dean-Stark apparatus, where the water separates from the entrainer, which is then returned to the reaction flask.[1][4]

  • Vacuum Application: Applying a vacuum lowers the boiling point of the reaction components, allowing for the removal of water at lower temperatures.[5][6] This is particularly advantageous for thermally sensitive compounds and can significantly improve conversion rates.[5]

  • Use of Desiccants: A chemical drying agent, such as molecular sieves or anhydrous salts (e.g., silica gel), is added directly to the reaction mixture to absorb the water as it is generated.[7][8] The acid catalyst itself, if using concentrated sulfuric acid, can also serve as a dehydrating agent.[9]

  • Reactive Distillation: This advanced method integrates the chemical reaction and product separation into a single process.[10] As the esterification occurs within a distillation column, water is continuously removed as a more volatile component, driving the reaction to completion.[11][12]

Q3: How do I choose the most suitable water removal method for my experiment?

A3: The optimal method depends on several factors:

  • Scale of the Reaction: Azeotropic distillation is well-suited for a wide range of laboratory scales. Desiccants are often practical for smaller-scale reactions.

  • Thermal Stability of Reactants and Products: If your compounds are sensitive to high temperatures, applying a vacuum to reduce the reaction temperature is a highly effective strategy.[5] Pervaporation is another low-temperature option.[13]

  • Boiling Points of Reactants: If the alcohol has a low boiling point, it may co-distill with the water. In such cases, methods like using desiccants or reactive distillation might be more appropriate.

  • Desired Purity and Yield: Reactive distillation can offer very high purity and yield by continuously shifting the equilibrium.[10][12] For enzymatic reactions, applying a vacuum has been shown to achieve 100% conversion.[5]

Q4: Can side reactions occur due to improper water removal?

A4: While the primary consequence of inefficient water removal is low yield due to the reverse hydrolysis reaction, the high temperatures often used in distillation can sometimes promote side reactions, such as the formation of ethers from the alcohol starting material.[14] Traditional distillation methods can require temperatures up to 250°C, increasing the risk of byproduct formation.[15]

Troubleshooting Guides

Issue 1: Low Yield of this compound Ester

This is the most common problem and is often linked to the reaction's equilibrium.

Troubleshooting Steps:

  • Verify Water Removal Efficiency: Ensure your chosen water removal technique is functioning correctly.

    • Dean-Stark: Is water collecting in the trap? Is the entrainer refluxing properly?

    • Vacuum: Is the system holding a stable, low pressure? Check for leaks.

    • Desiccants: Was the desiccant activated (dried) before use? Is a sufficient quantity being used?

  • Increase Reactant Excess: According to Le Chatelier's principle, using a large excess of one reactant (typically the less expensive and more easily removable alcohol) can significantly shift the equilibrium towards the products.[2]

  • Check Catalyst Activity: Ensure the catalyst has not been deactivated or neutralized. For acid catalysts like sulfuric acid, confirm it is present in sufficient catalytic amounts.[2]

  • Optimize Reaction Time and Temperature: While higher temperatures increase the reaction rate, they can also lead to degradation.[16] Ensure the reaction has been allowed to run for a sufficient time to reach completion.

G start Low this compound Ester Yield check_water Is water being effectively removed? start->check_water check_ratio Is there a sufficient excess of one reactant (e.g., alcohol)? check_water->check_ratio Yes solution_water Improve water removal technique (e.g., check vacuum seals, activate desiccant). check_water->solution_water No check_catalyst Is the catalyst active and sufficient? check_ratio->check_catalyst Yes solution_ratio Increase molar excess of alcohol. check_ratio->solution_ratio No optimize_conditions Are reaction time and temperature optimal? check_catalyst->optimize_conditions Yes solution_catalyst Add fresh or more catalyst. check_catalyst->solution_catalyst No optimize_conditions->start No, still low yield. Re-evaluate entire process. solution_conditions Adjust temperature or increase reaction time. optimize_conditions->solution_conditions No

A troubleshooting workflow for addressing low yield.
Issue 2: Reaction Stalls or Proceeds Very Slowly

Troubleshooting Steps:

  • Insufficient Mixing: In heterogeneous mixtures (e.g., with solid adipic acid or desiccants), ensure vigorous stirring to facilitate contact between reactants and catalyst.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials. Consider purifying the adipic acid or alcohol before the reaction.

  • Temperature Too Low: Esterification rates are temperature-dependent. Ensure the reaction is heated to the appropriate temperature for the catalyst system being used (e.g., 35-65°C for many lipase catalysts, higher for acid catalysts).[16]

Data Presentation

Table 1: Impact of Reactant Molar Ratio and Water Removal on Ester Yield
Reactant Ratio (Alcohol:Acid)Water Removal MethodTypical Ester YieldReference
1:1None~65% (at equilibrium)[2]
10:1None (driven by excess)Up to 97%[2]
15:1Reflux (inherent removal)Optimized Conversion[17]
2.5:1Vacuum (6.7 kPa)100%[5]
4:1Phase Separation (Ionic Liquid)>99%[18]
Table 2: Comparison of Water Removal Techniques
TechniqueTypical Operating Temp.AdvantagesDisadvantages
Azeotropic Distillation 80 - 140°C (depends on entrainer)Highly effective; suitable for various scales.[4]Requires an additional solvent (entrainer); higher energy consumption.[5]
Vacuum Application 50 - 100°CReduces thermal stress; ideal for sensitive compounds; can achieve very high conversion.[5]Requires specialized vacuum-tight glassware and pump.
Desiccants Varies with reactionSimple setup; no complex glassware needed.[7]Can be difficult to separate from the reaction mixture; potential for side reactions.
Reactive Distillation Varies with systemCombines reaction and separation; high efficiency and purity; continuous process.[10]Complex setup; requires careful process design.[12]
Pervaporation 50 - 80°CLow energy consumption; operates at mild temperatures.[13]Requires specialized membranes; may have limited flux rates.

Experimental Protocols

Protocol 1: Water Removal by Azeotropic Distillation using a Dean-Stark Apparatus

This protocol describes a general method for the synthesis of an this compound ester using toluene as an azeotropic entrainer to remove water.

Materials:

  • Adipic Acid

  • Alcohol (e.g., 2-ethylhexanol), ~3-fold molar excess

  • Toluene

  • Acid Catalyst (e.g., p-Toluenesulfonic acid, p-TsOH)

  • Round-bottom flask, Dean-Stark trap, Reflux condenser, Heating mantle, Magnetic stirrer

Procedure:

  • Combine adipic acid, the alcohol, toluene (enough to fill the Dean-Stark trap and suspend the reactants), and a catalytic amount of p-TsOH in the round-bottom flask.[2]

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to a steady reflux. The toluene-water azeotrope will begin to distill.[4]

  • Vapors will condense and collect in the Dean-Stark trap. Being denser, water will separate and collect in the bottom of the graduated arm, while the less dense toluene will overflow and return to the reaction flask.[4]

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Cool the reaction mixture and proceed with standard workup procedures (e.g., washing with sodium bicarbonate solution to neutralize the acid catalyst).[19]

G start Start charge_reactor Combine Adipic Acid, Alcohol, Toluene, and Catalyst in Flask start->charge_reactor assemble Assemble Dean-Stark and Reflux Condenser charge_reactor->assemble heat Heat Mixture to Reflux assemble->heat distill Toluene-Water Azeotrope Distills and Condenses into Trap heat->distill separate Water Separates to Bottom, Toluene Returns to Flask distill->separate monitor Monitor Water Collection separate->monitor monitor->separate Water still collecting cool Cool Reaction Mixture monitor->cool No more water workup Proceed to Neutralization and Purification cool->workup end End workup->end

Workflow for water removal via azeotropic distillation.
Protocol 2: Water Removal under Vacuum

This method is adapted from a high-conversion synthesis of di(2-ethylhexyl) this compound (DEHA).[5]

Materials:

  • Adipic Acid

  • 2-ethylhexanol (2.5 molar equivalent)

  • Immobilized Lipase Catalyst (e.g., Novozym 435), 5% w/w

  • Reaction vessel suitable for vacuum, Vacuum pump, Heating mantle, Stirrer

Procedure:

  • Charge the reaction vessel with adipic acid, 2-ethylhexanol, and the immobilized lipase catalyst.

  • Seal the vessel and begin stirring.

  • Gradually apply vacuum to the system, reducing the pressure to approximately 6.7 kPa (50 Torr).

  • Once the target vacuum is reached, heat the reaction mixture to the desired temperature (e.g., 50°C).

  • The water byproduct will evaporate under the reduced pressure and be removed by the vacuum stream.

  • Maintain the reaction under these conditions for the required time (e.g., 3 hours for full conversion in the cited study).[5]

  • After the reaction is complete, release the vacuum, cool the mixture, and separate the catalyst by filtration.

Fischer Esterification Equilibrium

The core chemical principle dictating the need for water removal is the reaction equilibrium.

G reactants Adipic Acid + Alcohol products This compound Ester + Water reactants->products Esterification (Forward Reaction) Favored by H+ catalyst and removing water products->reactants Hydrolysis (Reverse Reaction) Favored by excess water

Equilibrium in this compound Esterification.

References

Technical Support Center: Purification of Crude Ditetradecyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude ditetradecyl adipate. Below you will find frequently asked questions and troubleshooting guides to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced ditetradecyl this compound?

The primary impurities in ditetradecyl this compound, which is typically synthesized via Fischer esterification of adipic acid and tetradecanol, are the unreacted starting materials.[1] These include:

  • Adipic Acid: A dicarboxylic acid that is solid at room temperature.[1]

  • Tetradecanol: A long-chain fatty alcohol.[1]

  • Residual acid catalyst: If an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used in the synthesis, it may also be present as an impurity.[1]

  • Side products: At high temperatures, the acid catalyst can promote the dehydration of tetradecanol to form di-tetradecyl ether.[2]

Q2: How can I remove unreacted adipic acid from my crude product?

Unreacted adipic acid can be effectively removed using a liquid-liquid extraction with a basic aqueous solution.[1] The acidic adipic acid reacts with a base (e.g., sodium bicarbonate or sodium carbonate) to form a water-soluble salt, which then partitions into the aqueous phase, leaving the desired non-polar ester in the organic phase.[1][3]

Q3: What is the best method to remove unreacted tetradecanol?

Both column chromatography and recrystallization can be effective for removing unreacted tetradecanol, which is more polar than the diester product.[1] The choice of method will depend on the scale of your purification, the desired final purity, and the physical state of your crude product.[1]

Q4: Is recrystallization a suitable purification method for ditetradecyl this compound?

Yes, recrystallization can be a suitable method.[1] The key is to select an appropriate solvent or solvent system where ditetradecyl this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain dissolved.[1] Good starting points for solvent screening include ethanol, acetone, or a mixed solvent system like hexane/ethyl acetate.[1][4] However, the presence of impurities can sometimes depress the melting point and cause the product to oil out instead of crystallizing.[5]

Q5: How can I assess the purity of my final ditetradecyl this compound product?

Several analytical techniques can be used to determine the purity of your product:[1]

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method to check for the presence of starting materials and other impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC): These are preferred methods for quantitative analysis and identification of specific impurities.[1]

  • Titration (Saponification): A classical method to determine the ester content by reacting the ester with a known amount of base and then back-titrating the excess base.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the presence of the ester carbonyl group and the absence of the broad O-H stretch from the carboxylic acid.[6]

Data Presentation

Comparison of Purity Analysis Methods

The following table summarizes key performance indicators for different analytical methods used to determine the purity of ditetradecyl this compound, allowing for a direct comparison of the techniques.[6]

ParameterTitration (Saponification)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%) 99.2 ± 0.599.5 ± 0.299.6 ± 0.198.9 ± 0.8
Limit of Detection (LOD) ~0.1%0.01%0.02%~0.5%
Limit of Quantitation (LOQ) ~0.3%0.03%0.06%~1.5%
Precision (RSD%) < 1.0%< 0.5%< 0.3%< 2.0%
Analysis Time per Sample ~2 hours~30 minutes~20 minutes~5 minutes
Primary Impurities Detected Acidic/Basic impuritiesResidual alcohols, other estersUV-active impuritiesGross structural impurities

Table adapted from BenchChem, 2025.[6]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

  • Problem: You are attempting to purify ditetradecyl this compound using silica gel column chromatography, but you are observing poor separation between the product and an impurity (e.g., tetradecanol).

  • Possible Cause: The solvent system (mobile phase) may be too polar, causing all compounds to elute too quickly with little separation.[7]

  • Solution:

    • Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems.[7] Start with a very non-polar solvent like 100% hexane and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.[1][8] Aim for an Rf value of 0.2-0.3 for the ditetradecyl this compound.[9]

    • Use a Gradient Elution: Start eluting the column with a non-polar solvent (e.g., 100% hexane) to first elute the least polar compounds.[1][7] Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to then elute the more polar compounds like tetradecanol.[1][8]

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels, which can lead to poor separation.

Issue 2: Product Fails to Crystallize During Recrystallization

  • Problem: After dissolving the crude ditetradecyl this compound in a hot solvent and allowing it to cool, the product either remains in solution or separates as an oil ("oiling out") instead of forming crystals.

  • Possible Causes:

    • The chosen solvent is not appropriate (the product is too soluble at low temperatures).

    • The presence of impurities is depressing the melting point and inhibiting crystal lattice formation.[5]

    • Too much solvent was used.

  • Solutions:

    • Solvent Screening: Perform small-scale tests with different solvents to find one where the product is soluble when hot but insoluble when cold.[1] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.[5]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of pure ditetradecyl this compound to initiate crystallization.[10]

    • Reduce Solvent Volume: If too much solvent was used, gently evaporate some of it to increase the concentration of the product and then attempt to cool the solution again.

    • Pre-purification: If a high concentration of impurities is suspected, perform a preliminary purification step, such as a liquid-liquid extraction to remove acidic impurities, before attempting recrystallization.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

  • Problem: During the aqueous wash with sodium bicarbonate, a stable emulsion forms between the organic and aqueous layers, making separation difficult.

  • Possible Cause: High concentrations of impurities acting as surfactants or vigorous shaking can lead to emulsion formation.[11]

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1][11] This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.[11]

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[11]

    • Allow to Stand: Let the separatory funnel stand undisturbed for a longer period to allow the layers to separate naturally.[11]

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction to Remove Acidic Impurities

This protocol is designed to remove acidic impurities, such as unreacted adipic acid and the acid catalyst.[1]

  • Dissolution: Dissolve the crude ditetradecyl this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.[1]

  • Aqueous Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution roughly equal to the volume of the organic phase.[1]

  • Extraction: Stopper the funnel and shake, venting frequently to release pressure from the evolved CO₂ gas.[1][11] Continue until gas evolution ceases.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the wash with the sodium bicarbonate solution (steps 2-4) one to two more times to ensure complete removal of acidic impurities.[1]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.[1][11]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][11]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the partially purified product.[1]

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing more polar impurities like unreacted tetradecanol.[8]

  • Column Preparation: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).[8]

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane).[1][8] Carefully apply the sample solution to the top of the silica gel bed.[1]

  • Elution: Begin eluting the column by adding the mobile phase to the top. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., move from 100% hexane to 98:2 hexane:ethyl acetate, then 95:5, etc.).[1][4] The less polar ditetradecyl this compound will elute before the more polar tetradecanol.[8]

  • Fraction Collection: Collect the eluent in separate, small fractions.[1]

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified ditetradecyl this compound.[1][7]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[1]

Protocol 3: Purification by Recrystallization

This protocol can be used as a final purification step if the product is a solid at room temperature.[4]

  • Solvent Selection: Choose a suitable solvent (e.g., ethanol or acetone) in which the crude product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude ditetradecyl this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Ditetradecyl this compound (Product, Adipic Acid, Tetradecanol, Catalyst) Extraction Liquid-Liquid Extraction (wash with aq. NaHCO₃) Crude->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Organic Phase SolventRemoval1 Solvent Removal Drying->SolventRemoval1 PartiallyPure Partially Pure Product (Product, Tetradecanol) SolventRemoval1->PartiallyPure Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) PartiallyPure->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC CombineFractions Combine Pure Fractions TLC->CombineFractions SolventRemoval2 Solvent Removal CombineFractions->SolventRemoval2 PureProduct Pure Ditetradecyl this compound SolventRemoval2->PureProduct Recrystallization Recrystallization (Optional final step) PureProduct->Recrystallization Troubleshooting_Logic Start Purification Step Fails CheckMethod Which method failed? Start->CheckMethod Column Column Chromatography CheckMethod->Column Column Recrystal Recrystallization CheckMethod->Recrystal Recrystal. Extract Extraction CheckMethod->Extract Extraction ColumnIssue Poor Separation? Column->ColumnIssue RecrystalIssue Oiling Out? Recrystal->RecrystalIssue ExtractIssue Emulsion? Extract->ExtractIssue ColumnSol1 Optimize Solvent via TLC ColumnIssue->ColumnSol1 Yes ColumnSol2 Use Gradient Elution ColumnIssue->ColumnSol2 Yes RecrystalSol1 Screen for New Solvent RecrystalIssue->RecrystalSol1 Yes RecrystalSol2 Induce with Seed Crystal RecrystalIssue->RecrystalSol2 Yes ExtractSol1 Add Brine (sat. NaCl) ExtractIssue->ExtractSol1 Yes ExtractSol2 Gentle Inversion (No Shaking) ExtractIssue->ExtractSol2 Yes

References

identifying and eliminating sources of adipate background contamination in a laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate sources of adipate background contamination in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are adipates and why are they a background contamination concern?

Adipates, such as Di(2-ethylhexyl) this compound (DEHA), are a class of chemical compounds primarily used as plasticizers.[1] These substances are added to polymers, like polyvinyl chloride (PVC), to increase their flexibility and durability.[1][2] Adipates are not chemically bound to the plastic polymer matrix; they exist in a "free form" within the material.[1][3] This makes them highly susceptible to leaching or extracting out of the plastic when they come into contact with solvents, heat, or even during storage.[1][3][4] Because of their prevalence in lab consumables and equipment, they can easily contaminate samples, leading to interfering peaks in analytical methods like GC/MS and LC/MS, which can obscure or mimic the signals of analytes of interest.[5][6]

Q2: What are the most common sources of this compound contamination in a laboratory?

This compound contamination can originate from a wide array of sources within the laboratory environment. It is crucial to systematically investigate each potential source to effectively eliminate the background signal. Common culprits include:

  • Solvents: Even high-purity solvents can contain trace levels of adipates. Methylene chloride, ethyl acetate, and acetone are common solvents to check.[1]

  • Plastic Consumables: Many laboratory products are made from plastics containing adipates. Significant leaching has been observed from items such as pipette tips, syringe filters, plastic syringes, and sample vials.[7][8]

  • Water Purification Systems: Deionized (DI) water systems can be a source of contamination. Plastic storage tanks, tubing, and even the filters used in ultrapure water systems can leach adipates and phthalates into the water.[1]

  • Glassware: While glass itself is not a source, improper cleaning or storage can lead to contamination. Some finishing solutions used by glassware manufacturers can contain plasticizers that leach into solvents.[1] Storing glassware with plastic caps or covering openings with Parafilm® can also introduce contaminants.[7]

  • Reagents and Other Consumables: Reagents like sodium sulfate, used for drying extracts, and the filter paper used with them should be checked.[1] Solvent stones (frits) used in HPLC and extraction systems are also known to leach adipates over time.[1]

  • General Laboratory Environment: Adipates are present in many everyday items, including flooring materials, paints, adhesives, and cables.[1] Dust particles in the air can carry these compounds and settle into samples or on equipment.[9] Personal care products like lotions can also be a source.[9]

Q3: How can I test my labware and reagents for this compound contamination?

The fundamental approach is to perform a "blank" analysis. This involves using a clean, verified solvent to extract potential contaminants from the item and then analyzing the solvent.

  • For Solvents: Concentrate a large volume of the solvent (e.g., 100 mL) down to a small volume (e.g., 1 mL) and analyze the residue.[1]

  • For Consumables (e.g., pipette tips, vials): Place the item in a clean glass vial, add a known volume of a high-purity solvent that has been tested and confirmed to be clean, agitate or sonicate for a period (e.g., 30 minutes), and then analyze the solvent for leached adipates.[10]

  • For Water: Perform a liquid-liquid extraction of a large volume of the DI water (e.g., 1 L) using a high-purity solvent like methylene chloride. Dry, concentrate, and analyze the extract.[1]

Q4: What is an acceptable level of this compound background?

The acceptable level of contamination is highly dependent on the specific application and the required sensitivity of the analytical method. For ultra-trace level environmental analysis, such as EPA semi-volatile drinking water methods, the required detection limits can be extremely low (e.g., below 0.1-0.2 µg/L).[11] For these applications, even minor background contamination can render the data unusable.[1] It is essential to establish a baseline for your blank samples and determine if the background level interferes with the quantification of your target analytes.

Troubleshooting Guide: Identifying and Eliminating this compound Contamination

If you are observing persistent this compound background in your analytical blanks, follow this systematic approach to isolate and remediate the source.

This compound Contamination Troubleshooting Workflow

A High this compound Background Detected in Blank B Step 1: Analyze High-Purity Solvent Directly A->B C Is Solvent Contaminated? B->C D Purchase Higher Grade Solvent or Distill in Glass C->D Yes E Step 2: Test DI Water Source C->E No N System Clean. Verify with New Blank. D->N F Is Water Contaminated? E->F G Service Water System (Change Filters/Tubing) or Use Bottled HPLC-Grade Water F->G Yes H Step 3: Test Consumables via Leaching Study F->H No G->N I Are Consumables (Vials, Tips, Filters) Contaminated? H->I J Source this compound-Free Consumables (e.g., Glass, Polypropylene) I->J Yes K Step 4: Verify Glassware Cleaning Protocol I->K No J->N L Is Glassware Contaminated? K->L M Implement Rigorous Cleaning: Detergent Wash, Solvent Rinse, High-Temp Bake-out L->M Yes L->N No M->N

Caption: Systematic workflow for troubleshooting high this compound background.

Data Summary: Potential Contamination Sources and Solutions
Potential SourceHow to InvestigateRecommended Action(s)
Solvents Evaporate a large volume (e.g., 100 mL) of solvent to 1 mL and analyze the concentrate via GC/MS or LC/MS.[1]Purchase a higher purity grade of solvent. If necessary, distill the solvent in an all-glass apparatus before use.
Deionized (DI) Water Perform a liquid-liquid extraction on 1 L of DI water with clean methylene chloride, concentrate the extract, and analyze.[1]Service the water purification system, paying attention to plastic tanks and tubing.[1] For critical applications, use commercially available, bottled HPLC-grade water.
Plastic Consumables Incubate the item (pipette tips, filter, vial, etc.) in a clean solvent. Analyze the solvent for leached adipates.[7][10]Switch to glass or polypropylene alternatives where possible.[7] Source certified "this compound-free" or "low-extractable" consumables. Always test a new lot of consumables before use.
Glassware Rinse scrupulously clean glassware with a high-purity solvent and analyze the rinsate. Check both new and in-use glassware.Wash with a laboratory-grade, phosphate-free detergent, rinse thoroughly with tap and DI water, then solvent-rinse. Bake glassware at 400 °C to volatilize contaminants.[1]
Reagents (e.g., Sodium Sulfate) Extract a sample of the reagent with a clean solvent and analyze the extract.Bake the reagent at 400 °C to remove volatile organic contaminants.[1] Test the baked reagent to confirm cleanliness.
Solvent Inlet Filters (Frits) Remove the filter from the solvent line, rinse it thoroughly with clean solvent, and analyze the rinsate.If rinsing does not solve the issue, replace the filter with a new one. For some systems, removing the filter may be an option if solvents are pre-filtered and clean.[1]
Laboratory Air / Dust Place a clean glass petri dish with a small amount of solvent in the work area for a period, then analyze the solvent.Maintain a clean and dust-free work area. Keep samples covered whenever possible.[9]

Key Experimental Protocols

Protocol 1: Solvent Purity Test
  • In a fume hood, carefully measure 100 mL of the solvent to be tested into a scrupulously clean glass beaker or evaporation dish.

  • Under a gentle stream of high-purity nitrogen, evaporate the solvent down to a final volume of approximately 1 mL.

  • Transfer the final concentrated extract into a GC or LC vial.

  • Analyze the extract for this compound contaminants using your established analytical method.[1]

  • If a measurable amount of this compound is detected, the solvent is not suitable for trace analysis and a higher grade should be sourced.[1]

Protocol 2: Leaching Test for Laboratory Consumables
  • Place a known quantity of the consumable to be tested (e.g., 10 pipette tips, 1 syringe filter) into a clean glass vial with a PTFE-lined cap.

  • Add a measured volume (e.g., 5 mL) of a solvent you have previously confirmed to be free of adipates (see Protocol 1).

  • Seal the vial and agitate or sonicate for 30-60 minutes at room temperature.

  • Carefully remove the solvent from the vial, avoiding contact with the tested item, and transfer it to a clean analysis vial.

  • Analyze the solvent for leached adipates. A significant increase in this compound concentration compared to a solvent blank indicates the consumable is a source of contamination.[7][10]

Protocol 3: Glassware Cleaning for Trace Analysis
  • Initial Wash: Scrub glassware thoroughly with a laboratory-grade, phosphate-free detergent and hot water.[10]

  • Tap Water Rinse: Rinse the glassware a minimum of six times with tap water to remove all detergent residue.[10]

  • DI Water Rinse: Rinse the glassware three to five times with deionized water.

  • Solvent Rinse: Rinse the glassware three times with a high-purity solvent (e.g., acetone or methanol).

  • Baking: Place the glassware in an oven at 400 °C for at least 1 hour to volatilize any remaining organic contaminants.[1] Allow to cool completely in a clean environment before use. Do not cover with plastic film while cooling.

Labware Selection Guide

A Selecting Labware for Trace Analysis B Will aggressive organic solvents be used? A->B C Use Borosilicate Glassware (Solvent-rinsed and baked) B->C Yes E Are you analyzing for adipates/phthalates? B->E No D Is heating or long-term storage required? C->D D->C Yes G AVOID: PVC, Polystyrene, and PVDC. D->G No (Short-term use only) E->C Yes F Use Polypropylene (PP) or Polyethylene (PE) consumables. Always perform leaching test on new lots E->F No

Caption: Decision tree for selecting this compound-free labware.

References

Technical Support Center: Optimizing Adipate Synthesis with Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize the synthesis of adipate esters. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing this compound synthesis?

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes.[1][2][3][4][5][6] In the context of this compound synthesis, RSM is a powerful tool for modeling and analyzing the effects of multiple variables on the reaction yield.[1][3][4] It allows researchers to efficiently identify the optimal experimental conditions (e.g., temperature, catalyst concentration, reactant molar ratio, and reaction time) to maximize product yield while minimizing the number of experimental runs.[1][3][4][7]

Q2: What are the most critical factors influencing the yield of this compound esters in a synthesis optimized by RSM?

The primary factors that significantly affect the yield of this compound esters include:

  • Reaction Temperature: Temperature influences the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product.[8][9]

  • Catalyst Concentration: The amount of catalyst affects the reaction kinetics. An optimal concentration is necessary to achieve a high conversion rate without promoting unwanted side reactions.[9]

  • Molar Ratio of Reactants: The ratio of alcohol to adipic acid is a crucial parameter. Using an excess of the alcohol can shift the reaction equilibrium towards the formation of the this compound ester, thereby increasing the yield.[10]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to reach completion. However, prolonged reaction times might lead to the formation of byproducts.[8][9]

Q3: What are common side reactions in this compound synthesis and how can they be minimized?

A common side reaction is the formation of byproducts, which can complicate purification and reduce the overall yield.[10] For instance, in the synthesis of di-esters, incomplete reaction can result in the presence of the monoester.[11] At high temperatures, acid catalysts can promote the dehydration of the alcohol to form ethers.[11] To minimize these side reactions, it is recommended to:

  • Optimize Reaction Conditions: Use RSM to identify the optimal temperature and catalyst concentration that favor the desired product formation.[9]

  • Consider Milder Catalysts: In some cases, using a milder or more selective catalyst, such as an immobilized enzyme (e.g., lipase), can reduce byproduct formation.[8][9]

  • Control Reaction Time: Avoid unnecessarily long reaction times that might promote the degradation of the product or the formation of secondary products.

Q4: How is water removal managed during this compound synthesis and why is it important?

The esterification of adipic acid is a reversible reaction that produces water as a byproduct.[10][11] The presence of water can shift the equilibrium back towards the reactants, thus reducing the product yield.[10] To drive the reaction to completion, water is typically removed as it is formed.[10][11] A common laboratory technique for water removal is the use of a Dean-Stark apparatus.[11] Ensuring that all reactants and solvents are anhydrous before starting the reaction is also a critical step.[11]

Troubleshooting Guides

Issue 1: Low Yield of this compound Ester

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase the reaction time.[11]- Ensure the reaction has reached equilibrium.
Equilibrium Limitation - Increase the molar ratio of the alcohol to adipic acid to shift the equilibrium towards the product.[10][11]- Efficiently remove water using a Dean-Stark apparatus or by ensuring anhydrous conditions.[10][11]
Catalyst Deactivation - Verify the activity of the catalyst. If using a reusable catalyst, ensure it has been properly regenerated.[9]- Check for impurities in the reactants that could poison the catalyst.[9]
Suboptimal Conditions - Re-evaluate the RSM model and ensure that the experimental conditions are at the optimum predicted by the model.- Perform a few additional experiments around the predicted optimum to confirm the results.

Issue 2: Presence of Impurities and Byproducts in the Final Product

Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Increase the reaction time or consider a slight increase in temperature within the optimal range identified by RSM.- Improve the efficiency of the purification process (e.g., washing, distillation, or chromatography).[9]
Formation of Monoester - Increase the molar ratio of the alcohol to ensure complete conversion to the diester.[11]- Increase the reaction time.[11]
Ether Formation (from alcohol dehydration) - Reduce the reaction temperature.[11]- Consider using a milder or more selective catalyst.[11]

Experimental Protocols

General Protocol for Lipase-Catalyzed this compound Ester Synthesis Optimized by RSM

This protocol provides a general framework. The specific optimal conditions will be determined by the RSM experimental design.

  • Reactant and Enzyme Preparation: Adipic acid, the corresponding alcohol, and the immobilized lipase (e.g., Candida antarctica lipase) are brought to room temperature.[8] Ensure all reactants are of high purity.

  • Reaction Setup: The reactants are mixed in a stirred-tank reactor according to the molar ratio specified by the RSM design.[8]

  • Enzyme Addition: The immobilized lipase is added to the reaction mixture. The amount of enzyme is a key variable in the RSM optimization.[8]

  • Reaction Conditions: The reaction is carried out at the temperature and agitation speed determined by the RSM experimental run for a specified reaction time.[8]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion yield.

  • Product Isolation: After the reaction is complete, the immobilized enzyme is separated by filtration. The product is then purified, typically by washing with a dilute base to remove any unreacted adipic acid, followed by drying and solvent removal.[9]

Data Presentation

Table 1: Example of Optimized Conditions for Lipase-Catalyzed this compound Ester Synthesis

ParameterOptimized ValueReference
Reaction Time 438 min[8]
Temperature 60 °C[8]
Agitation Speed 500 rpm[8]
Enzyme Amount 2.5% w/w[8]
Predicted Yield 96.0%[8]
Actual Yield 95.5%[8]

Table 2: Optimized Conditions for the Synthesis of Dilauryl this compound

ParameterOptimized ValueReference
Substrate Molar Ratio (Alcohol:Acid) 5.7:1[12]
Enzyme Amount 0.18 g[12]
Temperature 53.1 °C[12]
Reaction Time 282.2 min[12]
Esterification Percentage 96.0%[12]

Visualizations

RSM_Workflow A Define Problem & Identify Key Factors (e.g., Temp, Time, Molar Ratio, Catalyst Conc.) B Select Experimental Design (e.g., Box-Behnken, Central Composite) A->B C Perform Experiments B->C D Collect Data (e.g., this compound Yield) C->D E Fit Mathematical Model (e.g., Quadratic Polynomial) D->E F Analyze Model (ANOVA, 3D Response Surfaces) E->F G Determine Optimal Conditions F->G H Verify Experimentally G->H I Optimized this compound Synthesis H->I

Caption: A typical workflow for optimizing this compound synthesis using Response Surface Methodology.

Adipate_Synthesis_Pathway cluster_reactants Reactants cluster_products Products Adipic_Acid Adipic Acid HOOC-(CH2)4-COOH Catalyst Catalyst (e.g., H2SO4 or Lipase) Alcohol Alcohol 2 R-OH Adipate_Ester This compound Ester R-OOC-(CH2)4-COO-R Water Water 2 H2O Catalyst->Adipate_Ester Esterification Catalyst->Water

Caption: General reaction pathway for the synthesis of an this compound diester.

References

Validation & Comparative

A Comparative Guide to Adipate Synthesis: Methods, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adipic acid, a crucial dicarboxylic acid, is a vital component in the production of nylon-6,6, polyurethanes, and other polymers with applications ranging from textiles to pharmaceuticals. The growing demand for sustainable and efficient chemical processes has spurred the development of diverse synthetic routes to this important building block. This guide provides a comparative analysis of the prominent methods for adipate synthesis, offering a comprehensive overview of their performance based on experimental data, detailed protocols for key experiments, and visual representations of the synthetic pathways.

At a Glance: Performance Comparison of this compound Synthesis Methods

The selection of an appropriate synthesis method for adipic acid depends on various factors, including the desired yield, purity, scalability, and environmental impact. The following table summarizes the key quantitative data for the conventional chemical synthesis, biocatalytic production, and electrochemical synthesis of adipates.

ParameterConventional Chemical SynthesisBiocatalytic SynthesisElectrochemical Synthesis
Feedstock Cyclohexane, Cyclohexanol, CyclohexeneGlucose, Biomass, Lignin-derived phenolsCyclohexanol, KA oil (Ketone-Alcohol oil)
Primary Reagent/Catalyst Nitric acid, Potassium permanganate, Hydrogen peroxideEngineered microorganisms (e.g., E. coli, S. cerevisiae), Enzymes (e.g., lipase)Metal-based electrocatalysts (e.g., NiOOH, MnOx)
Typical Yield 58-98%[1][2]Varies widely (e.g., 0.25 g/g glucose, up to 68 g/L titer)[3]52-96.5%[4]
Reaction Temperature (°C) 55 - 120[1][2]30 - 37 (Fermentation)35 - 80[5]
Reaction Time 1 - 10 hours[1][2]24 - 144 hours (Fermentation)[3][6]1 - 24 hours
Key Advantages High yield, well-established technologyUse of renewable feedstocks, milder reaction conditionsAvoids harsh chemical oxidants, can be powered by renewable electricity
Key Disadvantages Use of corrosive and hazardous reagents (nitric acid), generation of nitrous oxide (a potent greenhouse gas)[7][8]Lower productivity, complex product purificationCatalyst stability and cost, requires specialized equipment

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the primary this compound synthesis methods.

Conventional_Synthesis cluster_feedstock Petroleum Feedstock cluster_process Chemical Oxidation cluster_product Product Cyclohexane Cyclohexane KA_Oil Cyclohexanol/ Cyclohexanone (KA Oil) Cyclohexane->KA_Oil Air Oxidation Oxidation Nitric Acid Oxidation KA_Oil->Oxidation Adipic_Acid Adipic Acid Oxidation->Adipic_Acid Biocatalytic_Synthesis cluster_feedstock Renewable Feedstock cluster_process Bioconversion cluster_product Product Glucose Glucose Fermentation Engineered Microorganism (e.g., E. coli) Glucose->Fermentation Intermediate Muconic Acid or other intermediates Fermentation->Intermediate Adipic_Acid Adipic Acid Intermediate->Adipic_Acid Hydrogenation (if needed) Electrochemical_Synthesis cluster_feedstock Feedstock cluster_process Electrochemical Conversion cluster_product Product Cyclohexanol Cyclohexanol or KA Oil Electrolysis Electrochemical Cell with Catalyst Cyclohexanol->Electrolysis Adipic_Acid Adipic Acid Electrolysis->Adipic_Acid Electrocatalytic Oxidation

References

A Comparative Guide to Enzymatic and Chemical Catalysis for Adipate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Adipic acid is a commercially significant dicarboxylic acid, primarily serving as a key monomer for the production of nylon-6,6 polyamide and polyurethanes.[1][2] Traditionally, its synthesis has been dominated by chemical catalysis methods that rely on petrochemical feedstocks. However, growing environmental concerns have spurred the development of more sustainable enzymatic routes. This guide provides an objective comparison of these two catalytic approaches, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Chemical Catalysis: The Conventional Approach

The predominant industrial method for adipic acid production involves the oxidation of a mixture of cyclohexanone and cyclohexanol (known as KA oil) with nitric acid.[1][3][4][5] While effective, this process is a significant contributor to anthropogenic emissions of nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide.[1][2] Alternative, greener chemical methods are being explored, often utilizing oxidants like hydrogen peroxide or oxygen.[6][7]

A common laboratory-scale chemical synthesis involves the oxidative cleavage of cyclohexene using a strong oxidizing agent like potassium permanganate (KMnO₄).[8][9][10] This method demonstrates the fundamental principle of cleaving a cyclic alkene to form a linear dicarboxylic acid.

Quantitative Data for Chemical Synthesis
MethodStarting MaterialCatalyst/OxidantTemperature (°C)Yield (%)Reference
Permanganate OxidationCyclohexenePotassium Permanganate (KMnO₄)35 - 4550.8[8][9]
Nitric Acid OxidationCyclohexanone/Cyclohexanol (KA Oil)Nitric Acid (HNO₃) / Copper & Vanadium saltsNot specifiedHigh (Industrial)[1][4][5]
Ruthenium-catalyzed OxidationCyclohexanoneRuCl₃·nH₂O / Oxone®Room Temperature73[11]
Green Route with H₂O₂CyclohexeneSodium Tungstate (Na₂WO₄·2H₂O) / H₂O₂Not specifiedNot specified[7][12]
Experimental Protocol: Adipic Acid Synthesis via Permanganate Oxidation of Cyclohexene

This protocol is adapted from procedures described by the University of the West Indies and other academic sources.[8][9]

Materials:

  • Cyclohexene (2 mL)

  • Potassium permanganate (KMnO₄) (8.4 g)

  • Water (50 mL)

  • 1% Sodium hydroxide (NaOH) solution

  • Methanol (if needed)

  • Concentrated Hydrochloric acid (HCl)

  • 250 mL Erlenmeyer flask

  • Ice-water bath

  • Vacuum filtration apparatus (Buchner funnel)

Procedure:

  • Combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate in a 250 mL Erlenmeyer flask.

  • Loosely stopper the flask and swirl vigorously for 5 minutes. The reaction is exothermic, and the temperature should rise to between 35°C and 40°C. If the temperature exceeds 45°C, cool the flask in an ice-water bath.[8]

  • Continue swirling at frequent intervals for an additional 20 minutes to ensure thorough mixing.[8]

  • After 20 minutes, place the flask on a steam bath for 15 minutes. Check for the presence of unreacted permanganate (a purple ring around a brown spot of manganese dioxide on filter paper). If present, add 1 mL of methanol and heat until the purple color disappears.[8]

  • Filter the hot mixture by vacuum filtration to remove the manganese dioxide. Rinse the reaction flask and the filter cake with two 10 mL portions of hot 1% NaOH solution.[8]

  • Boil the combined filtrate until the volume is reduced to approximately 10 mL.[8]

  • Cool the concentrated solution in an ice-water bath and acidify to a pH of about 1 by cautiously adding concentrated HCl dropwise with stirring.[8]

  • Allow the mixture to stand in the ice bath for 5-10 minutes to complete crystallization.

  • Collect the adipic acid crystals by vacuum filtration and recrystallize from a minimal amount of boiling water (approx. 5 mL).[8]

  • Cool the recrystallized solution to room temperature and then in an ice bath for 10 minutes.

  • Collect the purified product by vacuum filtration and allow it to dry.

G cluster_chemical Chemical Synthesis Workflow cyclohexene Cyclohexene reaction Oxidative Cleavage (35-45°C) cyclohexene->reaction permanganate KMnO₄ (Oxidant) permanganate->reaction filtration Filtration (Remove MnO₂) reaction->filtration acidification Acidification (conc. HCl) filtration->acidification crystallization Crystallization & Purification acidification->crystallization adipate Adipic Acid crystallization->this compound

Caption: Chemical synthesis of adipic acid from cyclohexene.

Enzymatic Catalysis: A Sustainable Alternative

Enzymatic catalysis offers a greener path to adipic acid and its derivatives, operating under milder conditions and often starting from renewable feedstocks like glucose or biomass.[3][13] These biocatalytic routes can exhibit high specificity, reducing the formation of unwanted byproducts.[14] Key strategies include whole-cell fermentation using engineered microbes and in vitro catalysis with isolated enzymes.

One prominent enzymatic approach is the synthesis of this compound esters through the esterification of adipic acid with alcohols, catalyzed by lipases such as Candida antarctica lipase B (CAL-B).[15][16][17] Another advanced strategy involves constructing artificial metabolic pathways in microorganisms, such as the reverse this compound degradation pathway (RADP), to produce adipic acid directly from glucose.[17][18]

Quantitative Data for Enzymatic Synthesis
MethodStarting Material(s)BiocatalystTemperature (°C)Conversion/YieldReference
EsterificationAdipic acid, 2-ethylhexanolCandida antarctica lipase B (immobilized)50~100% yield[16][17]
EsterificationAdipic acid, Isononyl alcoholEversa lipase (immobilized)50100% conversion[19]
EsterificationAdipic acid, MethanolCandida antarctica lipase B (immobilized)58.597.6% yield[15]
Fed-batch Fermentation (RADP)GlucoseEngineered E. coliNot specified93.1% yield (68 g/L titer)[17]
PolycondensationDiethyl this compound, 1,6-hexanediolNovozym 435 (CAL-B)80-100High Mₙ polyester[20][21]
Experimental Protocol: General Procedure for Lipase-Catalyzed this compound Ester Synthesis

This generalized protocol is based on solvent-free esterification methods described in the literature.[15][17][19]

Materials:

  • Adipic acid

  • Alcohol (e.g., 2-ethylhexanol, isononyl alcohol)

  • Immobilized lipase (e.g., Novozym 435, Eversa lipase)

  • Reaction vessel (e.g., round-bottom flask) with temperature control and stirring

  • Vacuum system

Procedure:

  • Charge the reaction vessel with adipic acid and the desired alcohol. A molar excess of the alcohol (e.g., 2.5:1 alcohol to acid) is often used to drive the reaction equilibrium towards the product.[14][17]

  • Add the immobilized lipase catalyst, typically at a loading of 5-10% by weight of the total substrates.[15][19]

  • Heat the mixture to the optimal temperature for the enzyme, commonly between 50°C and 70°C, with continuous stirring.[16][22]

  • Apply a vacuum to the system (e.g., 6.7-13.3 kPa) to continuously remove the water byproduct, which shifts the reaction equilibrium towards ester formation.[16][19]

  • Monitor the reaction progress over several hours (e.g., 3-6 hours) until the desired conversion is achieved.[15][19]

  • Upon completion, the immobilized enzyme can be easily separated from the liquid product by simple filtration for reuse.

  • The resulting this compound ester product typically requires minimal purification.[17]

G cluster_enzymatic Enzymatic Synthesis Workflow (Esterification) adipic_acid Adipic Acid reaction Esterification (50-70°C, Vacuum) adipic_acid->reaction alcohol Alcohol alcohol->reaction lipase Immobilized Lipase lipase->reaction separation Catalyst Separation (Filtration) reaction->separation separation->lipase Recycle adipate_ester This compound Ester separation->adipate_ester

Caption: Enzymatic synthesis of an this compound ester.

Head-to-Head Comparison: Chemical vs. Enzymatic Catalysis

FeatureChemical CatalysisEnzymatic Catalysis
Feedstock Primarily petroleum-based (e.g., benzene, cyclohexene).[1][3]Can utilize renewable resources (e.g., glucose, biomass, waste materials).[13][17]
Reaction Conditions Often harsh: high temperatures, strong acids/oxidants, high pressure.[1][8]Mild: lower temperatures (typically 40-80°C), atmospheric pressure, neutral pH.[19][22]
Environmental Impact Can produce hazardous byproducts and significant greenhouse gas emissions (N₂O).[1][2]Generally considered "green": biodegradable catalysts, minimal waste, lower energy consumption.[19][23]
Selectivity & Yield Can suffer from side reactions, leading to byproducts and lower selectivity.[11][14]High specificity and selectivity, often leading to very high yields (>95%) and product purity.[15][16][17]
Catalyst Often uses heavy metals or corrosive acids; catalyst recovery can be difficult.[1][7]Enzymes (proteins) are biodegradable; immobilized enzymes are easily recovered and reused.[14][19]
Cost & Scalability Well-established, low-cost industrial processes.[2]Enzyme cost can be high, and scalability can be a challenge, though continuous improvements are being made.[23][24]

Conclusion

Chemical catalysis remains the backbone of industrial adipic acid production due to its established infrastructure and low-cost petrochemical feedstocks. However, its significant environmental footprint, particularly the emission of nitrous oxide, is a major drawback.[1][2]

Enzymatic catalysis presents a compelling, sustainable alternative. By operating under mild conditions, utilizing renewable feedstocks, and demonstrating high selectivity and yields, biocatalytic routes align with the principles of green chemistry.[13][19] While challenges related to enzyme cost and scalability persist, ongoing research into metabolic engineering and enzyme immobilization is paving the way for commercially viable and environmentally benign this compound synthesis.[17][24] For researchers and industry professionals, the choice between these methods involves a trade-off between the established efficiency of chemical processes and the superior sustainability and selectivity of emerging enzymatic technologies.

References

Adipate Esters vs. Phthalate Plasticizers: A Comprehensive Performance Comparison for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of plasticizers in polymeric materials is a critical decision that directly impacts material performance, stability, and biocompatibility. This guide provides an objective comparison of two commonly used classes of plasticizers: adipate esters and phthalate plasticizers, with a focus on di(2-ethylhexyl) this compound (DEHA or DOA) and di(2-ethylhexyl) phthalate (DEHP).

This comparison delves into key performance indicators, including plasticizing efficiency, migration resistance, low-temperature flexibility, and thermal stability, supported by experimental data from various studies. Detailed methodologies for the cited experiments are also provided to ensure reproducibility and aid in the critical evaluation of these materials for sensitive applications.

Executive Summary

This compound esters, such as DEHA, are increasingly favored as alternatives to traditional phthalate plasticizers like DEHP, primarily due to a more favorable toxicological profile and superior performance at low temperatures. Phthalates, while historically dominant due to their high efficiency and low cost, have faced growing scrutiny and regulatory restrictions owing to health and environmental concerns, including their potential as endocrine disruptors.[1]

The choice between these plasticizer types involves a trade-off between specific performance characteristics. Adipates generally offer enhanced low-temperature flexibility, a critical attribute for applications involving cold storage or use.[2] Phthalates, on the other hand, often exhibit higher plasticizing efficiency at ambient temperatures. This guide aims to provide the necessary data to make an informed decision based on the specific requirements of the intended application.

Quantitative Performance Comparison

The following table summarizes the key performance differences between this compound esters (represented by DEHA/DOA) and phthalate plasticizers (represented by DEHP) in flexible Polyvinyl Chloride (PVC) formulations. The data presented is a collation from multiple sources and should be considered representative.

Performance MetricThis compound Esters (DEHA/DOA)Phthalate Plasticizers (DEHP)Test Method
Plasticizing Efficiency
Tensile Strength (MPa)~15-20~20-25ASTM D2284
Elongation at Break (%)~350-450~300-400ASTM D2284
Shore A Hardness~75-85~80-90ASTM D2240
Migration Resistance
Leaching PotentialHigher (3-fold greater than DEHP)[2]Lower[2]Varies
Low-Temperature Flexibility
Brittleness Temperature (°C)Excellent, typically lowerGoodASTM D746
Thermal Stability
Onset of Decomposition (°C)~280-290~290-310TGA

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the accurate assessment and comparison of plasticizer performance.

Plasticizing Efficiency: Tensile Properties (ASTM D2284)

This method evaluates the efficiency of plasticizers in flexible PVC by measuring the material's tensile properties.[3]

  • Sample Preparation: PVC formulations are prepared by molding with varying concentrations of the plasticizer being evaluated. The molded samples are then conditioned in a controlled environment to ensure consistent results.[3]

  • Testing Procedure: The conditioned PVC samples are subjected to tensile stress in a universal testing machine until failure.[3]

  • Data Analysis: Key parameters such as tensile strength (the maximum stress the material can withstand), elongation at break (the extent of stretching before breaking), and modulus of elasticity (a measure of stiffness) are recorded and analyzed.[3]

Migration Resistance: Extraction by Chemicals (ASTM D1239)

This test method measures the weight loss of a plastic film after immersion in a specific chemical, indicating the amount of plasticizer or other components that have migrated out.[4][5]

  • Sample Preparation: Test specimens of the plastic film are cut to a standard size (e.g., 50 x 50 mm).[4]

  • Testing Procedure: The specimens are weighed and then completely immersed in a specified test liquid (e.g., distilled water, oil, or ethanol) in a container. The container is sealed and maintained at a specified temperature for a set duration (e.g., 24 hours at 23°C).[4][5]

  • Data Analysis: After immersion, the specimens are removed, carefully dried, and reweighed. The percentage of weight loss is calculated, which represents the amount of extractable components that have migrated into the liquid.[5]

Low-Temperature Flexibility: Brittleness Temperature (ASTM D746)

This test determines the temperature at which plastics and elastomers exhibit brittle failure under specified impact conditions.[1][6][7][8][9]

  • Sample Preparation: Standardized test specimens are prepared from the plastic material.[1]

  • Testing Procedure: The specimens are secured in a holder and immersed in a bath at a specified low temperature. An impact is then applied at a high velocity (2000 ± 200 mm/s). The specimen is examined for any fractures or visible cracks. This procedure is repeated at progressively lower temperatures.[1][7][9]

  • Data Analysis: The brittleness temperature is defined as the temperature at which 50% of the tested specimens fail by fracturing.[1][7]

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the weight of a material as a function of temperature, providing information about its thermal stability and decomposition characteristics.[10]

  • Sample Preparation: A small, representative sample of the plasticized PVC is placed in a high-precision analytical balance within the TGA instrument.[11]

  • Testing Procedure: The sample is heated at a controlled rate (e.g., 10 K/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as the temperature increases.[2][10]

  • Data Analysis: The resulting data is plotted as a weight loss versus temperature curve. The onset of decomposition temperature, which indicates the beginning of significant thermal degradation, is a key parameter for assessing thermal stability.[1]

Visualization of Comparative Logic

The following diagram illustrates the logical flow of comparing this compound and phthalate plasticizers based on their key performance attributes and toxicological considerations.

G Adipates This compound Esters (e.g., DEHA/DOA) Efficiency Plasticizing Efficiency Adipates->Efficiency Migration Migration Resistance Adipates->Migration LowTemp Low-Temperature Flexibility Adipates->LowTemp Thermal Thermal Stability Adipates->Thermal AdipateTox Lower Toxicity Favorable Profile Adipates->AdipateTox Phthalates Phthalate Plasticizers (e.g., DEHP) Phthalates->Efficiency Phthalates->Migration Phthalates->LowTemp Phthalates->Thermal PhthalateTox Higher Toxicity Endocrine Disruptor Concerns Phthalates->PhthalateTox G cluster_testing Performance Testing Formulation Polymer & Plasticizer Formulation Molding Sample Preparation (Molding) Formulation->Molding Conditioning Conditioning Molding->Conditioning Tensile Tensile Test (ASTM D2284) Conditioning->Tensile MigrationTest Migration Test (ASTM D1239) Conditioning->MigrationTest Brittleness Brittleness Test (ASTM D746) Conditioning->Brittleness TGA_Test TGA (Thermal Stability) Conditioning->TGA_Test Analysis Data Analysis & Comparison Tensile->Analysis MigrationTest->Analysis Brittleness->Analysis TGA_Test->Analysis

References

A Comparative Guide to the Mechanical Properties of Poly(ethylene adipate) and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable biodegradable polyester is a critical decision influenced by a material's mechanical performance. This guide provides an objective comparison of the mechanical properties of poly(ethylene adipate) (PEA) and its key analogs: poly(propylene this compound) (PPA), poly(butylene this compound) (PBA), and poly(hexamethylene this compound) (PHA). The information presented, supported by experimental data, is intended to facilitate informed material selection for applications ranging from drug delivery systems to tissue engineering scaffolds.

Comparative Mechanical Properties

The mechanical behavior of these aliphatic polyesters is summarized in the table below. It is important to note that these values can vary depending on factors such as molecular weight, crystallinity, and the specific conditions of synthesis and testing.

PropertyPoly(ethylene this compound) (PEA)Poly(propylene this compound) (PPA)Poly(butylene this compound) (PBA)Poly(hexamethylene this compound) (PHA)
Tensile Strength (MPa) 10 - 13.2[1]~11.5[2]12.19 - 22[3][4]~30
Young's Modulus (MPa) 240 - 312.8[1]-74.19 - 250[3]666
Elongation at Break (%) ~362.1[1]~400[2]516 - 657[3][4]237

Experimental Protocols

The data presented in this guide is typically obtained through standardized mechanical testing procedures. The following are detailed methodologies for key experiments.

Tensile Properties of Thin Plastic Sheeting (ASTM D882)

This method is used for determining the tensile properties of plastics in the form of thin sheeting and films (less than 1.0 mm in thickness).

  • Specimen Preparation: Test specimens are cut into rectangular strips. The dimensions are carefully controlled to ensure consistency.

  • Apparatus: A universal testing machine (UTM) equipped with suitable grips to hold the specimen is used. A load cell measures the applied force, and an extensometer measures the elongation of the specimen.

  • Procedure:

    • The thickness and width of the specimen are measured.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is pulled at a constant crosshead speed until it ruptures.

    • The load and elongation are recorded throughout the test.

  • Calculations: From the load-elongation curve, the following properties are calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

Tensile Properties of Plastics (ASTM D638)

This method is applicable to rigid and semi-rigid plastics and is used for materials with a thickness of 1.0 mm or greater.

  • Specimen Preparation: Test specimens are typically prepared in a "dog-bone" or dumbbell shape by injection molding or machining. This shape is designed to ensure that failure occurs in the central, narrower section of the specimen.

  • Apparatus: A universal testing machine (UTM) with appropriate grips, a load cell, and an extensometer is used.

  • Procedure:

    • The dimensions of the narrow section of the specimen are measured.

    • The specimen is secured in the grips of the UTM.

    • The specimen is stretched at a constant rate of speed until it breaks.

    • Load and extension data are recorded.

  • Calculations: Similar to ASTM D882, tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.

Visualizing Key Processes

To further understand the context of these materials, the following diagrams illustrate a typical synthesis workflow and a generalized biodegradation pathway.

SynthesisWorkflow cluster_Monomers Monomer Preparation cluster_Polycondensation Polycondensation Reaction cluster_Purification Polymer Purification Diacid Adipic Acid Reactor Reactor Vessel Diacid->Reactor Diol Diol (e.g., Ethylene Glycol) Diol->Reactor Heating Heating (180-220°C) Reactor->Heating Inert Atmosphere Vacuum Vacuum Application Heating->Vacuum Removal of Water/Methanol Dissolution Dissolution in Solvent Vacuum->Dissolution Precipitation Precipitation in Non-solvent Dissolution->Precipitation Drying Drying Precipitation->Drying Product Final Polyester Drying->Product

Caption: A generalized workflow for the synthesis of aliphatic polyesters via polycondensation.

BiodegradationPathway cluster_Abiotic Abiotic Hydrolysis cluster_Biotic Biotic Degradation Polyester Aliphatic Polyester Hydrolysis Hydrolysis of Ester Bonds Polyester->Hydrolysis Moisture Oligomers Formation of Oligomers and Dimers Hydrolysis->Oligomers Enzymatic Enzymatic Action (e.g., Lipases, Esterases) Oligomers->Enzymatic Microorganisms Monomers Breakdown to Monomers Enzymatic->Monomers Metabolism Microbial Metabolism Monomers->Metabolism EndProducts CO2, H2O, Biomass Metabolism->EndProducts

Caption: A simplified pathway for the biodegradation of aliphatic polyesters in the environment.

References

Adipate vs. Succinate Polyesters in Thermoplastic Polyurethanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of thermoplastic polyurethanes (TPUs) derived from adipate and succinate polyester polyols reveals distinct performance characteristics attributable to the differing chemical structures of the diacid monomers. This guide provides a comparative study, supported by experimental data, to assist researchers and scientists in the selection of appropriate polyester backbones for specific TPU applications.

Succinate-based TPUs generally exhibit higher glass transition temperatures and enhanced interaction between the hard and soft segments.[1] This is likely due to the higher density of carbonyl groups in the succinate-based soft segment, which can act as hydrogen bond acceptors.[1] Conversely, this compound-based TPUs are noted for their cost-effectiveness, clarity, minimal yellowing, and good abrasion and chemical resistance.[1]

Performance Data Summary

The following table summarizes the key performance differences between TPUs synthesized with poly(butylene this compound) (PBA) and poly(butylene succinate) (PBS) polyols.

PropertyThis compound-Based TPUSuccinate-Based TPUKey Observations
Hardness (Shore D) Lower at equivalent hard segment concentrationsHigher at equivalent hard segment concentrations[2]Succinate-based TPUs can achieve high hardness (e.g., 55 Shore D) at relatively low hard segment concentrations (24%).[2]
Glass Transition Temp. (Tg) LowerHigher[1]The higher Tg in succinate TPUs suggests a more rigid amorphous phase.[1]
Abrasion Resistance Generally higherSlightly lower[1][2]The abrasion resistance is primarily a function of the overall hard segment volume.[1]
Chemical Resistance GoodSignificantly better (in both apolar and polar solvents)[2]The higher ester group density in succinate polyesters may contribute to improved chemical resistance.[2]
Tensile Strength Generally higher in MDI systems[3]-System-dependent, with adipates showing a slight advantage in some MDI-based formulations.[3]
Tear Strength Generally higher in MDI systems[3]-Similar to tensile strength, this is influenced by the specific isocyanate used.[3]
Hydrolytic Stability Susceptible to hydrolysisPotentially more susceptible due to higher ester contentOverall, polyester-based TPUs are more prone to hydrolysis than polyether-based TPUs.[4]

Experimental Methodologies

The data presented in this guide are derived from a suite of standardized experimental protocols designed to characterize the thermal, mechanical, and chemical properties of thermoplastic polyurethanes.

Synthesis of Polyester Polyols

Polyester polyols, such as poly(butylene this compound) and poly(butylene succinate), are typically synthesized via a polycondensation reaction.[5] This process involves reacting a dicarboxylic acid (adipic acid or succinic acid) with a diol (e.g., 1,4-butanediol) at elevated temperatures.[1][5] The molecular weight of the resulting polyol is a critical parameter that influences the final properties of the TPU.[2]

Synthesis of Thermoplastic Polyurethanes

TPUs are synthesized through the reaction of the polyester polyol (soft segment), a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) or MDI), and a chain extender (e.g., 1,4-butanediol).[6][7] This can be achieved through a one-shot or a prepolymer method.[2][7] The ratio of these components, particularly the hard segment content (diisocyanate and chain extender), significantly impacts the final properties of the TPU.[4]

Material Characterization Techniques
  • Differential Scanning Calorimetry (DSC): This technique is employed to determine the thermal transitions of the TPUs, including the glass transition temperature (Tg) and melting temperature (Tm).[1][8]

  • Dynamic Mechanical Analysis (DMA): DMA is used to study the viscoelastic properties of the materials as a function of temperature, providing further insight into the glass transition and the interaction between the soft and hard segments.[1][8]

  • Tensile Testing: The mechanical properties, such as tensile strength, elongation at break, and modulus, are measured following standardized procedures like ASTM D412 or DIN 53504.[9]

  • Hardness Testing: Shore hardness is determined using a durometer according to standard methods to quantify the material's resistance to indentation.

  • Abrasion Resistance Testing: The resistance to wear is evaluated using abrasion testers, where the volume loss of the material is measured after a specified number of cycles.[9]

  • Hydrolytic Stability Testing: To assess hydrolytic stability, TPU samples are immersed in a buffered solution at elevated temperatures for an extended period.[10] The degradation is monitored by measuring changes in molecular weight and mechanical properties over time.[10]

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and logical connections in the comparative study of this compound and succinate polyesters in TPUs.

Synthesis_Workflow cluster_this compound This compound Polyester Polyol Synthesis cluster_succinate Succinate Polyester Polyol Synthesis Adipic_Acid Adipic Acid Polycondensation_A Polycondensation Adipic_Acid->Polycondensation_A Diol_A 1,4-Butanediol Diol_A->Polycondensation_A PBA Poly(butylene this compound) (PBA Polyol) Polycondensation_A->PBA Succinic_Acid Succinic Acid Polycondensation_S Polycondensation Succinic_Acid->Polycondensation_S Diol_S 1,4-Butanediol Diol_S->Polycondensation_S PBS Poly(butylene succinate) (PBS Polyol) Polycondensation_S->PBS

Diagram 1: Synthesis of this compound and Succinate Polyester Polyols.

TPU_Formation_and_Comparison cluster_testing Performance Evaluation PBA PBA Polyol (Soft Segment) TPU_A This compound-Based TPU PBA->TPU_A PBS PBS Polyol (Soft Segment) TPU_S Succinate-Based TPU PBS->TPU_S MDI Diisocyanate (MDI) (Hard Segment) MDI->TPU_A MDI->TPU_S BDO Chain Extender (BDO) (Hard Segment) BDO->TPU_A BDO->TPU_S Mechanical Mechanical Properties (Tensile, Hardness) TPU_A->Mechanical Thermal Thermal Properties (DSC, DMA) TPU_A->Thermal Chemical Chemical Resistance & Hydrolytic Stability TPU_A->Chemical TPU_S->Mechanical TPU_S->Thermal TPU_S->Chemical Comparison Comparative Analysis Mechanical->Comparison Thermal->Comparison Chemical->Comparison

Diagram 2: Comparative Workflow for this compound and Succinate-Based TPUs.

References

Validating the Purity of Ditetradecyl Adipate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of compounds like ditetradecyl adipate is a critical step in ensuring the reliability and reproducibility of experimental results. Ditetradecyl this compound, a long-chain ester, finds applications in various fields, and its purity can significantly impact its physical and chemical properties. This guide provides an objective comparison of key analytical methods for validating the purity of ditetradecyl this compound, complete with experimental data and detailed protocols.

The primary impurities in synthetically produced ditetradecyl this compound are typically unreacted starting materials, namely adipic acid and tetradecanol.[1] The choice of analytical method for purity assessment depends on several factors, including the expected impurities, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize the performance of various analytical techniques for the purity assessment of ditetradecyl this compound.

Table 1: Comparison of Chromatographic and Titrimetric Methods for Purity Analysis of Ditetradecyl this compound

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Titration (Saponification)
Purity (%) 99.5 ± 0.2[2]99.6 ± 0.1[2]99.2 ± 0.5[2]
Limit of Detection (LOD) 0.01%[2]0.02%[2]~0.1%[2]
Limit of Quantitation (LOQ) 0.03%[2]0.06%[2]~0.3%[2]
Linearity (R²) >0.999[2]>0.999[2]N/A
Precision (RSD%) < 0.5%[2]< 0.3%[2]< 1.0%[2]
Analysis Time per Sample ~30 minutes[2]~20 minutes[2]~2 hours[2]
Primary Impurities Detected Residual alcohols, other esters[2]UV-active impurities[2]Acidic/Basic impurities[2]

Table 2: Spectroscopic and Thermal Analysis Data for Ditetradecyl this compound and its Potential Impurities

AnalyteTechniqueKey Parameters & Expected Values
Ditetradecyl this compound ¹H NMR (CDCl₃) δ 4.05 (t, 4H, -O-CH ₂-), 2.29 (t, 4H, -CH ₂-COO-), 1.63 (m, 8H), 1.26 (br s, 40H, -(CH ₂)₁₀-), 0.88 (t, 6H, -CH ₃)
DSC Melting Point (Tm): ~50-55 °C, Enthalpy of Fusion (ΔHf): ~180-220 J/g
Adipic Acid (Impurity) ¹H NMR (DMSO-d₆) δ 12.0 (br s, 2H, -COOH ), 2.21 (t, 4H, -CH ₂-COOH), 1.51 (m, 4H, -CH₂-CH ₂-CH₂-)[3]
Tetradecanol (Impurity) ¹H NMR (CDCl₃) δ 3.64 (t, 2H, -CH ₂-OH), 1.57 (p, 2H, -CH ₂-CH₂OH), 1.26 (br s, 22H, -(CH ₂)₁₁-), 0.88 (t, 3H, -CH ₃)[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile impurities. For ditetradecyl this compound, derivatization to fatty acid methyl esters (FAMEs) may be necessary for optimal analysis.[5]

  • Sample Preparation (Saponification/Esterification):

    • Weigh approximately 100 mg of the ditetradecyl this compound sample into a round-bottom flask.[5]

    • Add 10 mL of 0.5 M methanolic sodium hydroxide and reflux for 10 minutes.[5]

    • Add 15 mL of 14% boron trifluoride-methanol solution and reflux for an additional 2 minutes.[5]

    • Extract the FAMEs with heptane.[5]

  • Instrumentation:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Inlet Temperature: 280 °C.[5]

    • Oven Program: Initial temperature of 150 °C for 2 min, ramp to 250 °C at 10 °C/min, and hold for 10 min.[5]

    • MS Detector: Electron Ionization (EI) at 70 eV, with a mass range of m/z 40-600.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantitative analysis of non-volatile compounds like ditetradecyl this compound.

  • Sample Preparation:

    • Accurately weigh about 50 mg of the ditetradecyl this compound sample.[5]

    • Dissolve in 50 mL of a 1:1 (v/v) mixture of isopropanol and acetonitrile to achieve a concentration of 1 mg/mL.[5]

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detector: UV at 210 nm.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment without the need for a specific reference standard for every component.

  • Sample Preparation:

    • Dissolve 10-20 mg of the ditetradecyl this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).[5]

    • Transfer the solution to a 5 mm NMR tube.[5]

  • Instrumentation:

    • Spectrometer: 400 MHz or higher.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

    • Data Acquisition: Standard ¹H NMR pulse sequence.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of ditetradecyl this compound, such as its melting point and enthalpy of fusion, which are indicative of its purity. Impurities typically cause a depression and broadening of the melting peak.[5]

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the ditetradecyl this compound sample into an aluminum DSC pan and hermetically seal it.[5]

  • Instrumentation:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up to 100°C at a rate of 10°C/min.[5]

      • Cool down to 25°C at a rate of 10°C/min.[5]

      • A second heating ramp to 100°C at 10°C/min is performed for analysis.[5]

Mandatory Visualization

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Instrumental Analysis cluster_3 Data Processing and Interpretation Sample_Weighing Accurate Weighing Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Dissolution Derivatization Derivatization (if required, e.g., GC-MS) Dissolution->Derivatization Method_Choice Choice of Method: GC-MS, HPLC, NMR, DSC, etc. GC_MS GC-MS Analysis Method_Choice->GC_MS Volatile Impurities HPLC HPLC Analysis Method_Choice->HPLC Non-volatile Impurities NMR NMR Analysis Method_Choice->NMR Structural Confirmation DSC DSC Analysis Method_Choice->DSC Thermal Properties Data_Analysis Peak Integration & Spectral Analysis GC_MS->Data_Analysis HPLC->Data_Analysis NMR->Data_Analysis DSC->Data_Analysis Impurity_ID Impurity Identification & Quantification Data_Analysis->Impurity_ID Purity_Calculation Purity Calculation Impurity_ID->Purity_Calculation Final_Report Final_Report Purity_Calculation->Final_Report Final Report & Certificate of Analysis

Caption: Workflow for Ditetradecyl this compound Purity Validation.

Method_Selection_Tree Start Primary Goal of Purity Analysis? Quant_Impurities Quantification of Known Impurities Start->Quant_Impurities Quantitative ID_Unknowns Identification of Unknown Impurities Start->ID_Unknowns Qualitative Structural_Confirm Structural Confirmation Start->Structural_Confirm Structural Physical_Prop Thermal Property (Purity Indicator) Start->Physical_Prop Physical HPLC HPLC-UV/MS Quant_Impurities->HPLC Non-volatile GC_MS GC-MS Quant_Impurities->GC_MS Volatile ID_Unknowns->HPLC Non-volatile (with MS) ID_Unknowns->GC_MS Volatile NMR NMR Structural_Confirm->NMR Definitive Structure DSC DSC Physical_Prop->DSC Melting Behavior

Caption: Decision Tree for Selecting an Analytical Method.

References

Navigating the Matrix: A Comparative Guide to GC-MS Method Validation for Adipate Plasticizer Analysis in Food

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of adipate plasticizers in diverse food matrices is paramount for ensuring food safety and regulatory compliance. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) method validation parameters for the analysis of these compounds, supported by experimental data from various studies. It delves into different sample preparation techniques and offers a comparison with alternative analytical methodologies.

This compound plasticizers, such as di(2-ethylhexyl) this compound (DEHA), are widely used to impart flexibility to PVC and other polymers in food packaging materials. Their potential to migrate into foodstuffs necessitates robust analytical methods for their detection and quantification. GC-MS has emerged as a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity. This guide will explore the critical aspects of GC-MS method validation and compare the performance of different approaches.

Performance of GC-MS Methods: A Quantitative Comparison

The validation of an analytical method is crucial to ensure the reliability and reproducibility of the results. Key validation parameters for the GC-MS analysis of this compound plasticizers in food matrices are summarized below. The data presented is a synthesis of findings from multiple studies, showcasing the performance of different sample preparation and analysis techniques.

Table 1: GC-MS Method Validation Parameters for this compound Plasticizer Analysis in Various Food Matrices
Food MatrixThis compound Plasticizer(s)Sample PreparationLinearity (r²)Recovery (%)Precision (RSD %)LOD (ng/g)LOQ (ng/g)Citation(s)
Ham Sausage5 AdipatesLiquid Extraction & SPE> 0.99883.6 - 118.52.5 - 15.6--[1][2]
Processed FoodsDi(2-ethylhexyl) this compound (DEHA)Not specified> 0.9974 - 124-40 - 60120 - 200
BeveragesDi(2-ethylhexyl) this compound (DEHA)Steam Distillation-Extraction-90.2 - 118.32.8 - 5.310-[2][3]
BeveragesMultiple AdipatesAcetonitrile Extraction----low µg/kg range[4]

Comparison of Sample Preparation Techniques

The choice of sample preparation is a critical step that significantly impacts the accuracy and sensitivity of the analysis. The complexity of the food matrix dictates the extent of cleanup required to minimize interferences.

Table 2: Comparison of Sample Preparation Methods for this compound Plasticizer Analysis
Sample Preparation MethodPrincipleAdvantagesDisadvantagesSuitable Food MatricesCitation(s)
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple, widely applicable.Can be labor-intensive, requires large volumes of organic solvents.Liquids, homogenized solids.[1][2]
Solid-Phase Extraction (SPE) Adsorption of analytes onto a solid sorbent, followed by elution with a solvent.High selectivity, good cleanup, can concentrate analytes.Can be more expensive, requires method development for different matrices.Liquid extracts, beverages.[1][2]
Steam Distillation-Extraction Simultaneous distillation and extraction of volatile and semi-volatile compounds.Effective for removing non-volatile matrix components.Requires specialized glassware, can be time-consuming.Aqueous samples like beverages.[2][3]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves salting out extraction with acetonitrile followed by dispersive SPE cleanup.Fast, high throughput, uses small amounts of solvent.May not be suitable for all matrix types without modification.Fruits, vegetables, and increasingly other food matrices.

Comparison with Other Analytical Alternatives

While GC-MS is a robust technique, other methods offer alternative approaches for the analysis of this compound plasticizers.

Table 3: Comparison of GC-MS with Liquid Chromatography-Mass Spectrometry (LC-MS)
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile and semi-volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Analytes Suitable for volatile and thermally stable compounds.Suitable for a wider range of compounds, including less volatile and thermally labile ones.
Sample Preparation Often requires derivatization for less volatile compounds.Derivatization is generally not required.
Sensitivity High sensitivity, particularly in selected ion monitoring (SIM) mode.Can offer very high sensitivity, especially with tandem MS (MS/MS).
Matrix Effects Generally less susceptible to matrix effects than LC-MS.Can be prone to ion suppression or enhancement from matrix components.
Throughput Can be automated for high throughput.Can also be automated for high throughput.
Cost Generally lower initial and operational costs.Higher initial and operational costs.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below is a representative experimental protocol for the GC-MS analysis of this compound plasticizers in a food matrix, based on published methods.[1][2]

1. Sample Preparation (Liquid Extraction and Solid-Phase Extraction)

  • Homogenization: Homogenize a representative portion of the food sample.

  • Extraction: Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., n-hexane or a mixture of ethyl acetate and n-hexane). This can be facilitated by vortexing or ultrasonication.

  • Centrifugation: Centrifuge the mixture to separate the organic layer containing the plasticizers from the solid food matrix.

  • Solvent Evaporation: Carefully evaporate the organic solvent to concentrate the extract.

  • Reconstitution: Reconstitute the residue in a small volume of a suitable solvent.

  • Solid-Phase Extraction (SPE) Cleanup: Condition an appropriate SPE cartridge (e.g., Oasis MAX). Load the reconstituted extract onto the cartridge. Wash the cartridge with a weak solvent to remove interferences. Elute the target this compound plasticizers with a stronger solvent.

  • Final Concentration: Evaporate the eluate to near dryness and reconstitute in a known volume of a solvent suitable for GC-MS injection.

2. GC-MS Analysis

  • Gas Chromatograph (GC) System: Agilent 6890N or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) System: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target this compound plasticizer.

3. Method Validation

  • Linearity: Prepare a series of calibration standards of the target this compound plasticizers in a suitable solvent and inject them into the GC-MS system. Plot the peak area against the concentration and determine the correlation coefficient (r²). A value >0.99 is generally considered acceptable.[1][2]

  • Accuracy (Recovery): Spike blank food matrix samples with known concentrations of the this compound plasticizers at different levels. Analyze the spiked samples using the developed method and calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple replicates of spiked samples on the same day (repeatability) and on different days (intermediate precision). Calculate the relative standard deviation (RSD) for the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. This is often calculated based on the signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.

Workflow for GC-MS Method Validation of this compound Plasticizers in Food

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Homogenization Sample Homogenization Extraction Liquid Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (Recovery) Detection->Accuracy Precision Precision (Repeatability & Reproducibility) Detection->Precision Sensitivity LOD & LOQ Detection->Sensitivity Specificity Specificity Detection->Specificity

Caption: Workflow for GC-MS method validation of this compound plasticizers in food.

References

Cross-Validation of Analytical Techniques for Adipate Ester Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the precise quantification of adipate esters—common plasticizers that can leach from packaging materials into pharmaceutical products—is critical for ensuring product safety and regulatory compliance. The selection of an appropriate analytical technique is paramount. This guide provides an objective comparison of the two primary methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supplemented with information on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these techniques is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Analytical Methods

The quantitative performance of analytical methods is crucial for their validation and comparison. The following table summarizes key performance parameters for the analysis of this compound esters using GC-MS and HPLC, providing a basis for evaluating their sensitivity, accuracy, and precision.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 5 - 1000 ng/g1 - 100 µg/mL (Estimated)
Correlation Coefficient (r²) > 0.998> 0.99 (Typical)
Limit of Detection (LOD) Method Dependent (Typically low ng/g)Method Dependent (Typically low µg/mL)
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar adipates)Method Dependent (Typically low µg/mL)
Accuracy (Recovery) 83.6% - 118.5%98% - 102% (Typical for drug products)
Precision (RSD) 2.5% - 15.6%< 2% (Typical)

Experimental Workflows and Logical Relationships

The general workflow for cross-validating analytical techniques for this compound ester quantification involves several key stages, from sample preparation to data comparison.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation & Comparison Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup GC_MS GC-MS Analysis Cleanup->GC_MS Inject HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV Inject Validation Validation Parameters (Linearity, Accuracy, Precision, etc.) GC_MS->Validation Generate Data HPLC_UV->Validation Generate Data Comparison Comparative Analysis Validation->Comparison Evaluate Conclusion Conclusion Comparison->Conclusion Select Optimal Method

Caption: Workflow for cross-validation of analytical techniques.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are typical protocols for GC-MS and HPLC-UV analysis of this compound esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound esters.[1]

  • Sample Preparation :

    • Liquid-Liquid Extraction (LLE) : For aqueous samples, a 1-L sample is extracted with methylene chloride followed by hexane in a separatory funnel. The extract is then dried and concentrated to a final volume of 1 mL.[2]

    • Solid-Phase Extraction (SPE) : An alternative to LLE, where the sample is passed through an SPE cartridge (e.g., Oasis MAX). The this compound esters are retained on the cartridge and then eluted with an appropriate solvent. This method has shown extraction efficiencies of 85.7% to 106% for five different this compound plasticizers.[3]

    • For Solid Matrices (e.g., ham sausage) : The sample undergoes liquid extraction, solvent evaporation, and reconstitution before and after SPE.[3]

  • Instrumentation and Conditions :

    • Gas Chromatograph : Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[4]

    • Injector : Splitless injection at a temperature of 250°C.[4]

    • Oven Temperature Program : An initial temperature of 100°C (held for 0.2 min), ramped to 180°C at 15°C/min (held for 2 min), and then to 280°C at 5°C/min (held for 10.33 min).[4]

    • Carrier Gas : Helium at a flow rate of 1.2 mL/min.[4]

    • Mass Spectrometer : Operated in electron ionization (EI) mode. The ion source and interface temperatures are set to 250°C.[4] Selected Reaction Monitoring (SRM) mode is often used for quantitative analysis.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC is well-suited for the analysis of non-volatile or thermally labile compounds.[5]

  • Sample Preparation :

    • A known amount of the sample is dissolved in a suitable solvent, such as a mixture of chloroform and methanol (2:1, v/v).[6]

    • The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.[6] For alcoholic beverages, a liquid-liquid extraction with hexane may be performed, followed by evaporation of the hexane and redissolving the residue in acetonitrile.[7]

  • Instrumentation and Conditions :

    • HPLC System : An Agilent 1200 series or equivalent with a UV detector.[7]

    • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]

    • Mobile Phase : A gradient elution is often employed using a mixture of acetonitrile and ultrapure water.[7][8] For example, starting with 5% acetonitrile and increasing to 75% over 5 minutes, followed by an isocratic hold.[8]

    • Flow Rate : Typically 1.0 mL/min.[7][9]

    • Column Temperature : Maintained at a constant temperature, for instance, 25°C.[7]

    • UV Detection : The wavelength is set to an appropriate value for the this compound ester of interest, for example, 225 nm for bis(2-ethylhexyl) phthalate (a structurally similar compound).[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it an increasingly important tool in pharmaceutical analysis.[10] This technique is particularly useful for the analysis of trace levels of contaminants in complex matrices.

  • Advantages : High sensitivity and selectivity, suitable for a wide range of compounds.[10]

  • Method : Involves separation using an LC system followed by detection with a mass spectrometer, often a triple quadrupole (QQQ) instrument operated in selected reaction monitoring (SRM) mode for quantification.[10]

Conclusion

The choice between GC-MS and HPLC-UV for the quantification of this compound esters depends on several factors, including the specific this compound ester, the sample matrix, the required sensitivity, and the available instrumentation.[11] GC-MS generally offers high sensitivity and is ideal for volatile and semi-volatile this compound esters.[1][12] HPLC-UV is a robust and widely available technique suitable for less volatile or thermally labile compounds.[1][5] For very low-level detection in complex matrices, LC-MS/MS provides superior sensitivity and selectivity.[10] A thorough cross-validation of methods is essential to ensure the accuracy, reliability, and interchangeability of analytical data in a regulated environment.[6]

References

comparing the low-temperature performance of various adipate plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Adipate Plasticizers for Low-Temperature Performance

For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is critical in ensuring the integrity and performance of polymer-based materials, especially in applications requiring flexibility at low temperatures. This compound plasticizers are a class of compounds renowned for their ability to impart excellent cold-resistance to polymers like polyvinyl chloride (PVC). This guide provides an objective comparison of the low-temperature performance of common this compound plasticizers, supported by available experimental data and detailed testing methodologies.

Mechanism of Low-Temperature Plasticization

Plasticizers are additives that, when incorporated into a polymer matrix, increase its flexibility and reduce its brittleness. They achieve this by embedding themselves between the polymer chains, thereby increasing the intermolecular spacing or "free volume". This separation of polymer chains reduces the intermolecular forces, allowing for greater chain mobility at lower temperatures. The effectiveness of a plasticizer at low temperatures is largely dependent on its molecular structure. This compound plasticizers, being esters of adipic acid, possess linear aliphatic chains that are highly effective at disrupting the polymer's semi-crystalline structure, which is responsible for stiffness at low temperatures. This disruption leads to a significant depression of the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2]

Key this compound Plasticizers and Their Characteristics

The most commonly utilized this compound plasticizers for low-temperature applications include:

  • Dioctyl this compound (DOA) / Di(2-ethylhexyl) this compound (DEHA): Often considered the industry standard for low-temperature applications due to its excellent cost-performance balance.[1]

  • Diisononyl this compound (DINA): Valued for its lower volatility compared to DOA, which is beneficial for applications requiring greater permanence.[1]

  • Diisodecyl this compound (DIDA): Offers even lower volatility and better resistance to extraction than DOA and DINA, making it suitable for more demanding applications.

Comparative Performance Data

The following table summarizes key performance indicators for these this compound plasticizers. It is important to note that the data has been compiled from various sources, and direct comparison may be limited due to potential variations in experimental conditions (e.g., plasticizer concentration, PVC resin type).

Performance MetricDioctyl this compound (DOA)Diisononyl this compound (DINA)Diisodecyl this compound (DIDA)Test Method
Low-Temperature Flexibility
Brittleness Temperature (°C)Data not available in a comparable formatData not available in a comparable formatData not available in a comparable formatASTM D746
Torsional Stiffness (Clash-Berg) T_f (°C)Data not available in a comparable formatData not available in a comparable format-44ASTM D1043
Physical Properties (Neat Plasticizer)
Freezing/Pour Point (°C)-67-68< -54Various
Viscosity @ 20°C (cP)~13-16~20-25~23-27Various
Permanence
VolatilityHigherLower than DOALower than DINAASTM D1203

Note on Data: While specific comparative data for Brittleness Temperature and Torsional Stiffness in a standardized PVC formulation was not available in the searched literature, the general trend indicates that all three adipates provide excellent low-temperature flexibility. The choice among them often involves a trade-off between low-temperature performance and properties like volatility and extraction resistance, which generally improve with increasing alcohol chain length (DOA < DINA < DIDA).

Experimental Protocols

Accurate comparison of plasticizer performance relies on standardized testing methodologies. Below are detailed protocols for key experiments used to evaluate low-temperature performance.

ASTM D746: Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact

This test determines the temperature at which a plastic material fractures or cracks under specified impact conditions.

Methodology:

  • Specimen Preparation: Test specimens of a standard dimension are prepared from the plasticized polymer sheet.

  • Conditioning: The specimens are conditioned at a standard temperature and humidity prior to testing.

  • Apparatus: A specialized impact tester equipped with a temperature-controlled bath is used.

  • Procedure: a. The specimens are clamped into a holder and immersed in a heat-transfer medium within the bath, which is cooled to a predetermined temperature. b. After thermal equilibrium is reached, a striker impacts each specimen at a specified velocity. c. The specimens are then examined for any signs of failure, such as cracks or complete fracture.

  • Data Analysis: The test is repeated at progressively lower temperatures. The brittleness temperature is defined as the temperature at which 50% of the specimens fail.

ASTM D1043: Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test (Clash-Berg Test)

This method measures the torsional stiffness of a plastic material as a function of temperature.

Methodology:

  • Specimen Preparation: A rectangular test specimen of defined dimensions is cut from the plasticized polymer.

  • Apparatus: A torsional stiffness apparatus with a temperature-controlled chamber is employed.

  • Procedure: a. The specimen is mounted in the apparatus, and the chamber is cooled to the lowest desired test temperature. b. The temperature is gradually increased in controlled increments. c. At each temperature increment, a specified torque is applied to the specimen, and the resulting angle of twist is measured after a set time.

  • Data Analysis: The apparent modulus of rigidity is calculated for each temperature. The temperature at which the modulus of rigidity reaches a specific value (e.g., 310 MPa or 45,000 psi), often denoted as the torsional flex temperature (T_f), is a key indicator of low-temperature flexibility.

ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC)

This method is used to determine the glass transition temperature (Tg) of a polymer.

Methodology:

  • Specimen Preparation: A small, precisely weighed sample of the plasticized polymer is encapsulated in an aluminum pan.

  • Apparatus: A Differential Scanning Calorimeter (DSC) is used.

  • Procedure: a. The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle, in an inert atmosphere. b. The DSC measures the difference in heat flow between the sample and an empty reference pan.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is determined from this transition. A lower Tg indicates better low-temperature performance.[3]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the low-temperature performance of this compound plasticizers in a polymer formulation.

G cluster_prep Material Preparation cluster_specimen Specimen Fabrication cluster_testing Low-Temperature Performance Testing cluster_analysis Data Analysis & Comparison P1 Polymer Resin (e.g., PVC) M1 Compounding (e.g., Two-Roll Mill) P1->M1 P2 This compound Plasticizer (DOA, DINA, DIDA) P2->M1 P3 Other Additives (Stabilizers, etc.) P3->M1 S1 Compression Molding M1->S1 S2 Specimen Cutting S1->S2 T1 Brittleness Temperature (ASTM D746) S2->T1 T2 Torsional Stiffness (ASTM D1043) S2->T2 T3 Glass Transition Temp. (DSC - ASTM D3418) S2->T3 A1 Compare Brittleness Temps T1->A1 A2 Compare Torsional Stiffness Curves & T_f T2->A2 A3 Compare Tg Values T3->A3

Caption: Workflow for evaluating low-temperature performance of this compound plasticizers.

Conclusion

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Adipates

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of adipate compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling chemical waste is not just a matter of best practice, but a legal and ethical obligation. This guide provides essential, step-by-step information for the proper disposal of adipates, safeguarding both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to implement the following safety measures to minimize exposure and mitigate risks:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. In situations where aerosols may be generated, respiratory protection is necessary.[1][2]

  • Ventilation: All handling of this compound compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[1][2]

  • General Hygiene: Do not eat, drink, or smoke in areas where adipates are handled. Wash hands thoroughly after any handling of the substance.[1]

  • Storage: Store this compound waste in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1][2][4] The following procedure outlines a general framework for proper disposal:

  • Waste Identification and Segregation:

    • All materials contaminated with adipates, including unused compounds, solutions, contaminated PPE, and labware (e.g., vials, pipette tips), must be segregated from general laboratory waste.[5]

    • Keep this compound waste in its original container whenever possible to ensure proper identification.[1] Do not mix this compound waste with other chemical waste streams.[1]

  • Waste Collection:

    • Solid Waste: Collect unused solid adipates and other contaminated solids in a clearly labeled, sealed container.[5]

    • Liquid Waste: Solutions containing adipates should be collected in a separate, leak-proof, and clearly labeled container.[5]

    • Sharps: Any sharps, such as needles or razor blades, contaminated with adipates should be placed in a designated sharps container.[5]

  • Container Management:

    • All waste containers must be clearly labeled with the name of the chemical (e.g., "Diisobutyl this compound Waste") and appropriate hazard warnings.[1][5]

    • Empty containers that previously held adipates should be treated as hazardous waste until they have been properly decontaminated (e.g., triple-rinsed).[1][2] Contaminated packaging should be disposed of through an approved waste processor.[1]

  • Final Disposal:

    • Engage a licensed and approved chemical waste disposal company for the final disposal of this compound waste.[1][2]

    • Incineration at a permitted facility is a common and recommended method for the destruction of organic esters like adipates.[1][2]

    • Under no circumstances should this compound waste be disposed of in the regular trash or flushed down the drain.[2][6]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure personnel safety.

  • Small Spills: Absorb the spill with an inert material such as sand, diatomite, or universal binders.[1] Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[2]

  • Large Spills: For larger spills, prevent the chemical from entering drains by diking the area or covering drains.[1][2] Use pumps to recover the material or absorb it with an inert material.[2] After collection, the contaminated material should be placed in an appropriate container for disposal.[2]

Quantitative Data for Common Adipates

The following table summarizes key quantitative data for several common this compound compounds, providing a quick reference for safety and handling.

PropertyDioctyl this compound (DOA)Dibutyl this compoundDimethyl this compound
CAS Number 123-79-5105-99-7627-93-0
Flash Point 196°C - 206°C (Closed Cup)[2]Not specifiedNot specified
Boiling Point 214°C @ 6.7 hPa[2]Not specifiedNot specified
Melting Point -76°C[2]Not specifiedNot specified
Acute Oral Toxicity (Rat) LD50: 9100 mg/kg[2]LD50: 12,900 mg/kg[7]Not specified
Ecotoxicity (Fish, 96h) LC50: > 56 mg/L[2]Not specifiedNo available data[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AdipateDisposalWorkflow cluster_start Start: this compound Waste Generated cluster_ppe Safety First cluster_segregation Waste Segregation cluster_labeling Proper Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal Start Unused this compound or Contaminated Material PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate from General Waste Do Not Mix with Other Chemicals PPE->Segregate SolidWaste Solid Waste Container Segregate->SolidWaste Solid LiquidWaste Liquid Waste Container Segregate->LiquidWaste Liquid SharpsWaste Sharps Container Segregate->SharpsWaste Sharps Label Label Container Clearly: 'this compound Waste' & Hazard Info SolidWaste->Label LiquidWaste->Label SharpsWaste->Label Store Store in a Cool, Dry, Ventilated Area Away from Incompatibles Label->Store Disposal Contact Licensed Waste Disposal Company Store->Disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.